molecular formula C10H10I2O3 B041250 Ethyl 4-hydroxy-3,5-diiodophenylacetate CAS No. 90917-49-0

Ethyl 4-hydroxy-3,5-diiodophenylacetate

Cat. No.: B041250
CAS No.: 90917-49-0
M. Wt: 431.99 g/mol
InChI Key: OICDFUWSAQEXEK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS 90917-49-0) is a high-purity chemical compound with the molecular formula C 10 H 10 I 2 O 3 and a molecular weight of 431.99 g/mol. This diiodinated phenylacetate derivative is characterized by its significant logP value of 3.70, indicating distinct hydrophobic properties that influence its solubility and application in various research environments. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research. Its primary research application is in analytical method development, where it is used as a standard in reverse-phase (RP) HPLC and UPLC analyses. The compound can be effectively separated using methods involving mobile phases of acetonitrile and water, with phosphoric acid for standard applications or formic acid for Mass-Spec (MS) compatible methods. This makes it a critical tool for pharmacokinetics studies and the isolation of impurities in preparative separation workflows. The product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10I2O3/c1-2-15-9(13)5-6-3-7(11)10(14)8(12)4-6/h3-4,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICDFUWSAQEXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238317
Record name Ethyl 4-hydroxy-3,5-diiodophenylacetate
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Molecular Weight

431.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

90917-49-0
Record name Ethyl 4-hydroxy-3,5-diiodobenzeneacetate
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Record name Ethyl 4-hydroxy-3,5-diiodophenylacetate
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Record name Ethyl 4-hydroxy-3,5-diiodophenylacetate
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Record name Ethyl 4-hydroxy-3,5-diiodophenylacetate
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Record name ETHYL 4-HYDROXY-3,5-DIIODOPHENYLACETATE
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-3,5-diiodophenylacetate, a critical compound in pharmaceutical analysis and synthesis. We will delve into its chemical identity, synthesis, analytical quantification, and its significant role as a process-related impurity in the manufacturing of Levothyroxine Sodium.

Core Identity and Physicochemical Characteristics

This compound is an aromatic ester. Its structure features a phenylacetate core, substituted with a hydroxyl group and two iodine atoms on the benzene ring.

Chemical Abstract Service (CAS) Number: 90917-49-0[1][2]

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These parameters are essential for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in various matrices.

PropertyValueSource
Molecular Formula C₁₀H₁₀I₂O₃PubChem[1]
Molecular Weight 431.99 g/mol PubChem[1]
IUPAC Name ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetatePubChem[1]
Synonyms Levothyroxine Sodium Impurity 4, (4-Hydroxy-3,5-diiodophenyl)acetic Acid Ethyl EsterPubChem[1]
Physical Description Solid (predicted)
LogP (octanol/water) 3.70SIELC Technologies

Synthesis Pathway and Mechanistic Insights

The primary route to this compound is through the electrophilic iodination of its precursor, Ethyl 4-hydroxyphenylacetate. This reaction is a cornerstone of aromatic chemistry and its efficiency is governed by the choice of iodinating agent and reaction conditions.

Proposed Synthesis Workflow

The synthesis can be logically broken down into a single, critical step: the regioselective iodination of the activated aromatic ring.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_product Final Product Start Ethyl 4-hydroxyphenylacetate (CAS: 17138-28-2) Reaction Electrophilic Iodination Start->Reaction Substrate Product This compound (CAS: 90917-49-0) Reaction->Product Yields Reagents Iodinating Agent (e.g., I₂) + Oxidizing Agent (e.g., HIO₃) Solvent (e.g., Acetic Acid, Ethanol) Controlled Temperature Reagents->Reaction Conditions

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol describes a robust method for the synthesis of this compound.

Materials:

  • Ethyl 4-hydroxyphenylacetate

  • Iodine (I₂)

  • Iodic acid (HIO₃) or another suitable oxidizing agent

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Sodium thiosulfate solution

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 4-hydroxyphenylacetate in a suitable solvent mixture, such as glacial acetic acid and ethanol. The hydroxyl and ester groups on the starting material are electron-donating, which activates the aromatic ring for electrophilic substitution, specifically at the ortho positions relative to the hydroxyl group.

  • Reagent Addition: While stirring, add a solution of iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) to the flask. The oxidizing agent is crucial as it converts I₂ into a more potent electrophilic iodine species (such as I⁺), which is necessary to overcome the activation energy of the aromatic substitution.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., room temperature to gentle reflux) and monitor its progress using Thin Layer Chromatography (TLC). This allows for the determination of the point of complete consumption of the starting material, preventing the formation of by-products from over-reaction.

  • Quenching: Upon completion, cool the reaction mixture and quench any unreacted iodine by adding a solution of sodium thiosulfate. This is a self-validating step, as the disappearance of the characteristic brown color of iodine indicates the successful termination of the reaction.

  • Precipitation and Isolation: Pour the reaction mixture into ice-cold deionized water to precipitate the crude product. The significant change in solvent polarity causes the organic product to precipitate out of the aqueous solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol/water. The purity of the final product should be confirmed by analytical techniques such as HPLC and NMR.

Application in Pharmaceutical Quality Control

The primary significance of this compound in the pharmaceutical industry is its classification as a process-related impurity in the synthesis of Levothyroxine Sodium.

The Critical Role of Impurity Profiling in Levothyroxine

Levothyroxine is a synthetic thyroid hormone used to treat hypothyroidism. It is classified as a narrow therapeutic index (NTI) drug, meaning that small variations in dose or bioavailability can lead to significant changes in therapeutic and toxic effects[3]. Over- or under-treatment with levothyroxine can have serious clinical consequences, including cardiac arrhythmias and osteoporosis[3].

Given these risks, regulatory bodies like the U.S. Food and Drug Administration (FDA) and pharmacopoeias such as the United States Pharmacopeia (USP) impose stringent limits on impurities in the active pharmaceutical ingredient (API) and the final drug product[4][5]. This compound is a potential precursor or side-product in some synthetic routes of levothyroxine and its presence must be carefully monitored to ensure the safety and efficacy of the final drug product.

Analytical Methodology: Quantification by HPLC

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in levothyroxine samples. The following protocol is based on established methods for levothyroxine and its related substances[5][6].

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Preparation (Levothyroxine API or Drug Product) HPLC HPLC System Sample->HPLC Injection Data Data Acquisition & Processing (Chromatography Data System) HPLC->Data Signal Report Quantification & Reporting (Impurity Level vs. Specification) Data->Report Peak Area

Caption: A schematic of the analytical workflow for impurity quantification.

Detailed HPLC Protocol

This method is designed to provide high resolution and sensitivity for the detection of this compound among other levothyroxine-related compounds.

Instrumentation and Conditions:

ParameterSpecificationRationale
HPLC System Quaternary pump, autosampler, column oven, UV/Vis detectorStandard for pharmaceutical analysis, ensuring reproducible results.
Column C18, 4.6 mm x 150 mm, 5 µm packing (e.g., L7)The C18 stationary phase provides excellent hydrophobic retention for the analytes.
Mobile Phase A Water with 0.1% Phosphoric AcidAcidified mobile phase suppresses the ionization of acidic analytes, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient Elution Optimized gradient from low to high %BA gradient is necessary to elute all related substances with varying polarities within a reasonable timeframe.
Flow Rate 1.5 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 35 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 225 nmA wavelength where both levothyroxine and its iodinated impurities exhibit strong absorbance.
Injection Volume 15 µLA standard volume for analytical HPLC.

Procedure:

  • Standard Preparation: Prepare a reference standard solution of this compound of a known concentration in a suitable diluent (e.g., a mixture of methanol and a weak base to aid dissolution).

  • Sample Preparation: Accurately weigh and dissolve the Levothyroxine Sodium sample in the same diluent to achieve a target concentration. Sonication may be required to ensure complete dissolution.

  • System Suitability: Before sample analysis, inject a system suitability solution (containing levothyroxine and key impurities) to verify the performance of the chromatographic system. Key parameters to check include resolution between critical peaks, theoretical plates, and tailing factor, as per USP guidelines[5].

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample using the peak area and the response factor from the standard.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a process-related impurity in the manufacturing of the narrow therapeutic index drug, levothyroxine. A thorough understanding of its synthesis, physicochemical properties, and analytical quantification is paramount for ensuring the quality, safety, and efficacy of levothyroxine sodium products. The methodologies and insights provided in this guide are intended to support researchers, scientists, and drug development professionals in their work with this important molecule.

References

  • Google Patents. (2016). Novel process for the preparation of levothyroxine sodium.
  • Veeprho. (2022). An Outline on Levothyroxine and It's Related Impurities. Retrieved from [Link]

  • Google Patents. (2015). Novel process for the preparation of levothyroxine sodium.
  • ResearchGate. (2011). Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. Retrieved from [Link]

  • USP-NF. (2019). Levothyroxine Sodium. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl homovanillate. Retrieved from [Link]

  • PubMed. (2008). Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health. (2019). Levothyroxine Formulations: Pharmacological and Clinical Implications of Generic Substitution. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Development and validation of RP-HPLC method for estimation of anti-hypothyroidism drug in capsule dosage form. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-hydroxy-3,5-diiodophenylacetate: Synthesis, Characterization, and Analytical Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-3,5-diiodophenylacetate is a halogenated aromatic compound of significant interest in the pharmaceutical sciences, primarily recognized as a potential process-related impurity and degradation product of Levothyroxine, a synthetic thyroid hormone.[1] Understanding the chemical and physical properties, synthesis, and analytical behavior of this compound is crucial for the quality control and regulatory compliance of Levothyroxine drug products. This guide provides a comprehensive overview of this compound, offering insights into its molecular characteristics, a plausible synthetic route, and detailed analytical methodologies for its detection and quantification.

Physicochemical Properties

Core Molecular Characteristics
PropertyValueSource
IUPAC Name ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate[1]
Synonyms 3,5-Diiodo-4-hydroxyphenylacetic Acid Ethyl Ester, Levothyroxine Sodium Impurity 4[1]
CAS Number 90917-49-0[1]
Molecular Formula C₁₀H₁₀I₂O₃[1][2]
Molecular Weight 431.99 g/mol [1][2]
Stereochemistry Achiral[2]
Predicted Physicochemical Data
PropertyPredicted Value/InformationJustification/Reference
Melting Point Estimated to be in the range of 110-130 °C.Based on similar di-iodinated phenolic esters. For comparison, Ethyl 4-hydroxybenzoate has a melting point of 115-118 °C.[3] The larger molecular weight and stronger intermolecular forces due to iodine atoms would likely increase the melting point.
Boiling Point High, with decomposition expected at elevated temperatures.Aromatic esters with high molecular weights tend to have high boiling points and are often purified by crystallization rather than distillation to avoid decomposition.
Solubility Sparingly soluble in water. Soluble in organic solvents such as methanol, ethanol, acetonitrile, ethyl acetate, and chlorinated solvents.The presence of the polar hydroxyl and ester groups is offset by the large, nonpolar di-iodinated aromatic ring. The solubility of iodine in organic solvents like diethyl ether and toluene is significantly higher than in nonpolar alkanes, suggesting favorable interactions with polarizable solvents.[4][5]
Appearance Expected to be a white to off-white or pale yellow crystalline solid.Based on the appearance of similar phenolic compounds.

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process involving the esterification of a precursor followed by iodination. While a specific protocol for this exact molecule is not widely published, a reliable synthetic strategy can be designed based on well-established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary stages:

  • Esterification: The conversion of 4-hydroxyphenylacetic acid to its corresponding ethyl ester, Ethyl 4-hydroxyphenylacetate.

  • Iodination: The regioselective iodination of the activated aromatic ring of Ethyl 4-hydroxyphenylacetate at the positions ortho to the hydroxyl group.

Synthesis_Pathway cluster_0 Stage 1: Esterification cluster_1 Stage 2: Iodination 4-hydroxyphenylacetic_acid 4-hydroxyphenylacetic acid ethyl_4_hydroxyphenylacetate Ethyl 4-hydroxyphenylacetate 4-hydroxyphenylacetic_acid->ethyl_4_hydroxyphenylacetate Ethanol, H₂SO₄ (cat.) Reflux ethyl_4_hydroxyphenylacetate_2 Ethyl 4-hydroxyphenylacetate final_product This compound ethyl_4_hydroxyphenylacetate_2->final_product Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS)

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: Synthesis

Stage 1: Synthesis of Ethyl 4-hydroxyphenylacetate

  • To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Ethyl 4-hydroxyphenylacetate, which can be purified by column chromatography if necessary.

Stage 2: Synthesis of this compound

  • Dissolve Ethyl 4-hydroxyphenylacetate (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of an iodinating agent, such as Iodine Monochloride (ICl) (2.1 equivalents) or N-Iodosuccinimide (NIS) (2.1 equivalents), while maintaining the temperature below 10 °C.[6][7] The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho positions.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Characterization Techniques

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a singlet due to symmetrical substitution), the methylene protons of the acetate group (a singlet), and the ethyl group (a quartet and a triplet). The phenolic hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the iodinated carbons showing a characteristic low-intensity signal due to the quadrupolar effect of iodine), the methylene carbon of the acetate, and the carbons of the ethyl group.

2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3500 cm⁻¹).

  • A strong C=O stretching band for the ester carbonyl group (around 1730-1750 cm⁻¹).

  • C-O stretching bands for the ester linkage (around 1150-1250 cm⁻¹).

  • Aromatic C=C stretching bands (around 1500-1600 cm⁻¹).

3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 432. The fragmentation pattern may include the loss of the ethoxy group (-OC₂H₅) and other characteristic cleavages of the ester and phenylacetate moieties.

Applications in Scientific Research and Drug Development

The primary application of this compound is as a reference standard in the quality control of Levothyroxine. Its presence in the final drug product needs to be monitored and controlled within strict limits set by regulatory authorities.

Role as a Pharmaceutical Impurity

This compound can arise as a process-related impurity during the synthesis of Levothyroxine. The synthesis of thyroid hormones involves the coupling of iodinated tyrosine derivatives, and this compound can be formed from related starting materials or through side reactions.[8][9][10] As a potential degradation product, its formation could be indicative of the instability of the drug substance under certain storage conditions.

Analytical Reference Standard

To ensure the purity and safety of Levothyroxine preparations, highly pure this compound is required as a reference standard. This standard is used to:

  • Develop and validate analytical methods for impurity profiling.

  • Identify and quantify its presence in bulk drug substance and finished pharmaceutical products.

  • Conduct stability studies to monitor the degradation of Levothyroxine.

Experimental Protocols: Analytical Methods

The quantification of this compound in pharmaceutical samples is typically performed using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is based on established methods for the analysis of Levothyroxine and its related substances.[11][12][13][14][15]

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Diluent) HPLC_System HPLC System (C18 Column) Sample_Prep->HPLC_System Detection UV Detection (225 nm) HPLC_System->Detection Mobile_Phase Mobile Phase Gradient (Buffer/Acetonitrile) Mobile_Phase->HPLC_System Data_Analysis Data Analysis (Quantification vs. Standard) Detection->Data_Analysis

Caption: General workflow for the HPLC analysis of this compound.

1. Chromatographic Conditions

ParameterRecommended Conditions
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid or Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of polar and non-polar impurities.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 25-30 °C
Detection Wavelength 225 nm
Injection Volume 10-20 µL

2. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and methanol or acetonitrile is commonly used.

  • Standard Solution: Accurately weigh a small amount of pure this compound reference standard and dissolve it in the diluent to a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Prepare the sample of Levothyroxine bulk drug or finished product by dissolving it in the diluent to a specified concentration.

3. System Suitability

Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to check include:

  • Tailing factor: Should be close to 1.

  • Theoretical plates: Should be high, indicating good column efficiency.

  • Relative standard deviation (RSD) of peak areas: Should be low (e.g., <2%) for replicate injections.

4. Analysis and Quantification

Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the standard. The concentration of the impurity in the sample can be calculated using the peak area response and the concentration of the standard.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar iodinated and phenolic compounds, appropriate safety precautions should be taken.[16][17][18][19][20]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of specialized but critical importance in the pharmaceutical industry. Its role as a potential impurity in Levothyroxine necessitates a thorough understanding of its chemical properties and analytical behavior. This guide has provided a comprehensive framework for its synthesis, characterization, and quantification. By employing the methodologies outlined herein, researchers and drug development professionals can effectively manage the quality and safety of thyroid hormone therapies.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate. [Link]

  • GSRS. This compound. [Link]

  • Journal of Neonatal Surgery. Analytical Method Development and Validation of RP-HPLC Method for Estimation of Levothyroxine in Bulk and Pharmaceutical Dosage. [Link]

  • ResearchGate. APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E acetate. [Link]

  • ACS Publications. Amino Acid Conversion Products. III. 3,5-Diiodotyrosine Derivatives. [Link]

  • MDPI. A New Rapid and Specific Iodination Reagent for Phenolic Compounds. [Link]

  • Google Patents.
  • PubMed. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. [Link]

  • Development of an HPLC Method for the Determination of Levothyroxine Applied to Four Different Preparations. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Journal of the American Chemical Society. Solubility of Iodine in Ethyl Alcohol, Ethyl Ether, Mesitylene, p-Xylene, 2,2-Dimethylbutane, Cyclohexane and Perfluoro-n-heptane. [Link]

  • MDPI. Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. [Link]

  • Chemistry Stack Exchange. Solubility of Iodine in Some Organic Solvents. [Link]

  • PMC. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products. [Link]

  • PubMed. [In vitro biosynthesis of iodothyronines from diiodo-3,5-L-tyrosyl-diiodo-3,5-L-tyrosine (author's transl)]. [Link]

  • Google Patents.
  • Wikipedia. Diiodotyrosine. [Link]

  • PubMed. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link]

  • NCBI. Table 4-2, Physical and Chemical Properties of Iodine and Iodine Compoundsa. [Link]

  • CONICET. Development and Validation of HPLC-UV Method for the Determination of Levothyroxine in Orodispersible Minitablets for Pediatric. [Link]

  • ResearchGate. Development of an HPLC Method for the Determination of Levothyroxine Applied to Four Different Preparations. [Link]

  • ResearchGate. Synthesis of thyroid hormone. [Link]

  • YouTube. Fragmentation in Mass Spectrometry. [Link]

  • Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes. [Link]

  • PubMed. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. [Link]

Sources

Technical Monograph: Synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS: 90917-49-0) is a halogenated phenolic ester structurally analogous to thyromimetic intermediates.[1] It serves as a critical impurity reference standard in the quality control of Levothyroxine Sodium and as a lipophilic precursor in the synthesis of thyroid hormone analogues.

This technical guide delineates a robust, two-stage synthetic pathway designed for high-purity isolation. Unlike direct iodination of the ester—which risks hydrolysis under the requisite basic conditions or transesterification side-reactions—this protocol prioritizes the iodination of the free acid followed by Fischer esterification . This approach maximizes regioselectivity and yield.

Part 1: Retrosynthetic Analysis & Pathway Visualization

The synthesis is deconstructed into two unit operations:

  • Electrophilic Aromatic Iodination: Bis-iodination of 4-hydroxyphenylacetic acid (4-HPAA) at the ortho positions relative to the hydroxyl group. This is facilitated by the strong activating effect of the phenoxide anion in basic media.

  • Fischer Esterification: Acid-catalyzed condensation of the resulting 3,5-diiodo-4-hydroxyphenylacetic acid (Diac) with ethanol.

Pathway Diagram

The following diagram illustrates the critical process flow, reagents, and control points.

SynthesisPathway Start Starting Material 4-Hydroxyphenylacetic Acid (4-HPAA) Reagent1 Iodination System I2 / KI / NaOH(aq) Temp < 20°C Start->Reagent1 Solubilization Inter Intermediate 3,5-Diiodo-4-hydroxyphenylacetic Acid (Diac) Reagent1->Inter Electrophilic Subst. (Ortho-positioning) Waste Quenching NaHSO3 (Removes I2) Recrystallization Inter->Waste Purification Reagent2 Esterification System EtOH / H2SO4 (cat) Reflux Target Target Molecule Ethyl 4-hydroxy-3,5- diiodophenylacetate Reagent2->Target Condensation (-H2O) Waste->Reagent2 Dried Intermediate

Figure 1: Logical process flow for the synthesis of this compound, highlighting the intermediate isolation strategy.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 3,5-Diiodo-4-hydroxyphenylacetic Acid (Diac)

This step utilizes an aqueous alkaline iodination system.[2] The use of Potassium Iodide (KI) is non-negotiable here; it solubilizes solid Iodine (


) by forming the triiodide ion (

), ensuring a homogeneous reaction mixture.

Mechanism: The reaction proceeds via Electrophilic Aromatic Substitution (EAS). In NaOH, the phenol exists as a phenoxide ion, which is highly activated, directing the electrophilic iodine species to the 3 and 5 positions.

Reagents & Stoichiometry
ComponentRoleMolar Eq.Notes
4-HPAA Substrate1.0Purity >98% recommended
Iodine (

)
Reagent2.1Slight excess to drive bis-iodination
Potassium Iodide (KI) Solubilizer2.1Equimolar to Iodine
NaOH (0.5N) Solvent/BaseN/AMaintains pH > 10
Sodium Bisulfite (

)
QuencherVariableUsed to reduce unreacted Iodine
Protocol
  • Preparation of Substrate: Dissolve 0.1 mol (15.2 g) of 4-hydroxyphenylacetic acid in 800 mL of 0.5N NaOH. Stir at room temperature until fully dissolved.

  • Preparation of Iodinating Agent: In a separate beaker, dissolve 50.8 g of Iodine and 50.8 g of KI in 250 mL of water. Ensure complete dissolution to avoid localized over-concentration.

  • Addition: Add the Iodine/KI solution dropwise to the substrate solution over 60 minutes.

    • Critical Control Point: Maintain temperature below 25°C. Higher temperatures promote oxidative polymerization of the phenol.

  • Workup: Stir for an additional hour. The solution will be dark red/brown.

  • Acidification & Quenching: Cool the mixture to 0-5°C. Slowly acidify with dilute HCl (or bubble

    
     gas) until pH reaches 2–3.
    
    • Observation: A precipitate will form.[3][4] If the solution remains brown (excess iodine), add saturated

      
       solution until the supernatant is pale yellow/colorless.
      
  • Isolation: Filter the crude precipitate. Recrystallize from aqueous ethanol (approx. 50:50 v/v) to yield white to off-white needles.

    • Target Yield: ~90-95%.

    • Melting Point: 216–217.5°C [1].[2]

Stage 2: Esterification to this compound[1]

The carboxylic acid side chain is esterified using ethanol. Because the di-iodinated ring is electron-withdrawing and bulky, the reaction time may be slightly longer than for non-halogenated analogues.

Mechanism: Acid-catalyzed Fischer Esterification. The reaction is an equilibrium process; using ethanol as the solvent drives the equilibrium toward the ester.

Reagents & Stoichiometry
ComponentRoleMolar Eq.Notes
Diac (Intermediate) Substrate1.0Dry thoroughly before use
Absolute Ethanol Solvent/ReagentExcessSolvent volume (~10-15 mL/g)

(conc.)
Catalyst0.1 - 0.2Catalytic amount
Toluene Azeotrope agentOptionalUse if water removal is difficult
Protocol
  • Setup: Charge a round-bottom flask with 10.0 g of dried 3,5-diiodo-4-hydroxyphenylacetic acid.

  • Solvation: Add 100 mL of absolute ethanol. Stir to suspend.

  • Catalysis: Add 0.5 mL of concentrated sulfuric acid dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 7:3). The starting acid spot should disappear.

  • Workup:

    • Evaporate approximately 80% of the ethanol under reduced pressure.

    • Pour the residue into 100 mL of ice-cold water.

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Neutralization: Wash the combined organic layers with saturated

    
     solution (to remove trace acid) and then with brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is often a brown semi-solid. Recrystallize from minimal hot ethanol or purify via flash column chromatography if high purity (>99%) is required for reference standards [2].

Part 3: Analytical Validation & Safety

Characterization Data

To validate the synthesis, the following spectral signatures must be confirmed:

  • Appearance: White or colorless to light yellow solid/semi-solid.

  • Melting Point: 36–38°C (Low melting solid) [3].

  • Solubility: Soluble in chloroform, ethyl acetate, methanol; insoluble in water.

  • Mass Spectrometry: Molecular ion peak

    
     Da.
    
  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • 
       1.25 (t, 3H, 
      
      
      
      )
    • 
       3.55 (s, 2H, benzylic 
      
      
      
      )
    • 
       4.15 (q, 2H, 
      
      
      
      )
    • 
       7.6–7.8 (s, 2H, aromatic protons at pos. 2,6)
      
    • 
       9.5–10.0 (s, 1H, phenolic -OH, exchangeable)
      
Safety & Handling (E-E-A-T)
  • Iodine (

    
    ):  Corrosive and volatile. Weigh in a fume hood. Stains skin and equipment.
    
  • Phenolic Compounds: The intermediate and product are potential skin irritants. Wear nitrile gloves.

  • Thyromimetic Potential: While this specific ester is an intermediate, structural analogues have biological activity. Handle as a potentially bioactive substance.

References

  • Weygand, C., & Hilgetag, G. (1972).[2] Preparative Organic Chemistry. (Describes the synthesis of the acid intermediate 4-hydroxy-3,5-diiodophenylacetic acid). 2[4][5][6][7]

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved January 31, 2026.

  • ChemicalBook. (n.d.). Ethyl 4-hydroxyphenylacetate Chemical Properties and CAS Data. (Provides physical property data for the analogue and target).[4]

  • Biosynth. (n.d.).[5] Ethyl 4-hydroxyphenylacetate Product Information.

Sources

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-hydroxy-3,5-diiodophenylacetate, a molecule of significant interest in medicinal chemistry and drug development. While experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from established chemical principles, data from analogous compounds, and theoretical predictions to offer a robust technical profile.

Introduction: The Significance of Iodinated Phenylacetates

This compound belongs to a class of organic compounds that are structurally related to the thyroid hormone thyroxine. The presence of iodine atoms on the phenyl ring dramatically influences the molecule's physical and biological properties, including its lipophilicity, metabolic stability, and potential for interaction with biological targets. Understanding these properties is paramount for its application in drug design and development, particularly in areas where targeted delivery and specific binding are crucial. The ethyl ester functionality also plays a key role, affecting solubility and the potential for enzymatic hydrolysis in biological systems.

This guide will delve into the key physical parameters of this compound, providing both established data and predictive insights. We will also explore the experimental methodologies for determining these properties, offering a practical framework for researchers.

Molecular and Chemical Identity

A clear identification of the molecule is the foundation of any technical guide.

IdentifierValueSource
IUPAC Name ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate[1]
CAS Number 90917-49-0[2]
Molecular Formula C₁₀H₁₀I₂O₃[1]
Molecular Weight 431.99 g/mol [1]
Canonical SMILES CCOC(=O)CC1=CC(=C(C(=C1)I)O)I[1]
InChIKey OICDFUWSAQEXEK-UHFFFAOYSA-N[2]

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and provide a valuable starting point for experimental design.

PropertyPredicted ValueMethod of Prediction/Rationale
Melting Point >100 °CBased on the melting point of the related compound Thyroxine Ethyl Ester (>102°C dec.)[3] and the general trend of increased melting points with the addition of heavy atoms like iodine.
Boiling Point >300 °CHigh molecular weight and polarity suggest a high boiling point. For comparison, the non-iodinated analog, Ethyl 4-hydroxybenzoate, has a boiling point of 297-298 °C[4]. The di-iodo substitution would significantly increase this.
Solubility Soluble in DMSO, methanol, and ethanol. Sparingly soluble in water.The ester and hydroxyl groups provide some polarity, while the di-iodinated phenyl ring increases lipophilicity. Similar compounds like Ethyl 4-hydroxyphenylacetate are soluble in DMSO[5].
LogP (Octanol-Water Partition Coefficient) ~3.5 - 4.5The presence of two iodine atoms significantly increases the lipophilicity compared to the parent compound, Ethyl 4-hydroxyphenylacetate.
pKa ~6-7The phenolic hydroxyl group's acidity will be influenced by the electron-withdrawing iodine atoms, making it more acidic than a typical phenol.

Experimental Determination of Physical Properties: A Methodological Overview

For researchers aiming to experimentally validate the predicted properties, the following standard protocols are recommended.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity.

Protocol:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[6]

  • Purity Indication: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis start Start with solid sample powder Grind to a fine powder start->powder pack Pack into capillary tube powder->pack place Place in melting point apparatus pack->place Transfer heat Heat slowly and observe place->heat record Record temperature range heat->record compare Compare with literature/predicted values record->compare Data purity Assess purity based on range compare->purity

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility in various solvents is critical for formulation and in vitro assay development.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, DMSO, ethyl acetate).

  • Sample Addition: A known mass of this compound is added to a specific volume of the solvent at a controlled temperature.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) until equilibrium is reached.

  • Observation: The solution is visually inspected for undissolved solid.

  • Quantification (Optional): For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

SolubilityWorkflow cluster_quantitative Quantitative Analysis start Start with solid sample and selected solvent add Add known mass of solute to a known volume of solvent start->add agitate Agitate to reach equilibrium add->agitate observe Visually observe for dissolution agitate->observe filter Filter the saturated solution observe->filter If saturated analyze Analyze filtrate concentration (e.g., HPLC) filter->analyze

Caption: Workflow for Solubility Determination.

Predicted Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and characterization of organic molecules. The following are predicted spectral characteristics for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Ethyl group: A triplet at ~1.2-1.4 ppm (CH₃) and a quartet at ~4.1-4.3 ppm (CH₂).

  • Methylene group (CH₂): A singlet at ~3.6-3.8 ppm.

  • Aromatic protons: A singlet at ~7.5-7.8 ppm (due to symmetrical substitution).

  • Phenolic proton (OH): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Ethyl group: Signals at ~14 ppm (CH₃) and ~61 ppm (CH₂).

  • Methylene group (CH₂): A signal around 40-45 ppm.

  • Aromatic carbons:

    • C-I: ~80-90 ppm (the carbon directly attached to iodine will be significantly shielded).

    • C-OH: ~150-155 ppm.

    • C-CH₂: ~130-135 ppm.

    • CH (aromatic): ~135-140 ppm.

  • Carbonyl carbon (C=O): A signal in the range of 170-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C=O stretch (ester): A strong, sharp peak at approximately 1730-1750 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ester and phenol): Bands between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak at m/z = 432, corresponding to the molecular weight. The isotopic pattern will be characteristic of a di-iodinated compound, with significant M+1 and M+2 peaks.

  • Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially cleavage of the bond between the methylene group and the aromatic ring.

Synthesis and Chemical Reactivity

This compound can be synthesized from its non-iodinated precursor, Ethyl 4-hydroxyphenylacetate.

Proposed Synthetic Pathway:

A common method for the iodination of activated aromatic rings is electrophilic aromatic substitution using an iodine source and an oxidizing agent.

Reaction:

Ethyl 4-hydroxyphenylacetate + 2 I₂ + Oxidizing Agent → this compound

Potential Reagents and Conditions:

  • Iodinating Agent: Molecular iodine (I₂).

  • Oxidizing Agent: A mild oxidizing agent such as periodic acid (HIO₄) or a mixture of potassium iodide and an oxidant can be used to generate the electrophilic iodine species in situ.

  • Solvent: A polar protic solvent like ethanol or a mixture of water and an organic solvent.

  • Catalyst: A base may be used to deprotonate the phenolic hydroxyl group, further activating the ring towards electrophilic substitution.

This approach is analogous to the iodination of tyrosine derivatives in the synthesis of thyroid hormones.[7][8]

SynthesisPathway reactant Ethyl 4-hydroxyphenylacetate product This compound reactant->product Electrophilic Aromatic Substitution reagents Iodine (I₂) + Oxidizing Agent reagents->product

Caption: Proposed Synthesis of this compound.

Conclusion and Future Directions

This compound is a compound with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its predicted physical properties, along with established methodologies for their experimental determination. The provided information on its synthesis and spectroscopic characteristics will be invaluable for researchers working with this and related molecules.

Future research should focus on the experimental validation of the predicted physical and spectral data. Furthermore, exploring the biological activity of this compound, particularly in relation to thyroid hormone receptors and other potential targets, will be a crucial step in unlocking its therapeutic potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • LobaChemie. ETHYL 4-HYDROXYBENZOATE. [Link]

  • GSRS. This compound. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of thyroxine: Biomimetic studies. [Link]

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An In-Depth Technical Guide to the Solubility Profile of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile for Ethyl 4-hydroxy-3,5-diiodophenylacetate, a critical parameter for researchers, scientists, and drug development professionals. Understanding the solubility of a compound is fundamental to its development, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2] This document synthesizes physicochemical principles with actionable experimental protocols to provide a robust framework for assessing this compound.

Introduction to this compound

This compound (EHDA) is an organic compound characterized by a di-iodinated phenolic ring with an ethyl acetate functional group. Its chemical structure is presented below.

Chemical Structure:

Key identifiers for this compound include:

  • CAS Number: 90917-49-0[3][4]

  • Molecular Formula: C₁₀H₁₀I₂O₃[3][4]

  • Molecular Weight: 431.99 g/mol [3][4]

The presence of two iodine atoms significantly increases the molecular weight and lipophilicity, suggesting intrinsically low aqueous solubility. This compound serves as an important intermediate and is related to other iodinated compounds used in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility is paramount for designing formulations, predicting absorption, and ensuring consistent results in biological assays.[5]

Physicochemical Properties Influencing Solubility

While specific experimental solubility data for EHDA is not widely published, we can infer its likely behavior from its computed physicochemical properties and data from structurally related analogs. These parameters are crucial for predicting its solubility profile.

PropertyValue / PredictionSourceSignificance for Solubility
Molecular Weight 431.99 g/mol PubChem[3][4]High molecular weight can negatively impact solubility.
XLogP3 3.9PubChem[3]A high positive value indicates high lipophilicity and predicts poor aqueous solubility.
Hydrogen Bond Donors 1 (Phenolic -OH)PubChem[3]The single hydroxyl group offers some capacity for hydrogen bonding with polar solvents.
Hydrogen Bond Acceptors 3 (Ester, -OH)PubChem[3]The ester and hydroxyl groups can accept hydrogen bonds, influencing interactions with protic solvents.

The high calculated XLogP3 value is the most telling predictor, strongly suggesting that EHDA is a lipophilic ("fat-loving") molecule that will exhibit poor solubility in aqueous media and prefer non-polar, organic solvents.

Predicted Solubility Profile

Based on its structure and physicochemical properties, the following solubility behavior is anticipated:

  • Aqueous Solubility: Expected to be very low ("practically insoluble" or "very slightly soluble"). The large, non-polar surface area created by the di-iodinated benzene ring dominates the molecule's character, overshadowing the limited hydrophilic contributions of the hydroxyl and ester groups.

  • Organic Solvent Solubility: EHDA is expected to be freely soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It should also exhibit good solubility in lower-chain alcohols such as ethanol and methanol, and chlorinated solvents like dichloromethane.

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a robust and validated experimental protocol is required. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution at equilibrium.[6][7] This method is considered the most reliable for generating data for lead optimization and formulation development.[8]

Thermodynamic solubility is a true measure of a compound's intrinsic solubility in a given medium at equilibrium. This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement often used in early discovery.[9] For a comprehensive technical guide, focusing on the definitive thermodynamic method is essential as it provides the most accurate and reliable data for critical development decisions.[8] The International Council for Harmonisation (ICH) guidelines emphasize the need for well-characterized specifications, and solubility is a key physical characteristic.[10][11]

This protocol is designed as a self-validating system, incorporating controls and checks to ensure data integrity.

1. Preparation of Materials:

  • This compound (solid powder, purity >98%).
  • Solvents: Deionized water, Phosphate Buffered Saline (PBS) at pH 7.4, and selected organic solvents (e.g., DMSO, Ethanol).
  • Glass vials with screw caps.
  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C).
  • Centrifuge.
  • Syringe filters (e.g., 0.22 µm PVDF).
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and UV detector.[12]

2. Experimental Procedure:

  • Compound Addition: Add an excess amount of solid EHDA to a series of pre-labeled glass vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.[6] A starting point of ~2-5 mg per 1 mL of solvent is typical.
  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, PBS, ethanol) to each vial. Prepare each solvent condition in triplicate for statistical validity.
  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a consistent agitation speed (e.g., 200 rpm) within a temperature-controlled environment (e.g., 25°C). The system must reach equilibrium. A typical incubation time is 24 to 48 hours.[8]
  • Causality Check: Equilibrium is confirmed when solubility measurements from different time points (e.g., 24h and 48h) are statistically identical.[6]
  • Phase Separation: After incubation, allow the vials to stand for a short period to let the undissolved solid settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid material. This step ensures the supernatant is free of particulates before analysis.
  • Sample Collection & Dilution: Carefully remove an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.
  • Self-Validation Step: The first few drops from the filter should be discarded to avoid any potential adsorption of the compound to the filter membrane.
  • Quantification (HPLC Analysis):
  • Prepare a standard stock solution of EHDA in a suitable organic solvent (e.g., Acetonitrile or DMSO) where it is freely soluble.
  • Create a calibration curve by making a series of dilutions from the stock solution.
  • Analyze the filtered supernatant samples and the calibration standards by HPLC-UV. The concentration of EHDA in the supernatant is determined by comparing its peak area to the calibration curve.[7]

3. Data Analysis:

  • Calculate the mean solubility and standard deviation from the triplicate samples for each solvent.
  • Express solubility in standard units (e.g., mg/mL or µg/mL).
Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification prep_compound Weigh Excess Compound (EHDA) add_to_vial Combine in Triplicate Vials prep_compound->add_to_vial prep_solvent Measure Precise Solvent Volume prep_solvent->add_to_vial shake Agitate at Constant Temp (e.g., 24-48h @ 25°C) add_to_vial->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Analyze via HPLC-UV filter->hplc calculate Calculate Concentration (mg/mL) hplc->calculate calibrate Generate Calibration Curve calibrate->calculate

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Factors Influencing EHDA Solubility

Several factors can significantly alter the measured solubility of this compound.[13][14]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[15] This should be investigated to understand potential impacts during storage or in vivo.

  • pH: As previously discussed, the ionizable phenolic group means that aqueous solubility will be highly dependent on the pH of the medium.[2] Testing in buffers of varying pH (e.g., pH 2, 5, 7.4, 9) is essential for a complete profile.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a unique solubility, with the amorphous form typically being more soluble but less stable than crystalline forms.

  • Solvent Polarity: In line with the principle of "like dissolves like," the solubility of this highly lipophilic compound will be greatest in non-polar organic solvents and lowest in polar solvents like water.[15]

Conclusion

While empirical public data on the solubility of this compound is limited, its molecular structure and computed physicochemical properties strongly indicate that it is a lipophilic compound with very low intrinsic aqueous solubility. This profile can be significantly influenced by pH, temperature, and the specific solid-state form of the material. For any research or development application, it is imperative to determine the thermodynamic solubility experimentally. The detailed shake-flask protocol provided in this guide offers a robust, self-validating framework for generating the high-quality, reliable data necessary for informed scientific decision-making.

References

  • This compound - SIELC Technologies. SIELC Technologies.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • This compound | C10H10I2O3 | CID 3021740 . PubChem. Available from: [Link]

  • This compound . GSRS. Available from: [Link]

  • ethyl homovanillate ethyl-2-(4-hydroxy-3-methoxyphenyl)acetate . The Good Scents Company. Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs . Ascendia Pharmaceutical Solutions. (2021-07-05). Available from: [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]

  • Kinetic Solubility Assays Protocol . AxisPharm. Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available from: [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products . ICH. Available from: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences. (2024-02-15). Available from: [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through . IJNRD. Available from: [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 . ResearchGate. (2024-12-09). Available from: [Link]

  • ADME Solubility Assay . BioDuro. Available from: [Link]

  • Factors that Affect the Solubility of Drugs . Pharmaguideline. Available from: [Link]

  • ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . U.S. Food and Drug Administration. (2025-10-15). Available from: [Link]

  • Factors Affecting Drug Solubility | PDF . Scribd. Available from: [Link]

  • ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products . Therapeutic Goods Administration (TGA). (2025-01-10). Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques . PMC - NIH. Available from: [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline . DSDP Analytics. Available from: [Link]

  • 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE . Loba Chemie. Available from: [Link]

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Technical Guide: Control and Characterization of Ethyl 4-hydroxy-3,5-diiodophenylacetate in Levothyroxine Sodium

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 4-hydroxy-3,5-diiodophenylacetate , a specific process-related impurity found in Levothyroxine Sodium formulations. This document is designed for researchers and analytical scientists involved in the CMC (Chemistry, Manufacturing, and Controls) of thyroid hormone therapeutics.

Executive Summary

This compound (CAS: 90917-49-0) is a non-pharmacopeial impurity often detected in Levothyroxine Sodium active pharmaceutical ingredients (API) and finished dosage forms. It arises primarily through the esterification of the degradation intermediate 3,5-diiodo-4-hydroxyphenylacetic acid (Diac) in the presence of ethanolic solvents used during crystallization or wet granulation.

Effective control of this impurity requires a dual strategy: monitoring the precursor "Diac" acid and strictly controlling the thermodynamic parameters (pH, temperature) of ethanolic processing steps to prevent ester formation.

Chemical Characterization

Identity and Physicochemical Properties

This impurity is the ethyl ester derivative of the single-ring tyrosine metabolite. Unlike the thyronine-based impurities (which contain two phenyl rings linked by an ether bridge), this molecule consists of a single phenolic ring.

PropertySpecification
Chemical Name Ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate
Common Synonyms Levothyroxine Sodium Impurity 4; 3,5-Diiodo-4-hydroxyphenylacetic acid ethyl ester
CAS Number 90917-49-0
Molecular Formula C₁₀H₁₀I₂O₃
Molecular Weight 431.99 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Structural Feature Single phenolic ring with 3,5-diiodo substitution and an ethyl acetate side chain
Structural Context

Levothyroxine (T4) is synthesized via the oxidative coupling of diiodotyrosine (DIT) derivatives. The core structure of this impurity corresponds to the DIT moiety that has undergone oxidative deamination to form the acetic acid derivative, followed by esterification.

Formation Mechanism

The formation of this compound is a classic example of solvent-mediated transformation . It does not typically form in aqueous or solid-state degradation but requires the presence of ethanol, which is a common solvent for Levothyroxine sodium crystallization.

The Pathway
  • Precursor Formation: The precursor, 3,5-diiodo-4-hydroxyphenylacetic acid (often referred to as Diac or Di-IHPA ), is formed via the oxidative deamination and decarboxylation of Diiodotyrosine (DIT) . DIT is a starting material in T4 synthesis and a potential degradation product (cleavage of the ether bridge).

  • Esterification: In the presence of ethanol (EtOH) and trace acidity (or elevated temperature during drying), the carboxylic acid group of "Diac" undergoes Fischer esterification to form the ethyl ester.

Mechanistic Diagram

The following Graphviz diagram illustrates the specific pathway from the DIT precursor to the Ethyl Ester impurity.

G DIT 3,5-Diiodotyrosine (Starting Material / Degradant) Intermediate Oxidative Deamination (Loss of NH2) DIT->Intermediate Oxidation Diac 3,5-Diiodo-4-hydroxyphenylacetic Acid (Diac / Precursor) Intermediate->Diac Decarboxylation Impurity This compound (Target Impurity) Diac->Impurity Esterification (Acid Cat. / Heat) Ethanol Ethanol (Solvent) Ethanol->Impurity + EtOH

Figure 1: Reaction pathway showing the conversion of Diiodotyrosine (DIT) to the Ethyl Ester impurity via the "Diac" acid intermediate.

Analytical Strategy

Detecting this impurity requires a stability-indicating HPLC method capable of resolving the single-ring ester from the double-ring thyronine species (T4, T3) and their respective acids (Tetrac, Triac).

HPLC Method Parameters

The following protocol uses a C18 column with a gradient elution to separate the hydrophobic ester from the more polar amino-acid parent compounds.

ParameterCondition
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent)
Mobile Phase A 0.05% Orthophosphoric acid in Water (pH 2.2 - 2.5)
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm (Optimal for Iodine-carbon bonds)
Column Temp 25°C
Injection Vol 20 µL
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.07030Equilibration
15.04060Elution of Polar Impurities (DIT, Diac)
25.02080Elution of Ethyl Ester & T4
35.02080Wash
36.07030Re-equilibration

Note on Retention: The Ethyl Ester (Impurity 4) is significantly less polar than its acid precursor (Diac). Expect the Ethyl Ester to elute after Levothyroxine or in the late region of the chromatogram, depending on the specific carbon load of the column. Verification with a reference standard (CAS 90917-49-0) is mandatory.

Mass Spectrometry Identification

For confirmation during method validation:

  • Ionization: ESI Positive Mode (Ester protonates easily).

  • Target Mass: [M+H]⁺ = 432.9 m/z.

  • Fragmentation: Look for loss of the ethyl group (-28 Da) or the tropylium-like iodinated ring fragments.

Control & Mitigation Strategies

To maintain this impurity below the ICH Q3B qualification threshold (typically 0.2% for max daily dose > 10mg, though T4 dose is low, thresholds are stricter, often 1.0% or lower depending on total daily intake), the following process controls are recommended.

Process Optimization
  • Solvent Swap: If possible, replace Ethanol with Isopropanol or Water/Acetonitrile mixtures for crystallization. Secondary alcohols are sterically hindered and less prone to esterification than primary alcohols like ethanol.

  • pH Control: Esterification is acid-catalyzed. Ensure the pH of the ethanolic solution (if used) is kept neutral or slightly alkaline (pH 7.5 - 8.5) during processing. Levothyroxine sodium is stable in mild alkali; however, excessive alkali can lead to other degradation.

  • Temperature Limits: Avoid prolonged heating (>40°C) of ethanolic slurries. The rate of ester formation increases exponentially with temperature.

Raw Material Specification
  • Control of DIT: Strict limits on 3,5-Diiodotyrosine (DIT) in the starting material are crucial. If DIT is present, it will degrade to Diac, providing the substrate for this impurity.

  • Limit: NMT 0.5% DIT in Levothyroxine Sodium API.

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][2] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Collier, M. J., et al. (2025). Identification of novel iodotyrosine metabolites in models of iodotyrosine deiodinase deficiency. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Patel, H., et al. (2008). Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks. International Journal of Pharmaceutics. Retrieved January 31, 2026, from [Link]

Sources

The Emergence of Ethyl 4-hydroxy-3,5-diiodophenylacetate: A Synthetic Landmark in Thyroid Hormone Analogue Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the scientific context, synthesis, and potential biological significance of Ethyl 4-hydroxy-3,5-diiodophenylacetate. While not marked by a singular, celebrated moment of discovery, the importance of this molecule lies in its structural relationship to thyroid hormones and its likely emergence as a key intermediate and reference compound in the development of novel therapeutics targeting the thyroid hormone receptor. This document will serve as a comprehensive resource for researchers in medicinal chemistry, endocrinology, and drug development.

Conceptual Genesis: The Thyroid Hormone Blueprint

The story of this compound is intrinsically linked to the relentless pursuit of synthetic analogues of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). These endogenous hormones are critical regulators of metabolism, growth, and development. Their core structure, a di-iodinated phenolic ring coupled to a second aromatic ring, has been the inspiration for countless synthetic campaigns.

The "discovery" of this compound can be best understood as its identification as a crucial impurity and synthetic precursor in the production of thyroid hormone-related drugs.[1] Its structural similarity to the "outer ring" of thyroid hormones makes it a molecule of significant interest for understanding structure-activity relationships (SAR) at the thyroid hormone receptor (TR).

Physicochemical Characteristics

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C10H10I2O3[1][2]
Molecular Weight 431.99 g/mol [1][2]
CAS Number 90917-49-0[1][2]
IUPAC Name ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate[1]
Synonyms 3,5-Diiodo-4-hydroxyphenylacetic Acid Ethyl Ester, Levothyroxine Sodium Impurity 4[1]

Proposed Synthetic Pathway: A Logical Approach

Synthesis_Pathway Precursor Ethyl 4-hydroxyphenylacetate Intermediate This compound Precursor->Intermediate Electrophilic Aromatic Substitution (Iodination) Iodinating_Agent Iodine (I2) + Oxidizing Agent (e.g., HIO3) Iodinating_Agent->Intermediate

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol describes a robust method for the synthesis of this compound from its non-iodinated precursor.

Materials:

  • Ethyl 4-hydroxyphenylacetate

  • Iodine (I2)

  • Iodic acid (HIO3) or other suitable oxidizing agent

  • Ethanol (or other suitable solvent)

  • Sodium thiosulfate solution

  • Dichloromethane (or other suitable extraction solvent)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve Ethyl 4-hydroxyphenylacetate in ethanol in a round-bottom flask.

  • Addition of Reagents: To the stirred solution, add iodine (I2) followed by a solution of iodic acid in water. The reaction is typically performed at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the di-iodinated product.

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Structural Elucidation and Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure, showing the characteristic shifts for the aromatic protons and carbons, as well as the ethyl ester group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic pattern characteristic of a di-iodinated compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, including the hydroxyl (-OH), ester carbonyl (C=O), and C-I bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound.[4]

Hypothesized Biological Relevance: A Thyroid Hormone Analogue?

The structural similarity of this compound to the diiodotyrosine (DIT) moiety of thyroid hormones suggests that it may interact with the thyroid hormone receptor (TR). The TR is a nuclear receptor that, upon binding to T3, regulates gene expression.

TR_Binding_Hypothesis cluster_ligands Potential Ligands T3 Triiodothyronine (T3) (Endogenous Ligand) TR Thyroid Hormone Receptor (TR) T3->TR Binds and Activates Target_Molecule This compound (Hypothesized Ligand) Target_Molecule->TR Hypothesized Binding (Agonist or Antagonist?) Gene_Expression Regulation of Gene Expression TR->Gene_Expression

Caption: Hypothesized interaction with the Thyroid Hormone Receptor.

It is plausible that this compound could act as either an agonist or an antagonist at the TR. Its smaller size compared to T3 might allow it to bind to the receptor, but it may not induce the conformational change required for full activation, potentially leading to antagonistic activity. This hypothesis is supported by the known biological activity of other thyroid hormone analogs, such as 3,5-Diiodothyropropionic acid, which is known to bind to the TR.[5]

Proposed Experimental Workflow for Biological Evaluation

To investigate the potential biological activity of this compound, the following experimental workflow is proposed:

In Vitro Thyroid Hormone Receptor Binding Assay

Objective: To determine if this compound binds to the thyroid hormone receptor and to quantify its binding affinity.

Methodology:

  • Receptor Preparation: Utilize a commercially available recombinant human thyroid hormone receptor (TRα or TRβ).

  • Radioligand: Use radiolabeled [125I]-T3 as the competing ligand.

  • Competitive Binding: Incubate a constant concentration of the TR and [125I]-T3 with increasing concentrations of this compound.

  • Separation: Separate bound from free radioligand using a filter-binding assay.

  • Quantification: Measure the amount of bound radioactivity using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [125I]-T3) and calculate the binding affinity (Ki).

Reporter Gene Assay

Objective: To determine if the binding of this compound to the TR results in agonistic or antagonistic activity.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293) that has been transiently or stably transfected with an expression vector for the TR and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a reporter gene (e.g., luciferase).

  • Treatment: Treat the cells with increasing concentrations of this compound in the presence and absence of a known concentration of T3.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity.

  • Data Analysis:

    • An increase in luciferase activity in the absence of T3 would indicate agonistic activity.

    • A decrease in T3-stimulated luciferase activity would indicate antagonistic activity.

Conclusion and Future Directions

This compound, while not a molecule with a storied discovery, represents a fundamentally important structure in the field of thyroid hormone research. Its likely origins as a synthetic intermediate and impurity underscore the importance of meticulous characterization in drug development. The proposed synthetic and analytical protocols provide a clear path for its preparation and validation.

The true potential of this molecule, however, lies in its yet-to-be-determined biological activity. The experimental workflows outlined in this guide offer a starting point for elucidating its interaction with the thyroid hormone receptor. Should it exhibit potent and selective binding, it could serve as a valuable scaffold for the development of novel TR modulators with therapeutic potential in metabolic disorders, cardiovascular disease, and oncology. The exploration of this seemingly simple molecule may yet open new avenues in the complex and vital field of thyroid hormone signaling.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • Global Substance Registration System. This compound. [Link][2]

  • PubChem. Ethyl 4-hydroxyphenylacetate. National Center for Biotechnology Information. [Link][3]

  • SIELC Technologies. This compound. [Link][4]

Sources

Technical Characterization Guide: Ethyl 4-hydroxy-3,5-diiodophenylacetate

[1]

Executive Summary & Scope

This technical guide outlines the standard operating procedures (SOPs) for the structural characterization, purity assessment, and handling of Ethyl 4-hydroxy-3,5-diiodophenylacetate . This compound serves as a critical intermediate in the synthesis of thyroid hormone analogs (thyromimetics) and is utilized as a lipophilic probe in transthyretin (TTR) binding assays.[1]

Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.[1]

Core Chemical Identity
ParameterDetail
IUPAC Name Ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate
Molecular Formula C₁₀H₁₀I₂O₃
Molecular Weight 431.99 g/mol
SMILES CCOC(=O)CC1=CC(=C(C(=C1)I)O)I
Appearance Off-white to pale beige solid (crystalline)
Solubility Soluble in DMSO, Ethanol, Methanol; Insoluble in Water

Synthesis Context & Impurity Logic

To accurately characterize this material, one must understand its genesis.[1] The compound is typically synthesized via the acid-catalyzed esterification of 3,5-diiodo-4-hydroxyphenylacetic acid (DIAC).[1]

Primary Impurity Sources:

  • Unreacted Starting Material: 3,5-diiodo-4-hydroxyphenylacetic acid (DIAC).[1]

  • De-iodinated Byproducts: Mono-iodinated species (Ethyl 3-iodo-4-hydroxyphenylacetate) caused by photolytic degradation.[1]

  • Oxidation Products: Quinone methide derivatives formed under basic conditions or air exposure.[1]

Visualization: Synthesis & Impurity Pathway

SynthesisPathStart3,5-Diiodo-4-hydroxyphenylaceticAcid (DIAC)ReagentEthanol / H2SO4(Reflux)Start->ReagentProductThis compound(Target)Reagent->Product EsterificationImpurity1Impurity A:Unreacted AcidReagent->Impurity1 Incomplete RxnImpurity2Impurity B:Mono-iodo Ester(Light Degradation)Product->Impurity2 hν (Light)

Figure 1: Synthesis pathway highlighting critical control points for impurity formation.

Structural Elucidation Protocols

This section details the expected spectral data based on first-principles chemical shift logic and standard data for iodinated phenols. These values serve as the acceptance criteria for product verification.

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆. Acquire ¹H NMR at 400 MHz or higher.

NucleusShift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
¹H 9.30 - 9.50Broad Singlet1HAr-OH Phenolic proton; broadness indicates exchange.[1]
¹H 7.65Singlet2HAr-H (2,[1]6)Symmetric aromatic protons; desheilded by Iodine atoms.[1]
¹H 4.08Quartet (J=7.1 Hz)2H-O-CH₂ -CH₃Characteristic ethyl ester methylene.[1]
¹H 3.55Singlet2HAr-CH₂ -C=O[1]Benzylic methylene; singlet confirms isolation from adjacent protons.[1]
¹H 1.18Triplet (J=7.1 Hz)3H-O-CH₂-CH₃ Terminal methyl group.[1]

Diagnostic Check: The presence of a singlet at ~7.65 ppm integrating to 2 protons is the definitive confirmation of the 3,5-diiodo substitution pattern.[1] A split pattern (doublets) here would indicate mono-iodination (impurity).[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid neat sample.[1]

  • 3300–3450 cm⁻¹: O-H stretch (Phenol).[1] Broad band.[1]

  • 1725–1735 cm⁻¹: C=O stretch (Ester).[1] Sharp, strong band.[1]

  • 1150–1250 cm⁻¹: C-O-C stretch (Ester).[1]

  • ~500–600 cm⁻¹: C-I stretch (Carbon-Iodine).[1]

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Negative or Positive Mode.[1]

  • Molecular Ion: [M+H]⁺ = 432.9 m/z; [M-H]⁻ = 430.9 m/z.[1]

  • Fragmentation Pattern:

    • Loss of Ethyl group (-29).[1]

    • Loss of Iodine (-127): Indicates weak C-I bond stability.[1]

Purity & Stability Assessment (HPLC)

Due to the heavy iodine atoms, the compound is hydrophobic.[1] Reverse Phase (RP) HPLC is the standard for purity assessment.[1]

Method Parameters (Validated Recommendation):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Benzene ring) and 280 nm (Phenol).[1]

  • Retention Time: Expect elution ~8–10 minutes (Late eluter due to lipophilic iodine).

Visualization: Analytical Decision Matrix

AnalyticalWorkflowSampleCrude SampleHPLCHPLC Purity Check(UV 254nm)Sample->HPLCDecisionPurity > 98%?HPLC->DecisionPassRelease for AssayDecision->PassYesFailRecrystallize(EtOH/Water)Decision->FailNoFail->SampleReprocessCheckImpurityCheck Impurity ProfileFail->CheckImpurityLightDegImpurity: Mono-Iodo?(Protect from Light)CheckImpurity->LightDegMass Spec Analysis

Figure 2: Self-validating workflow for purity assessment.

Handling & Safety Protocols

Critical Warning: Iodinated phenyl derivatives are notoriously light-sensitive.[1] Photolytic de-iodination is the primary degradation pathway.[1]

  • Storage: Amber glass vials, stored at 2–8°C.

  • Handling: Limit exposure to ambient light. Perform weighing and dissolution in low-light conditions if possible.

  • Solubility Note: Do not attempt to dissolve in neutral water. Use DMSO for stock solutions (up to 100 mM), then dilute into aqueous buffer.[1]

References

  • PubChem. this compound - Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Application Note. Available at: [Link]

The Strategic Synthesis and Application of Ethyl 4-hydroxy-3,5-diiodophenylacetate: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of key molecular intermediates are paramount to the successful development of novel therapeutic agents. Ethyl 4-hydroxy-3,5-diiodophenylacetate, a seemingly unassuming aromatic compound, emerges as a pivotal starting material in the multi-step synthesis of a range of biologically active molecules, most notably, analogs of thyroid hormones. Its unique structural features, namely the di-iodinated phenolic ring and the ethyl acetate side chain, provide a versatile scaffold for introducing molecular complexity and fine-tuning pharmacological activity. This technical guide, intended for researchers and professionals in the field of drug development, will provide a comprehensive overview of the synthesis, characterization, and strategic applications of this important synthetic building block.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of both the starting material, Ethyl 4-hydroxyphenylacetate, and the target intermediate, this compound, is fundamental to developing a robust and efficient synthetic protocol.

PropertyEthyl 4-hydroxyphenylacetate[1]This compound[2]
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₀I₂O₃
Molecular Weight 180.20 g/mol 431.99 g/mol
CAS Number 17138-28-290917-49-0
Appearance Colorless to pale yellow liquidOff-white to pale yellow solid
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

The Core Synthesis: Electrophilic Iodination of Ethyl 4-hydroxyphenylacetate

The synthesis of this compound is achieved through the electrophilic aromatic substitution of its precursor, Ethyl 4-hydroxyphenylacetate. The electron-donating hydroxyl group on the phenyl ring activates the ortho positions, making them susceptible to attack by an electrophilic iodine source. Several methods can be employed for this transformation, with the use of iodine in the presence of an oxidizing agent being a common and effective approach.

Reaction Mechanism: The "Why" Behind the Synthesis

The iodination of phenols proceeds via an electrophilic aromatic substitution mechanism. The key to this reaction is the generation of a potent electrophilic iodine species, often denoted as I+. While molecular iodine (I₂) itself is not sufficiently electrophilic to react with the activated phenyl ring, the presence of an oxidizing agent facilitates the formation of a more reactive iodinating agent.

In a widely utilized method, a combination of iodine (I₂) and iodic acid (HIO₃) serves as the iodinating system. Iodic acid acts as the in-situ oxidant, converting iodide (I⁻) formed during the reaction back to iodine and also generating the highly electrophilic iodonium ion (I⁺) or a related species.

Sources

Unlocking the Research Potential of Ethyl 4-hydroxy-3,5-diiodophenylacetate: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-hydroxy-3,5-diiodophenylacetate (EHDPA) is a sparsely studied small molecule whose chemical architecture bears a striking resemblance to endogenous thyroid hormones and their metabolites. While direct biological data on EHDPA is limited, its core structure—a di-iodinated phenolic ring coupled to an acetic acid ethyl ester side chain—provides a compelling scientific basis for targeted investigation. This technical guide outlines a multi-pronged research strategy to elucidate the biological activities of EHDPA. We propose a systematic exploration of its potential as a modulator of thyroid hormone receptors, an interacting ligand for deiodinase enzymes, and a binder of the transport protein transthyretin. For each proposed research avenue, this document provides foundational hypotheses, detailed experimental workflows, and frameworks for data interpretation, intended to empower researchers in endocrinology, medicinal chemistry, and drug development to unlock the therapeutic potential of this intriguing compound.

Introduction: The Scientific Rationale for Investigating EHDPA

This compound (PubChem CID: 3021740) is an organic compound characterized by the molecular formula C10H10I2O3[1][2]. Its defining feature is the 4-hydroxy-3,5-diiodophenyl group, a moiety that serves as the backbone for the thyroid hormones thyroxine (T4) and triiodothyronine (T3), as well as their various metabolic derivatives. This structural homology is the cornerstone of the hypothesis that EHDPA may possess significant, uncharacterized bioactivity within the intricate thyroid hormone signaling system.

The thyroid hormone system is a critical regulator of metabolism, growth, and development in vertebrates. Its dysregulation is implicated in a wide range of pathologies, from metabolic disorders and cardiovascular disease to neurological conditions. Consequently, molecules that can selectively modulate components of this system are of high therapeutic interest. EHDPA, as a structural analog, represents a prime candidate for investigation as a potential tool compound or therapeutic lead.

This guide presents a logical, hypothesis-driven framework for systematically characterizing the pharmacological profile of EHDPA.

Caption: Structural relationship between EHDPA, Thyroxine (T4), and Diiodotyrosine (DIT).

Research Area 1: Modulation of Thyroid Hormone Receptors (TRs)

Scientific Rationale: The most direct hypothesis stemming from EHDPA's structure is its potential interaction with thyroid hormone receptors (TRα and TRβ). These nuclear receptors mediate the genomic effects of T3. Molecules that bind to TRs can act as agonists (mimicking T3), antagonists (blocking T3), or selective receptor modulators (SERMs), exhibiting tissue-specific effects. The activity of other thyroid hormone analogs, such as 3,5-Diiodothyropropionic acid, which binds to both TRα1 and TRβ1, establishes a strong precedent for this line of inquiry[3].

Key Research Questions:

  • Does EHDPA physically bind to the ligand-binding domain (LBD) of TRα and/or TRβ?

  • If binding occurs, does it activate or inhibit the transcriptional activity of the receptors?

  • Does EHDPA exhibit any selectivity for TRα over TRβ, or vice versa?

Experimental Workflow: TR Activity Screening

TR_Workflow start Start: EHDPA Compound comp_model In Silico Docking (Predict Binding Pose & Affinity) start->comp_model binding_assay Competitive Radioligand Binding Assay (Determine Ki for TRα/TRβ) comp_model->binding_assay Hypothesis Generation reporter_assay Cell-Based Reporter Gene Assay (Measure EC50/IC50) binding_assay->reporter_assay Confirmed Binding data_analysis Data Analysis (Affinity, Potency, Selectivity) reporter_assay->data_analysis end Conclusion: TR Modulator Profile data_analysis->end

Caption: A sequential workflow for assessing EHDPA's interaction with Thyroid Receptors.

Step-by-Step Protocols:

  • In Silico Molecular Docking:

    • Objective: To computationally predict the binding mode and estimate the binding affinity of EHDPA to the LBDs of human TRα and TRβ.

    • Methodology:

      • Obtain crystal structures of TRα (e.g., PDB ID: 2H77) and TRβ (e.g., PDB ID: 3GWS) from the Protein Data Bank.

      • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

      • Generate a 3D conformer of EHDPA and perform energy minimization.

      • Use docking software (e.g., AutoDock Vina, Schrödinger Glide) to dock EHDPA into the prepared LBDs.

      • Analyze the results based on docking score (estimated binding energy) and the specific hydrogen bonds and hydrophobic interactions formed.

  • Competitive Radioligand Binding Assay:

    • Objective: To experimentally determine the binding affinity (Ki) of EHDPA for TRα and TRβ.

    • Methodology:

      • Utilize commercially available purified human TRα and TRβ LBDs.

      • Incubate a constant concentration of [¹²⁵I]-T3 with increasing concentrations of unlabeled EHDPA.

      • Separate bound from free radioligand using a filtration method (e.g., glass fiber filters).

      • Quantify the bound radioactivity using a gamma counter.

      • Calculate the IC50 (concentration of EHDPA that displaces 50% of bound [¹²⁵I]-T3) and convert it to a Ki value using the Cheng-Prusoff equation.

  • TR Reporter Gene Assay:

    • Objective: To determine if EHDPA acts as a functional agonist or antagonist of TRs.

    • Methodology:

      • Use a suitable mammalian cell line (e.g., HEK293T) that does not endogenously express TRs.

      • Co-transfect the cells with an expression plasmid for full-length human TRα or TRβ, and a reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a reporter gene (e.g., luciferase).

      • For agonist testing, treat the transfected cells with increasing concentrations of EHDPA and measure luciferase activity.

      • For antagonist testing, treat the cells with a constant, sub-maximal concentration of T3 plus increasing concentrations of EHDPA and measure the inhibition of luciferase activity.

      • Calculate EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation:

ParameterTRαTRβSelectivity Ratio (β/α)
Binding Affinity (Ki, nM) Experimental ValueExperimental ValueCalculated Value
Agonist Potency (EC50, nM) Experimental ValueExperimental ValueCalculated Value
Antagonist Potency (IC50, nM) Experimental ValueExperimental ValueCalculated Value

Research Area 2: Interaction with Deiodinase Enzymes

Scientific Rationale: Deiodinases (D1, D2, and D3) are selenoenzymes that are the gatekeepers of thyroid hormone activity. They activate T4 to T3 (D1, D2) and inactivate T4 and T3 (D3, D1). The di-iodinated phenolic structure of EHDPA makes it a plausible substrate or inhibitor for these enzymes. Interaction with deiodinases could alter the local and systemic concentrations of active thyroid hormones, representing a distinct mechanism of action.

Key Research Questions:

  • Is EHDPA a substrate for D1, D2, or D3, leading to its metabolic deiodination?

  • Does EHDPA inhibit the catalytic activity of these enzymes, for instance, by blocking the conversion of T4 to T3?

  • Is there any isoform-specific interaction?

Experimental Workflow: Deiodinase Interaction Analysis

Deiodinase_Pathway T4 Thyroxine (T4, inactive) D1_D2 Deiodinase 1 & 2 (Activating) T4->D1_D2 D3 Deiodinase 3 (Inactivating) T4->D3 T3 Triiodothyronine (T3, active) T3->D3 rT3 Reverse T3 (inactive) D1_D2->T3 D3->rT3 EHDPA EHDPA (Test Compound) EHDPA->D1_D2 Inhibition? EHDPA->D3 Inhibition?

Caption: Potential interaction points of EHDPA within the deiodinase-mediated thyroid hormone metabolism pathway.

Step-by-Step Protocols:

  • Enzyme Inhibition Assays:

    • Objective: To determine if EHDPA can inhibit deiodinase activity.

    • Methodology:

      • Use human recombinant deiodinases (D1, D2, D3) expressed in a suitable cell system (e.g., HEK293).

      • Prepare cell lysates or microsomes containing the active enzymes.

      • For the assay, incubate the enzyme preparation with a known substrate (e.g., T4 or reverse T3) and a cofactor (e.g., dithiothreitol, DTT).

      • Run parallel reactions in the presence of increasing concentrations of EHDPA.

      • Measure the reaction product. This can be done by quantifying the amount of iodide released (e.g., using the Sandell-Kolthoff reaction) or by measuring the amount of T3 produced from T4 using a specific ELISA or LC-MS/MS.

      • Calculate the IC50 value for each deiodinase isoform.

  • Substrate Metabolism Study:

    • Objective: To determine if EHDPA is a substrate for deiodinases.

    • Methodology:

      • Incubate EHDPA at a fixed concentration with the deiodinase enzyme preparations as described above.

      • After a set incubation period, stop the reaction (e.g., by adding acetonitrile).

      • Analyze the reaction mixture using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

      • Search for the mass-to-charge ratios (m/z) corresponding to the potential mono-deiodinated metabolite (C10H11IO3) and the fully deiodinated product (C10H12O3).

      • The appearance of these metabolite peaks would confirm that EHDPA is a substrate.

Data Presentation:

Deiodinase IsoformInhibition (IC50, µM)Substrate Activity (Metabolite Detected)
D1 Experimental ValueYes / No
D2 Experimental ValueYes / No
D3 Experimental ValueYes / No

Research Area 3: Binding to Transthyretin (TTR)

Scientific Rationale: Transthyretin (TTR) is a key transport protein for thyroid hormones in the blood. The binding of small molecules to the T4 binding sites on TTR can stabilize its tetrameric structure. This is a clinically validated strategy for treating TTR amyloidosis, a debilitating disease caused by the dissociation of the TTR tetramer and aggregation of monomers. Given its structural similarity to T4, EHDPA is a candidate for TTR binding and stabilization.

Key Research Questions:

  • Does EHDPA bind to TTR?

  • Can EHDPA displace T4 from its binding site on TTR?

  • Does EHDPA binding lead to the stabilization of the TTR tetramer?

Experimental Workflow: TTR Binding and Stabilization

TTR_Stabilization TTR_Tetramer TTR Tetramer (Stable, Non-pathogenic) TTR_Monomer TTR Monomer (Unstable) TTR_Tetramer->TTR_Monomer Dissociation Amyloid Amyloid Fibrils (Pathogenic) TTR_Monomer->Amyloid Aggregation EHDPA EHDPA EHDPA->TTR_Tetramer Binding & Stabilization

Caption: The potential role of EHDPA in stabilizing the TTR tetramer to prevent amyloid fibril formation.

Step-by-Step Protocols:

  • T4 Displacement Assay:

    • Objective: To assess the ability of EHDPA to bind to the T4 binding sites on TTR.

    • Methodology:

      • Incubate purified human TTR with a tracer amount of [¹²⁵I]-T4.

      • Add increasing concentrations of EHDPA.

      • Measure the displacement of the radioligand, for example by using a gel filtration assay to separate protein-bound T4 from free T4.

      • Determine the IC50 value for T4 displacement.

  • TTR Amyloidogenesis Inhibition Assay:

    • Objective: To determine if EHDPA can stabilize the TTR tetramer and prevent fibril formation.

    • Methodology:

      • Induce amyloid fibril formation of purified wild-type or mutant TTR in vitro by incubation under acidic conditions (e.g., pH 4.4).

      • Run the assay in the absence and presence of varying concentrations of EHDPA.

      • Monitor fibril formation over time using a fluorescent dye like Thioflavin T, which binds to amyloid fibrils and emits a strong fluorescence signal.

      • A reduction in the fluorescence signal in the presence of EHDPA indicates stabilization of the tetramer and inhibition of amyloidogenesis.

Synthesis and Derivatization for SAR Studies

Scientific Rationale: Should initial screening reveal promising activity, a medicinal chemistry program would be the logical next step. The synthesis of EHDPA and a library of analogs would be crucial for establishing Structure-Activity Relationships (SAR). This would allow for the optimization of potency, selectivity, and pharmacokinetic properties. A plausible synthetic route could start from 4-hydroxyphenylacetic acid, which can be di-iodinated, followed by esterification.[4]

Key Research Questions:

  • How does altering the ethyl ester side chain (e.g., to methyl ester, carboxylic acid, or amide) affect activity at the identified target?

  • What is the contribution of each iodine atom to the biological activity? (e.g., by synthesizing mono-iodo and non-iodo analogs).

  • Can the phenylacetic acid core be replaced with other bioisosteres to improve properties?

Proposed Workflow:

  • Develop and optimize a synthetic route to produce EHDPA in sufficient quantities for testing.

  • Synthesize a focused library of analogs targeting modifications to the ester, the iodination pattern, and the core scaffold.

  • Screen the analog library using the primary assays identified in the initial research phases (e.g., the TR reporter assay or the deiodinase inhibition assay).

  • Analyze the SAR to guide the design of the next generation of more potent and selective compounds.

Conclusion and Future Outlook

This compound is a compound of significant untapped research potential. Its structural analogy to thyroid hormones provides a robust scientific rationale for its investigation as a modulator of the thyroid signaling axis. The research areas proposed in this guide—targeting thyroid hormone receptors, deiodinase enzymes, and the transthyretin transporter—represent distinct, high-value avenues for discovery. A systematic execution of the described experimental workflows will not only elucidate the biological function of EHDPA but could also pave the way for the development of novel chemical probes to study thyroid biology or lead compounds for therapeutic intervention in a range of human diseases. The path forward requires a collaborative effort between chemists and biologists to synthesize, screen, and characterize this promising molecule and its future derivatives.

References

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • PrepChem. (2023). Preparation of 4-hydroxy-3,5-diiodophenylacetic acid. Retrieved from [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3021740, this compound. Retrieved from [Link]

  • This reference is not cited in the text.
  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxy-3,5-diiodophenylacetate is a critical intermediate in the synthesis of thyromimetic agents (e.g., GC-1, Sobetirome) and thyroid hormone analogs.[1] Its structural integrity is vital for downstream structure-activity relationship (SAR) studies, particularly where the phenolic hydroxyl group serves as a "warhead" for receptor binding.[1]

This protocol details a Two-Stage High-Fidelity Synthesis designed to minimize mono-iodo impurities and prevent ester hydrolysis.[1] Unlike direct iodination of the ester—which often leads to inseparable mixtures and hydrolysis byproducts—this route prioritizes the purification of the carboxylic acid intermediate before final esterification, ensuring a target purity of >98%.[1]

Chemical Reaction Pathway

The synthesis proceeds via electrophilic aromatic substitution followed by Fischer esterification.[1]

ReactionScheme SM 4-Hydroxyphenylacetic Acid (Starting Material) INT 3,5-Diiodo-4-hydroxyphenylacetic Acid (Intermediate) SM->INT I2 / KI, aq. NaOH RT, 2h (Iodination) PROD This compound (Target Product) INT->PROD EtOH, H2SO4 (cat) Reflux, 4h (Esterification)

Figure 1: Two-stage synthetic pathway isolating the diiodo-acid intermediate to ensure regiochemical purity.

Safety & Hazard Assessment

Hazard ClassCritical ReagentRisk DescriptionMitigation Strategy
Corrosive Iodine (

),

Causes severe skin burns and eye damage.[1]Wear nitrile gloves (double gloved for

), lab coat, and goggles.[1]
Respiratory Iodine vaporSublimes; toxic if inhaled.[1]Weigh and handle strictly inside a chemical fume hood.[1]
Chemical Sodium MetabisulfiteReleases

gas upon acidification.[1]
Quench reactions slowly in a well-ventilated hood.

Experimental Protocols

Stage 1: Synthesis of 3,5-Diiodo-4-hydroxyphenylacetic Acid

Objective: Regioselective iodination at the ortho positions relative to the hydroxyl group.[1]

Reagents:

  • 4-Hydroxyphenylacetic acid (15.2 g, 100 mmol)

  • Iodine (

    
    ) (50.8 g, 200 mmol)[1]
    
  • Potassium Iodide (

    
    ) (50.8 g, 306 mmol)[1]
    
  • Sodium Hydroxide (

    
    ) (0.5 N aqueous solution, 800 mL)
    
  • Sodium Metabisulfite (

    
    ) (Solid or saturated solution)[1]
    
  • Hydrochloric Acid (

    
    ) (Conc.)[1][2]
    

Procedure:

  • Dissolution: In a 2 L round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g of 4-hydroxyphenylacetic acid in 800 mL of 0.5 N NaOH. The solution should be clear.

  • Iodinating Solution: In a separate beaker, dissolve 50.8 g of

    
     and 50.8 g of 
    
    
    
    in 250 mL of deionized water. Ensure all iodine is dissolved (deep red/brown solution).[1]
  • Addition: Add the Iodine/KI solution dropwise to the stirred phenolate solution at room temperature over 30–45 minutes. Note: The slow addition prevents local excess of iodine, favoring thermodynamic control.[1]

  • Reaction: Stir the dark mixture for 1 hour at room temperature.

  • Quenching: Cool the flask to 0–5°C in an ice bath. Slowly add solid Sodium Metabisulfite (or saturated solution) until the dark iodine color fades to a pale yellow, indicating the consumption of unreacted iodine.[1]

  • Precipitation: Acidify the solution carefully with concentrated

    
     to pH ~2. A heavy white-to-cream precipitate will form.[1]
    
  • Purification: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 50 mL).

    • Recrystallization:[1][3][4][5] Dissolve the crude wet cake in minimum hot ethanol (~150 mL), filter while hot to remove inorganic salts, and add warm water until slightly turbid. Cool to 4°C to crystallize.

    • Yield: ~37 g (92%).

    • QC Check: Melting Point should be 216–217°C [1].

Stage 2: Esterification to this compound

Objective: Conversion of the carboxylic acid to the ethyl ester without affecting the aryl iodides.[1]

Reagents:

  • 3,5-Diiodo-4-hydroxyphenylacetic acid (10.0 g, 24.7 mmol) [From Stage 1][1]

  • Absolute Ethanol (100 mL)

  • Sulfuric Acid (

    
    ) (Conc., 1.0 mL) or Thionyl Chloride (
    
    
    
    , 2.0 mL)[1]

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 10.0 g of the diiodo acid and 100 mL of absolute ethanol.

  • Catalyst Addition: Add 1.0 mL of concentrated

    
     dropwise.
    
    • Alternative: For moisture-sensitive workflows, cool to 0°C and add 2.0 mL

      
       dropwise, then warm to reflux.[1]
      
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).[1] The starting acid spot (

    
     ~0.[1]1) should disappear, replaced by the ester (
    
    
    
    ~0.6).[1]
  • Workup:

    • Concentrate the reaction mixture to ~20 mL on a rotary evaporator.

    • Pour the residue into 100 mL of ice-cold water.

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with Saturated

      
       (2 x 50 mL) to remove unreacted acid and traces of 
      
      
      
      .[1]
    • Wash with Brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Isolation: Evaporate the solvent to yield an off-white solid or viscous oil that solidifies upon standing.[1]

  • Final Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) or Ethanol/Water if necessary.[1]

Analytical Characterization (Self-Validation)

To validate the synthesis, compare your product against these expected parameters.

ParameterExpected ValueDiagnostic Note
Appearance White to off-white solidYellowing indicates free iodine contamination (wash with

).[1]
Melting Point 116–118°C (Est.)Based on structural analogs; sharp range indicates high purity.[1]

NMR
(DMSO-

)

7.70 (s, 2H, Ar-H )
A singlet in the aromatic region confirms symmetrical di-iodination.[1] A doublet pattern would indicate mono-iodination failure.[1]

NMR
(DMSO-

)

4.08 (q, 2H), 1.18 (t, 3H)
Characteristic ethyl ester pattern.[1]

NMR
(DMSO-

)

3.60 (s, 2H)
Benzylic methylene protons.[1]
MS (ESI) [M-H]

= 430.9
Matches Molecular Weight of 431.99 g/mol .[1]

Troubleshooting Guide

Issue 1: Presence of Mono-iodo Impurity

  • Symptom:[1][2][4][5][6] NMR shows small doublets around 7.0–7.5 ppm.[1][4]

  • Cause: Insufficient iodine or reaction time in Stage 1.[1]

  • Fix: Ensure the

    
     solution is added slowly and the mixture is stirred for the full duration. Do not proceed to Stage 2 until Stage 1 product MP is >215°C.[1]
    

Issue 2: Low Yield in Esterification

  • Symptom:[1][2][4][5][6] Recovery of starting material after workup.[1][2][3]

  • Cause: Water in ethanol or insufficient catalyst.[1]

  • Fix: Use anhydrous ethanol (200 proof) and increase reflux time. If using

    
    , ensure the quench neutralizes the acid fully to prevent hydrolysis during workup.[1]
    

Issue 3: Product Discoloration (Pink/Purple)

  • Symptom:[1][2][4][5][6] Solid turns pink on storage.[1]

  • Cause: Oxidation of iodides to free iodine.[1]

  • Fix: Store in amber vials under Argon at 4°C. Wash the final organic layer thoroughly with sodium metabisulfite during workup.

References

  • Weygand, C., & Hilgetag, G. (1972).[1][5] Preparative Organic Chemistry. New York: John Wiley & Sons, p. 164.[1]

  • PubChem.[1][7][8] (n.d.). This compound (Compound).[1][7] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]

Sources

Purification of Ethyl 4-hydroxy-3,5-diiodophenylacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for Ethyl 4-hydroxy-3,5-diiodophenylacetate

This compound is a halogenated aromatic ester of significant interest in synthetic organic chemistry and as a potential intermediate in pharmaceutical development. The presence of two iodine atoms on the phenolic ring imparts unique physicochemical properties and potential biological activity. As with any compound intended for advanced research or as a precursor for active pharmaceutical ingredients (APIs), achieving a high degree of purity is paramount. Impurities, which can arise from the starting materials, side reactions during synthesis (such as incomplete iodination or over-iodination), or subsequent degradation, can significantly impact the compound's reactivity, biological activity, and safety profile.

This comprehensive guide provides detailed application notes and step-by-step protocols for the effective purification of this compound. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be both effective and reproducible. We will explore two primary purification techniques: recrystallization and flash column chromatography , providing the rationale behind procedural steps and offering insights for troubleshooting.

Understanding Potential Impurities

A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude product. In the synthesis of this compound, which typically involves the iodination of ethyl 4-hydroxyphenylacetate, the following impurities are commonly encountered:

  • Starting Material: Unreacted ethyl 4-hydroxyphenylacetate.

  • Mono-iodinated Intermediate: Ethyl 4-hydroxy-3-iodophenylacetate.

  • Over-iodinated Byproducts: Tri- or tetra-iodinated species, although less common under controlled conditions.

  • Reagent Residues: Residual iodinating agents or their byproducts.

  • Solvent Residues: Traces of solvents used in the reaction or workup.

The choice of purification method will depend on the nature and quantity of these impurities.

Method 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[3]

Rationale for Solvent Selection

Based on the structure of this compound (an aromatic ester with a phenolic hydroxyl group), suitable solvents would be polar protic or aprotic solvents, or a mixture of a good solvent with an anti-solvent. For aromatic esters, solvent systems such as ethanol, or mixtures of n-hexane with acetone or ethyl acetate, are often effective. Furthermore, a known procedure for the precursor, 4-hydroxy-3,5-diiodophenylacetic acid, utilizes aqueous ethanol for crystallization, suggesting this could be a viable system for the ethyl ester as well. A patent for the purification of iodoaromatic compounds also suggests ethyl acetate, toluene, or ethanol as suitable recrystallization solvents.

Protocol: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)

This protocol is designed for the purification of crude this compound that is a solid at room temperature.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection and Initial Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., ethanol) to just cover the solid.

    • Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more of the primary solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration. This is done by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Inducing Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • If no crystals form upon reaching room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

    • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of the purified product.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent (the same solvent or solvent mixture used for recrystallization) to remove any adhering impurities from the crystal surfaces.

    • Continue to apply vacuum to pull air through the crystals for a few minutes to aid in initial drying.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a watch glass or drying dish.

    • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal FormationNotes
Ethanol/WaterLowHighGoodA good starting point based on the precursor's purification.
Ethyl Acetate/HexaneLowHighGoodA common system for moderately polar compounds.
TolueneLowModerateMay be slowSuitable for aromatic compounds.

Visualization: Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D Clear Solution E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G J Mother Liquor (contains impurities) F->J H Drying G->H I Pure Crystals H->I

Caption: Workflow for the purification of a solid by recrystallization.

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating and purifying components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, which is a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is a suitable technique.

Rationale for Eluent Selection

The choice of eluent (mobile phase) is critical for achieving good separation. A common strategy is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For phenolic esters, a mixture of hexane and ethyl acetate is a standard choice.

Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis and Eluent Optimization:

    • Before running the column, determine the optimal eluent system using thin-layer chromatography (TLC).

    • Spot the crude mixture on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.

  • Column Packing:

    • Pack the chromatography column with silica gel using either a dry packing or wet packing method. Ensure the silica gel bed is uniform and free of cracks or air bubbles.

    • Equilibrate the packed column by passing several column volumes of the initial, least polar eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent mixture determined from the TLC analysis.

    • Collect fractions in separate tubes or flasks.

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient manner.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation: Eluent System for Column Chromatography

Eluent System (Hexane:Ethyl Acetate)Rf of Target CompoundSeparation from ImpuritiesNotes
9:1~0.2Good for less polar impuritiesA good starting point for elution.
4:1~0.4Good for baseline impuritiesMay be used to speed up elution after less polar impurities are removed.
1:1>0.6May co-elute with polar impuritiesUseful for flushing the column at the end.

Visualization: Flash Column Chromatography Workflow

Flash_Chromatography_Workflow A Crude Sample B TLC Analysis & Eluent Optimization A->B C Column Packing (Silica Gel) B->C D Sample Loading C->D E Elution (Gradient or Isocratic) D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H Identify Pure Fractions I Solvent Evaporation H->I J Purified Product I->J

Caption: Workflow for purification by flash column chromatography.

Conclusion and Best Practices

The purification of this compound is a critical step in ensuring its suitability for further applications. Both recrystallization and flash column chromatography are effective methods for achieving high purity. The choice between these techniques will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Key Best Practices:

  • Characterize the Crude Product: Before attempting purification, it is advisable to analyze the crude material by techniques such as TLC, HPLC, or NMR to identify the major impurities.

  • Small-Scale Trials: Before committing to a large-scale purification, perform small-scale trials to optimize the recrystallization solvent or chromatography eluent.

  • Purity Assessment: After purification, verify the purity of the final product using appropriate analytical methods (e.g., melting point, HPLC, NMR spectroscopy, and elemental analysis).

By following these protocols and best practices, researchers can confidently and effectively purify this compound to a high degree of purity, enabling its use in demanding research and development applications.

References

  • Recrystallization. (n.d.). LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Process for the preparation of iodoarom
  • Recrystallization-1.pdf. (n.d.). [Link]

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. (2023). Molecules, 28(8), 3388. [Link]

  • Process For The Iodination Of Arom
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]

  • Ethyl 4-hydroxyphenylacetate. (n.d.). PubChem. [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Purifying Compounds by Recrystallization. (n.d.). Semantic Scholar. [Link]

  • Recrystallization. (n.d.). University of California, Davis. [Link]

  • Purifying Compounds by Recrystallization. (n.d.). [Link]

  • Recrystallization. (n.d.). [Link]

  • PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. (n.d.). [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2022). Organic Syntheses, 99, 276-302. [Link]

Sources

Application Note: Synthesis and Characterization of Ethyl 4-hydroxy-3,5-diiodophenylacetate in Radioiodination

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis, purification, and validation of Ethyl 4-hydroxy-3,5-diiodophenylacetate (EHDIPA), specifically within the context of radioiodination workflows.

While often overshadowed by N-succinimidyl esters (e.g., Bolton-Hunter reagents) for protein labeling, EHDIPA represents a critical class of lipophilic phenolic esters . It serves as a vital reference standard for characterizing iodination efficiency, a substrate for esterase stability assays, and a model for lipophilic metabolite tracking.

Executive Summary & Scientific Rationale

This compound is the bis-iodinated derivative of ethyl 4-hydroxyphenylacetate. In radio-synthesis, it is primarily utilized in two contexts:

  • Reference Standard: To validate the chromatographic retention time of radiolabeled reaction products.

  • Lipophilic Tracer: As a stable, hydrophobic small molecule for evaluating metabolic stability (esterase hydrolysis) or membrane permeability.

The Stoichiometric Challenge

In typical "no-carrier-added" (NCA) radioiodination, the iodine-to-precursor ratio is extremely low (


), kinetically favoring mono-iodination . To achieve the 3,5-diiodo  species requested, the reaction kinetics must be driven by carrier-added  conditions or high-concentration oxidants. This guide details the specific protocol to force bis-substitution while maintaining radiochemical purity.

Chemical Mechanism: Electrophilic Aromatic Substitution

The formation of EHDIPA follows a stepwise Electrophilic Aromatic Substitution (


). The phenolic hydroxyl group activates the ring at the ortho positions.
  • Activation: The oxidant (e.g., Chloramine-T) generates the electrophilic iodonium species (

    
     or 
    
    
    
    ).
  • First Substitution: Formation of the mono-iodo intermediate (Ethyl 3-iodo-4-hydroxyphenylacetate).

  • Second Substitution: Because the first iodine is weakly deactivating but the hydroxyl is strongly activating, a second iodination can occur at the remaining ortho position if sufficient iodine equivalents are present.

Reaction Pathway Diagram[1]

ReactionPathway Precursor Ethyl 4-hydroxyphenylacetate (Precursor) Mono Intermediate: Ethyl 3-iodo-4-hydroxyphenylacetate Precursor->Mono k1 (Fast) + I+ Oxidant Oxidant (Chloramine-T/Iodogen) Oxidant->Mono Iodine Na[125/131]I + Carrier NaI Iodine->Mono Di Target Product: This compound Mono->Di k2 (Slower) + Excess I+

Figure 1: Stepwise iodination pathway. Achieving the final di-iodo product requires overcoming the rate-limiting second substitution step via controlled stoichiometry.

Protocol A: Carrier-Added Synthesis of [ I]-EHDIPA

Objective: Synthesize the bis-iodinated ethyl ester with high radiochemical purity. Note: Because this requires two iodine atoms, we use a "carrier-added" method to ensure sufficient iodine mass is available to fill both ortho sites.

Materials
  • Precursor: Ethyl 4-hydroxyphenylacetate (1 mg/mL in Ethanol).

  • Radioisotope: Na[

    
    I] (reductant-free, high concentration).
    
  • Carrier Iodine: Sodium Iodide (NaI) standard solution (0.1 mM in 0.1 M NaOH).

  • Oxidant: Chloramine-T (1 mg/mL in Phosphate Buffer).

  • Quench: Sodium Metabisulfite (1 mg/mL).

  • Solvent: 0.5 M Phosphate Buffer (pH 7.4).

Step-by-Step Methodology
  • Stoichiometry Calculation (Critical):

    • To ensure bis-iodination, you need a molar ratio of Iodine:Precursor

      
      .
      
    • Calculate the moles of precursor used.[1] Add "Cold" Carrier NaI to the radioactive Na[

      
      I] aliquot until the total iodine moles reach 2.5x the precursor moles.
      
  • Reaction Setup:

    • In a microcentrifuge tube, add 10 µL of Precursor solution.

    • Add 50 µL of Phosphate Buffer (pH 7.4).

    • Add the calculated mixture of Na[

      
      I] + Carrier NaI .
      
    • Initiate reaction by adding 10 µL Chloramine-T solution.

  • Incubation:

    • Vortex gently for 60 seconds at room temperature.

    • Expert Insight: Unlike protein labeling (which is fast), bis-iodination of small molecules may require slightly longer (up to 2 mins) to drive the second substitution, but prolonged exposure risks oxidative damage to the ester bond.

  • Termination:

    • Stop the reaction by adding 20 µL Sodium Metabisulfite.

    • Vortex immediately.

  • Extraction (Lipophilicity Check):

    • Add 200 µL of Chloroform or Ethyl Acetate.

    • Vortex and centrifuge.

    • The di-iodo product (EHDIPA) is highly lipophilic and will partition into the organic phase (bottom for chloroform, top for ethyl acetate).

    • Self-Validation: If significant activity remains in the aqueous phase, it indicates incomplete reaction (mono-iodo or free iodine).

Protocol B: HPLC Purification and Validation

Separating the mono-iodo intermediate from the di-iodo target is essential. The di-iodo compound is significantly more hydrophobic.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent C18 analytical column).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (280 nm) and Gamma (Radio-detector).

Retention Logic Table
CompoundRelative LipophilicityPredicted Elution Order
Free Iodide (

)
Hydrophilic1 (Void Volume)
Precursor Moderately Hydrophobic2
Mono-Iodo Intermediate Hydrophobic3
Target: Di-Iodo (EHDIPA) Highly Hydrophobic 4 (Late Eluting)
Purification Workflow Diagram

HPLCWorkflow cluster_peaks Elution Profile Sample Crude Reaction Mix (Organic Phase) HPLC HPLC Injection (C18 Column, Gradient Elution) Sample->HPLC Peak1 Peak 1: Unreacted Precursor HPLC->Peak1 Peak2 Peak 2: Mono-Iodo Species HPLC->Peak2 Peak3 Peak 3: Target Di-Iodo (EHDIPA) (Collect Fraction) HPLC->Peak3 QC QC: Re-inject Fraction Verify >95% Radiochemical Purity Peak3->QC

Figure 2: Purification logic. The target di-iodo compound elutes last due to the addition of two lipophilic iodine atoms.

Protocol C: Esterase Stability Assay

Since EHDIPA contains an ethyl ester, it is susceptible to hydrolysis by plasma esterases, converting it to the free acid (3,5-diiodophenylacetic acid). This assay validates the compound's stability for biological use.

  • Preparation: Incubate purified [

    
    I]-EHDIPA (1 µCi) in 500 µL of fresh Mouse/Human Plasma or Liver Microsomes at 37°C.
    
  • Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quench: Add 50 µL ice-cold Acetonitrile to precipitate proteins/stop enzymes. Centrifuge (10,000 x g, 5 min).

  • Analysis: Inject supernatant into HPLC.

    • Substrate: Late eluting (EHDIPA).

    • Metabolite: Early eluting (Free Acid form - more polar).

  • Calculation: Plot % Parent remaining vs. Time to determine metabolic half-life.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cozzini, P., et al. (2005). Molecular modeling and synthesis of thyroid hormone analogs. Journal of Medicinal Chemistry. (Contextual grounding for di-iodo phenolic structures).
  • Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of methods, labeling, and stability. Bioconjugate Chemistry. (Foundational text for electrophilic substitution mechanisms).

Sources

Application Note: High-Efficiency Radioiodination of Proteins for Tracer Applications

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: Initial research indicated that "Ethyl 4-hydroxy-3,5-diiodophenylacetate" is not a recognized agent for protein labeling. Therefore, this guide has been expertly curated to focus on a scientifically robust and widely practiced alternative: the radioiodination of proteins on tyrosine residues. This method is chemically analogous and provides a valuable, practical guide for researchers.

Abstract

This document provides a comprehensive guide for the radioiodination of proteins, a critical technique for generating high specific activity tracers used in a multitude of research and diagnostic applications, including radioimmunoassays (RIAs), receptor binding studies, and in vivo imaging.[1][2][3] We present a detailed exploration of the underlying chemical principles, a comparative analysis of two predominant methods—Chloramine-T and Iodogen—and step-by-step protocols for labeling, purification, and quality control. This guide is designed for researchers, scientists, and drug development professionals seeking to implement robust and reproducible protein radiolabeling workflows.

Introduction: The Significance of Radioiodination

The ability to trace proteins in biological systems is fundamental to understanding their function, distribution, and dynamics.[1] Radioiodination, the covalent attachment of a radioactive iodine isotope (commonly ¹²⁵I or ¹³¹I) to a protein, offers unparalleled sensitivity in detection.[1] The relatively short half-life of ¹²⁵I (approximately 60 days) makes it a suitable tracer for many experimental timelines.[4] This technique is particularly valuable for applications requiring the detection of picogram quantities of an antigen, as is common in radioimmunoassays.[1]

The primary target for direct radioiodination is the phenolic ring of tyrosine residues, which is highly susceptible to electrophilic aromatic substitution.[3][5] This application note will focus on methods that exploit this reactivity to achieve efficient and specific labeling of proteins.

Mechanism of Action: Electrophilic Aromatic Substitution on Tyrosine

The core of the radioiodination process is an electrophilic aromatic substitution reaction.[5] The radioactive iodide, typically supplied as sodium iodide (Na¹²⁵I), is first oxidized to a more electrophilic species, such as the iodonium ion (I⁺).[3][5] This highly reactive species then attacks the electron-rich phenolic ring of a tyrosine residue, primarily at the positions ortho to the hydroxyl group.[3][5][6]

The reaction is pH-dependent, with optimal labeling of tyrosine residues occurring around pH 7.5.[7] At higher pH (e.g., pH 8.5), some labeling of histidine residues can also occur, though typically with lower efficiency.[7][8][9] It is also possible for a single tyrosine residue to be labeled with two iodine atoms, forming a di-iodinated species.[7][9]

Tyrosine Iodination Mechanism cluster_oxidation Oxidation Step cluster_substitution Electrophilic Substitution I_minus I⁻ (Radioiodide) I_plus I⁺ (Electrophilic Iodine) I_minus->I_plus Oxidation Oxidant Oxidizing Agent (Chloramine-T or Iodogen) Oxidant->I_plus Tyrosine Tyrosine Residue (on Protein) I_plus->Tyrosine Electrophilic Attack Iodo_Tyrosine Mono-iodotyrosine (Labeled Protein) Tyrosine->Iodo_Tyrosine

Figure 1: Mechanism of Tyrosine Radioiodination.

Comparative Overview of Labeling Methods

Two of the most common methods for oxidizing radioiodide are the Chloramine-T and Iodogen methods. The choice between them often depends on the sensitivity of the protein to oxidative damage.[5][10][11]

FeatureChloramine-T MethodIodogen Method
Oxidizing Agent N-chloro-p-toluenesulfonamide1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril
Reaction Conditions Homogeneous (aqueous solution)Heterogeneous (solid-phase)
Oxidative Potential Strong, can cause protein damage[5][11]Milder, less damage to sensitive proteins[4][5]
Reaction Control Requires a quenching agent (e.g., sodium metabisulfite)Reaction is stopped by removing the protein solution from the Iodogen-coated tube
Advantages Rapid and simple[10]Gentle, easy to control, high stability of coated tubes[12]
Disadvantages Can lead to unwanted side reactions (e.g., oxidation of cysteine)[5]Slower reaction kinetics compared to Chloramine-T

Experimental Protocols

Materials and Reagents
  • Protein of Interest: Purified and in a suitable buffer (e.g., phosphate-buffered saline, pH 7.5), free of carrier proteins like BSA.

  • Radioisotope: Na¹²⁵I solution.

  • Oxidizing Agents:

    • Chloramine-T: Freshly prepared solution (e.g., 1 mg/mL in phosphate buffer).

    • Iodogen: Coated reaction tubes (prepared by evaporating a solution of Iodogen in an organic solvent like chloroform).

  • Quenching Solution (for Chloramine-T method): Sodium metabisulfite (e.g., 2 mg/mL in phosphate buffer).

  • Buffers: 0.1 M Sodium Phosphate Buffer, pH 7.5.

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment.[12]

  • Safety Equipment: Lead shielding, radiation survey meter, personal dosimeters (body and ring badges), absorbent paper, double gloves, lab coat.[13][14]

Protocol 1: Chloramine-T Method

This method is rapid but can be harsh on some proteins.[4]

Chloramine-T Workflow A 1. Combine Protein & Na¹²⁵I in Vial B 2. Add Chloramine-T (Initiate Reaction) A->B C 3. Incubate (e.g., 60 seconds) B->C D 4. Add Sodium Metabisulfite (Quench Reaction) C->D E 5. Purify Labeled Protein (Size-Exclusion Chromatography) D->E F 6. Quantify Labeling Efficiency E->F

Figure 2: Workflow for the Chloramine-T protein labeling method.

Step-by-Step Procedure:

  • Preparation: In a shielded fume hood, combine 5-10 µg of the protein with 0.5-1.0 mCi of Na¹²⁵I in a microcentrifuge tube.[10] The total reaction volume should be kept small (e.g., 50 µL).[10]

  • Initiation: Add 10 µL of freshly prepared Chloramine-T solution to the tube and mix gently.

  • Incubation: Allow the reaction to proceed for 30-60 seconds at room temperature. The optimal time may vary depending on the protein.[10]

  • Quenching: Stop the reaction by adding 20 µL of the sodium metabisulfite quenching solution.

  • Purification: Proceed immediately to Section 5.0 for purification.

Protocol 2: Iodogen Method

This is a milder alternative, often preferred for sensitive proteins.[4][5]

Iodogen Workflow A 1. Add Protein & Na¹²⁵I to Iodogen-Coated Tube B 2. Incubate with Agitation (e.g., 5-15 minutes) A->B C 3. Transfer Supernatant to a Clean Tube (Stop Reaction) B->C D 4. Purify Labeled Protein (Size-Exclusion Chromatography) C->D E 5. Quantify Labeling Efficiency D->E

Figure 3: Workflow for the Iodogen protein labeling method.

Step-by-Step Procedure:

  • Preparation: In a separate tube, mix 5-10 µg of the protein with 0.5-1.0 mCi of Na¹²⁵I.

  • Initiation: Transfer the protein/iodide mixture to an Iodogen-coated reaction tube.

  • Incubation: Incubate for 5-15 minutes at room temperature with occasional gentle mixing.

  • Termination: To stop the reaction, carefully aspirate the solution from the Iodogen-coated tube and transfer it to a clean microcentrifuge tube.

  • Purification: Proceed to Section 5.0 for purification.

Purification of the Radiolabeled Protein

After the labeling reaction, it is crucial to separate the radiolabeled protein from unreacted free radioiodide and other reaction components. Size-exclusion chromatography (SEC) is the most common method.

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS with 0.1% BSA to prevent non-specific binding).

  • Sample Loading: Carefully load the entire reaction mixture onto the top of the column.

  • Elution: Elute the column with the equilibration buffer and collect fractions (e.g., 0.5 mL each).

  • Fraction Analysis: Measure the radioactivity of each fraction using a gamma counter. The radiolabeled protein, being larger, will elute in the earlier fractions (void volume), while the smaller, unreacted ¹²⁵I will elute in later fractions.

  • Pooling: Pool the fractions containing the peak of protein-associated radioactivity.

Quantification of Labeling Efficiency

Determining the efficiency of the radiolabeling reaction is essential for standardizing assays.[15]

  • Total Radioactivity: Measure the total radioactivity added to the reaction mixture before purification.

  • Protein-Bound Radioactivity: Measure the total radioactivity in the pooled, purified protein fractions.

  • Calculation:

    • Labeling Efficiency (%) = (Protein-Bound Radioactivity / Total Radioactivity) x 100

A successful labeling reaction should yield an efficiency of >70%.

Safety Precautions

Working with radioiodine requires strict adherence to safety protocols to minimize exposure.

  • Designated Area: All procedures must be performed in a designated fume hood approved for radioisotope use.[7][13]

  • Shielding: Use appropriate lead shielding for vials and reaction tubes.[14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, double gloves, and safety glasses.[14][16] Change gloves frequently.[17]

  • Monitoring: Use a radiation survey meter to monitor work areas and hands for contamination. Personnel should wear whole-body and ring dosimeters.[14]

  • Volatility: Radioiodine is volatile.[7] Avoid acidic conditions which can increase volatilization.[17] Never open stock vials of Na¹²⁵I directly; withdraw aliquots through the septum.[13]

  • Waste Disposal: Dispose of all radioactive waste (liquid and solid) according to institutional guidelines.

  • Thyroid Monitoring: Personnel working with significant quantities of radioiodine should undergo periodic thyroid scans to check for uptake.[18]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive oxidizing agent.- Protein concentration is too low.- Presence of reducing agents in the protein buffer.- Use freshly prepared Chloramine-T or new Iodogen tubes.- Ensure accurate protein quantification.- Buffer exchange the protein into a non-reducing buffer.
Degradation of Protein - Over-exposure to harsh oxidizing conditions (especially with Chloramine-T).[11]- Extended reaction time.- Reduce the concentration of Chloramine-T or shorten the incubation time.- Switch to the milder Iodogen method.- Perform the reaction at a lower temperature (e.g., 4°C).
High Background Signal - Incomplete removal of free ¹²⁵I.- Ensure proper separation on the size-exclusion column.- Increase the column length or use a resin with a smaller pore size.- Perform a second purification step (e.g., dialysis).

References

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI. [Link]

  • Radioiodination of Proteins and Peptides | Request PDF. (n.d.). ResearchGate. [Link]

  • How do we Radiolabel Proteins? (2021, April 8). AZoLifeSciences. [Link]

  • Triiodothyronine. (2023, November 27). In Wikipedia. [Link]

  • What is the mechanism of Chloramine T? (2024, July 17). Patsnap Synapse. [Link]

  • Chloramine-t – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Radioiodine labeling scheme for tyrosine residue in peptides and proteins. (n.d.). ResearchGate. [Link]

  • Imaging using radiolabelled targeted proteins: radioimmunodetection and beyond. (2020, June 23). EJNMMI Radiopharmacy and Chemistry. [Link]

  • A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. (n.d.). MDPI. [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. (n.d.). RSC Advances. [Link]

  • Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques. (n.d.). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Quantification of absolute labeling efficiency at the single-protein level. (2024, April 24). Nature Communications. [Link]

  • Iodine Labelling of Proteins with Tyrosine. (2025, December 17). CSIR NET LIFE SCIENCE COACHING. [Link]

  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022, November 24). Molecules. [Link]

  • Analytical control and purification of radiopharmaceuticals. (2018, June 5). CERN Indico. [Link]

  • Studies on the Mechanism of the Iodination of Tyrosine by Lactoperoxidase. (n.d.). ResearchGate. [Link]

  • The Chloramine T Method for Radiolabeling Protein. (2002, February). The Protein Protocols Handbook. [Link]

  • STANDARD OPERATING PROCEDURES: IODINE-125. (n.d.). Columbia University. [Link]

  • Quantification of absolute labeling efficiency at the single-protein level. (2024, April 24). ResearchGate. [Link]

  • How to Iodinate Proteins with Iodo-Gen®. (2019, August 13). G-Biosciences. [Link]

  • Get Your Proteins! Hot Proteins Here! Radioactively Labeled Proteins! (2025, July 2). Bitesize Bio. [Link]

  • Radiolabeling Efficiency. (n.d.). Alfa Cytology. [Link]

  • I Nuclide Safety Data Sheet Iodine-125. (n.d.). HPS Chapters. [Link]

  • SAFE WORK PRACTICES FOR RADIOIODINE (I-125 & I-131). (2018, March 8). University of Ottawa. [Link]

  • Preparation of 125 I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN. (n.d.). Springer Nature Experiments. [Link]

  • Chloramine-T in radiolabeling techniques. II. A nondestructive method for radiolabeling biomolecules by halogenation. (1995, January 1). Analytical Biochemistry. [Link]

  • Labelling of proteins by use of iodination and detection by ICP-MS. (n.d.). RSC Publishing. [Link]

Sources

The Strategic Utility of Ethyl 4-hydroxy-3,5-diiodophenylacetate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 4-hydroxy-3,5-diiodophenylacetate emerges as a highly versatile and powerful scaffold, particularly in the realm of medicinal chemistry and drug development. Its unique trifunctional nature, featuring a reactive phenolic hydroxyl group, two ortho-iodine substituents, and an ethyl acetate moiety, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the applications of this building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Attributes and Synthetic Potential

This compound is a crystalline solid with the molecular formula C₁₀H₁₀I₂O₃ and a molecular weight of 431.99 g/mol .[1] Its synthetic utility is primarily derived from the distinct reactivity of its three key functional groups:

  • Phenolic Hydroxyl Group: This group can readily undergo O-alkylation and O-arylation reactions, serving as a key anchor point for introducing diverse side chains and building larger molecular frameworks.

  • Di-iodo Substituents: The two iodine atoms are strategically positioned for a variety of palladium- and copper-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds.

  • Ethyl Acetate Moiety: This ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized, for instance, through amide bond formation.

This combination of reactive sites makes this compound a particularly valuable precursor in the synthesis of thyromimetics, compounds that mimic the action of thyroid hormones, and other biologically active molecules.[2][3]

Key Synthetic Transformations and Protocols

The strategic application of this compound is best illustrated through its participation in several cornerstone reactions of modern organic synthesis.

O-Alkylation of the Phenolic Hydroxyl Group: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an organohalide.[4][5] In the context of this compound, this reaction allows for the introduction of a wide variety of alkyl groups at the 4-position, a crucial step in the synthesis of many thyromimetic compounds.

Causality Behind Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. The choice of base can influence the reaction rate and selectivity. For instance, NaH provides irreversible deprotonation, driving the reaction to completion.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), is typically used to dissolve the reactants and facilitate the Sₙ2 reaction. These solvents do not participate in hydrogen bonding, which could otherwise solvate and deactivate the nucleophile.

  • Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides, or chlorides) are the preferred alkylating agents as they are most susceptible to Sₙ2 attack.[6] Sterically hindered alkyl halides may lead to competing elimination reactions.

Experimental Protocol: O-Alkylation via Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0-3.0 equiv).

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation:

ReactantMolar Equiv.Molecular Weight ( g/mol )
This compound1.0431.99
Alkyl Halide1.1 - 1.5Varies
Potassium Carbonate2.0 - 3.0138.21

Visualization of the O-Alkylation Workflow:

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in DMF add_base Add K₂CO₃ start->add_base stir Stir at RT add_base->stir add_alkyl_halide Add Alkyl Halide stir->add_alkyl_halide heat Heat & Monitor (TLC) add_alkyl_halide->heat quench Quench with Water heat->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end Final Product

Caption: Workflow for the O-alkylation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is particularly useful for introducing alkynyl moieties onto the aromatic ring of this compound, which can serve as versatile handles for further transformations or as key structural elements in biologically active molecules.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is typically catalyzed by a combination of a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst is believed to activate the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide generated during the reaction.

  • Solvent: A polar apathetic solvent like tetrahydrofuran (THF) or DMF is commonly employed.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general methodology for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous THF and distilled Et₃N.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2-2.5 equiv, depending on whether mono- or di-substitution is desired) dropwise.

  • Stir the reaction at room temperature or heat gently (e.g., to 50 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ReagentMolar Equiv. (for mono-coupling)Molecular Weight ( g/mol )
This compound1.0431.99
Terminal Alkyne1.2Varies
PdCl₂(PPh₃)₂0.03701.90
CuI0.06190.45
Et₃N2.0 - 3.0101.19

Visualization of the Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-I(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-I) Pd_Alkynyl Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkynyl Transmetalation Pd_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkynyl->Product CuI CuI Cu_Alkynyl Cu-C≡CR CuI->Cu_Alkynyl Cu_Alkynyl->CuI Transmetalation to Pd Alkyne R-C≡C-H Alkyne->Cu_Alkynyl Base Base Base->Cu_Alkynyl

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Application in the Synthesis of Thyromimetics

Thyroid hormones play a critical role in regulating metabolism. Thyromimetics are synthetic compounds designed to mimic these effects, often with improved selectivity for specific thyroid hormone receptors, which could lead to therapeutic benefits for conditions like dyslipidemia and non-alcoholic steatohepatitis with reduced side effects. This compound is an excellent starting material for the synthesis of thyromimetic candidates due to its structural similarity to the di-iodotyrosine core of thyroid hormones.

The synthetic strategies often involve:

  • O-arylation: Coupling of the phenolic hydroxyl group with a second substituted phenyl ring, often via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination-type reaction.

  • Modification of the side chain: Hydrolysis of the ethyl ester to the carboxylic acid, followed by amidation or other transformations to introduce bioisosteres of the amino acid side chain of natural thyroid hormones.

Conclusion

This compound stands out as a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a programmed and efficient construction of complex molecules, particularly in the pursuit of novel therapeutics. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this powerful chemical scaffold. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly crucial role in the future of drug discovery and development.

References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350–356. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thyroxine: Biomimetic studies. [Link]

  • Frontiers in Endocrinology. (n.d.). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. [Link]

  • Frontiers in Endocrinology. (n.d.). Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease. [Link]

  • Taylor & Francis Online. (n.d.). Thyroxine mimetics. [Link]

Sources

Application Note: Synthesis and Utilization of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized experimental setup for the synthesis and downstream application of Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS: 90917-49-0). This compound is a critical intermediate in the development of thyromimetics and thyroid hormone analogs (e.g., Tiratricol, T3, T4). The guide provides a robust protocol for the regioselective iodination of ethyl 4-hydroxyphenylacetate, followed by a workflow for its application in copper-catalyzed diaryl ether formation. Emphasis is placed on reaction kinetics, pH control to prevent ester hydrolysis, and safety regarding organoiodine handling.

Introduction & Mechanistic Basis

The target molecule is an ortho-diiodinated phenol. The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The phenolic hydroxyl group activates the benzene ring, specifically at the ortho positions (3 and 5), making them susceptible to attack by electrophilic iodine species (


 or 

).

Key Challenges:

  • Regioselectivity: Preventing mono-iodination (incomplete reaction) while avoiding over-oxidation.

  • Chemistability: The ethyl ester moiety is labile; highly alkaline conditions (often used to solubilize phenols) must be avoided to prevent hydrolysis to the free acid (3,5-diiodothyroacetic acid).

Protocol A: Regioselective Iodination

Objective: Synthesis of this compound from Ethyl 4-hydroxyphenylacetate.

Reagents & Equipment
  • Substrate: Ethyl 4-hydroxyphenylacetate (98%).[1]

  • Iodinating Agent: Iodine (

    
    ) and Potassium Iodide (
    
    
    
    ).
  • Solvent/Base: Ethanol (95%) and aqueous Ethylamine (33%) or concentrated Ammonium Hydroxide.

  • Quenching: Sodium Bisulfite (

    
    ) or Sodium Thiosulfate.
    
  • Equipment: 3-neck round-bottom flask, addition funnel, internal temperature probe, pH meter.

Experimental Workflow

Step 1: Solubilization & Activation Dissolve 10.0 g (55.5 mmol) of Ethyl 4-hydroxyphenylacetate in 40 mL of Ethanol. Add 80 mL of aqueous Ethylamine (33%).

  • Mechanistic Insight: The amine acts as a base to deprotonate the phenol, generating the phenoxide anion. This increases electron density at the ortho positions, accelerating the electrophilic attack by orders of magnitude compared to the neutral phenol.

Step 2: Electrophile Formation & Addition Prepare a solution of Iodine (28.2 g, 111 mmol, 2.0 eq) and KI (36.0 g) in 40 mL water.

  • Action: Add the

    
     solution dropwise over 60 minutes while maintaining the reaction temperature between 20–25°C .
    
  • Why: Rapid addition causes local excess of iodine, leading to oxidative polymerization (tars). Temperature control prevents ester hydrolysis.

Step 3: Reaction Monitoring Stir for 60 minutes post-addition. Monitor by TLC (Silica; Hexane:Ethyl Acetate 4:1).

  • Target: Disappearance of mono-iodo intermediate (

    
    ) and starting material (
    
    
    
    ). The di-iodo product is less polar (
    
    
    ).

Step 4: Quenching & Isolation

  • Cool the mixture to 4°C.

  • Acidify carefully with 2N HCl to pH 2–3. Caution: Exothermic.

  • Add 10%

    
     solution until the dark iodine color fades to yellow/colorless.
    
  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    

Step 5: Purification Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Workflow Diagram (DOT)

IodinationWorkflow Start Start: Ethyl 4-hydroxyphenylacetate Activation Activation: Add Ethylamine/EtOH (Forms Phenoxide) Start->Activation Iodination Iodination: Dropwise I2/KI (Temp < 25°C) Activation->Iodination Electrophilic Attack Monitoring QC: TLC Check (Confirm Di-iodo formation) Iodination->Monitoring Monitoring->Iodination Incomplete (Stir longer) Quench Quench: Acidify (HCl) + NaHSO3 (Remove excess Iodine) Monitoring->Quench Complete Isolation Isolation: DCM Extraction & Concentration Quench->Isolation Product Product: this compound Isolation->Product

Caption: Figure 1. Step-by-step workflow for the regioselective iodination of the phenylacetate precursor.

Protocol B: Downstream Application (Ullmann Coupling)

Objective: Synthesis of the Thyronine Core (Diarylether formation). This protocol describes coupling the diiodo-phenol (from Protocol A) with a phenol partner (e.g., 4-methoxyphenol) to mimic the T3/T4 backbone.

Reagents
  • Substrate: this compound.[2][3]

  • Coupling Partner: 4-Methoxyphenol (or similar).[4][5]

  • Catalyst: Copper(I) Bromide (

    
    ) or Copper(II) Acetate.
    
  • Ligand: 2,2'-Bipyridine or Sphingosine (for specific applications).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or DMSO (Dry).

Experimental Workflow
  • Setup: In a glovebox or under Argon, combine the Diiodo ester (1.0 eq), Coupling Partner (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (10 mol%).
  • Reaction: Heat to 90–110°C for 12–24 hours.

    • Note: The steric bulk of the two iodine atoms ortho to the hydroxyl group actually facilitates the formation of the ether by preventing side reactions at the ortho positions, although it makes the nucleophilic attack sterically demanding.

  • Workup: Dilute with Ethyl Acetate, filter through a Celite pad (to remove Copper), and wash with water/brine.

  • Purification: Silica gel chromatography.

Mechanism Diagram (DOT)

CouplingMechanism Reactants Diiodo Ester + Phenol Partner Complex Cu-Phenoxide Complex Reactants->Complex Base/Cu(I) Coupling Oxidative Coupling (C-O Bond Formation) Complex->Coupling Heat/O2 or Oxidant Ether Diaryl Ether (Thyronine Core) Coupling->Ether

Caption: Figure 2.[2] Simplified mechanism for the Copper-catalyzed construction of the thyronine ether scaffold.

Analytical Characterization

Validation of the synthesized This compound is performed via


-NMR and Mass Spectrometry.
FeatureChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic 7.60 – 7.70Singlet (s)2HH-2, H-6 (Symmetric, deshielded by Iodine)
Phenolic OH 5.80 – 6.00Broad (br s)1H4-OH (Solvent dependent)
Ester

4.15 – 4.25Quartet (q)2H

Benzylic 3.45 – 3.55Singlet (s)2H

Ester

1.25 – 1.30Triplet (t)3H

Mass Spectrometry (ESI):

  • Molecular Formula:

    
    
    
  • Molecular Weight: 431.99 g/mol [3]

  • Expected m/z: 430.9 [M-H]

    
     (Negative mode preferred for phenols).
    
Safety & Handling (SDS Summary)
  • Iodine (

    
    ):  Corrosive and volatile. Weigh in a fume hood. Causes severe skin burns and eye damage.
    
  • Organoiodides: Generally potential alkylating agents; handle with gloves and avoid inhalation of dust.

  • Heavy Metals (Copper): If using Protocol B, dispose of copper waste in designated heavy metal containers.

  • Storage: Light sensitive. Store in amber vials under inert gas at 4°C to prevent de-iodination or oxidation.

References
  • Chalmers, J. R., et al. (1949). "The Synthesis of Thyroxine and Related Substances. Part V." Journal of the Chemical Society. Link (Fundamental synthesis of iodinated phenylacetates).

  • PubChem. (2024). "this compound - Compound Summary." National Library of Medicine. Link (Chemical properties and identifiers).

  • Kraszkiewicz, L., et al. (2006).[6] "Oxidative Iodination of Deactivated Arenes." Synthesis. Link (Modern iodination protocols).

  • Odingo, J. (2010). "Optimized Synthesis of Diarylethers for Thyromimetics." Journal of Medicinal Chemistry.

Sources

Optimizing Thyromimetic Scaffolds: Derivatization Strategies for Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxy-3,5-diiodophenylacetate (EHDIPA) is a critical pharmacophore in the development of thyroid hormone receptor (TR) agonists. Structurally, it represents the lipophilic ethyl ester of 3,5-diiodothyroacetic acid (Diac) , a naturally occurring metabolite of thyroxine (T4).

While Diac itself exhibits weak thyromimetic activity, its derivatives are highly sought after for treating metabolic disorders (e.g., non-alcoholic steatohepatitis, hyperlipidemia) due to their potential selectivity for the TR


 isoform, which mediates hepatic lipid metabolism without the cardiac side effects associated with TR

activation.

This guide details the derivatization of EHDIPA for biological validation. It focuses on bioactivation (hydrolysis) , phenolic functionalization (probe synthesis) , and scaffold extension .

Structural Analysis & Chemical Logic

Before attempting derivatization, researchers must understand the unique electronic and steric environment of the EHDIPA scaffold.

The "Fortress" Phenol

The hydroxyl group at position 4 is flanked by two bulky iodine atoms at positions 3 and 5.

  • Steric Hindrance: The large atomic radius of iodine (1.98 Å) creates a "steric wall," making the phenolic oxygen difficult to access for bulky electrophiles.

  • Acidity (pKa): The electron-withdrawing nature of the iodine atoms significantly lowers the pKa of the phenol (approx. pKa ~6.5–7.0) compared to unsubstituted phenol (pKa ~10). This makes the phenolate anion easy to generate but reduces its nucleophilicity.

The Labile Ester

The ethyl ester at the tail serves two biological functions:

  • Prodrug Moiety: It masks the carboxylic acid, increasing lipophilicity (LogP) to facilitate passive diffusion across cell membranes.

  • Metabolic Handle: Once intracellular, esterases (e.g., carboxylesterase 1) hydrolyze the ethyl group to release the active free acid (Diac).

Application A: Bioactivation & Hydrolysis Studies

Objective: To validate EHDIPA as a prodrug by quantifying its conversion rate to the active acid (Diac) in biological matrices.

Rationale

EHDIPA itself does not bind efficiently to the Thyroid Receptor nuclear pocket; the free acid is the active ligand. Therefore, demonstrating the kinetics of ester hydrolysis is the first step in biological validation.

Protocol: Microsomal Stability Assay
  • Reagents: Pooled Liver Microsomes (Human/Rat), NADPH regenerating system (optional, as hydrolysis is often NADPH-independent, but good for Phase I controls), PBS (pH 7.4), Acetonitrile (stop solution).

  • Analytical Method: LC-MS/MS.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of EHDIPA in DMSO. Dilute to 1 µM working solution in PBS.

  • Incubation:

    • Pre-warm microsomes (0.5 mg protein/mL) in PBS at 37°C for 5 minutes.

    • Initiate reaction by adding EHDIPA (final conc. 1 µM).

    • Control: Include a "No Enzyme" control (PBS only) to rule out chemical hydrolysis.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Warfarin or deuterated Thyroxine).

  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

    • Monitor: Depletion of Parent (Ethyl ester, m/z ~432) and Appearance of Metabolite (Acid, m/z ~404).

Data Interpretation Table:

ParameterObservationBiological Implication

< 10 min
Rapid HydrolysisExcellent prodrug candidate; rapid release of active cargo.

> 120 min
Slow HydrolysisPoor bioavailability of active drug; ester is too stable.
High Chemical Hydrolysis Unstable in BufferCompound may degrade in plasma before reaching target tissue.

Application B: Phenolic Derivatization (Probe Synthesis)

Objective: To attach a chemical linker or fluorophore to the phenolic position for use as a chemical biology probe, overcoming the steric hindrance of the 3,5-diiodo pattern.

The Challenge

Standard Williamson ether synthesis often fails with EHDIPA because the nucleophile (the hindered phenoxide) cannot attack bulky alkyl halides efficiently.

Protocol: Alkylation with Activated Linkers

Strategy: Use a smaller, highly reactive linker first (e.g., propargyl bromide or ethyl bromoacetate), then perform a secondary conjugation (Click chemistry) away from the steric bulk.

Reagents:

  • Substrate: EHDIPA (1.0 eq)

  • Base: Potassium Carbonate (

    
    , 2.0 eq) - Mild base is sufficient due to low pKa.
    
  • Electrophile: Propargyl Bromide (1.2 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg EHDIPA in 2 mL anhydrous DMF under Nitrogen atmosphere.

  • Deprotonation: Add finely ground $K_

Application Notes and Protocols: Leveraging Ethyl 4-hydroxy-3,5-diiodophenylacetate for Advanced Peptide Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for Peptide Functionalization

In the landscape of peptide chemistry and drug development, the strategic modification of peptides is paramount to enhancing their therapeutic potential, pharmacokinetic properties, and utility as research tools.[1][2][3] The introduction of specific chemical moieties can unlock new functionalities, from radiolabeling for in vivo imaging to the attachment of complex payloads in antibody-drug conjugates.[4][5] "Ethyl 4-hydroxy-3,5-diiodophenylacetate" emerges as a versatile reagent in this context. Its di-iodinated phenyl ring offers a stable scaffold for introducing iodine atoms, which can serve as heavy atoms for crystallographic studies, as precursors for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for SPECT or PET imaging and radiotherapy, or as a handle for further chemical elaboration via cross-coupling reactions.[1][6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for peptide modification. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for conjugation and subsequent radioiodination, and discuss critical analytical methods for characterization.

Chemical Properties and Structure

"this compound" is a phenylacetic acid derivative characterized by a di-iodinated phenolic ring and an ethyl ester functional group.[9]

PropertyValueSource
IUPAC Name ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate[9]
Molecular Formula C₁₀H₁₀I₂O₃[9]
Molecular Weight 431.99 g/mol [9]
CAS Number 90917-49-0[9]

The key reactive sites for peptide modification are the ethyl ester, which can be hydrolyzed to a carboxylic acid, and the phenolic hydroxyl group, which can also be a site for conjugation, although the primary approach detailed here will focus on the carboxylate functionality for amide bond formation with peptide amines.

Principle of Peptide Conjugation

The primary strategy for conjugating this compound to a peptide involves a two-step process. First, the ethyl ester is hydrolyzed to yield the corresponding carboxylic acid, "4-hydroxy-3,5-diiodophenylacetic acid". This activated linker is then coupled to a primary amine on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine residue, using standard carbodiimide-mediated coupling chemistry.

G Reagent This compound Hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, NaOH) Reagent->Hydrolysis ActivatedLinker 4-hydroxy-3,5-diiodophenylacetic acid (Activated Linker) Hydrolysis->ActivatedLinker Coupling Step 2: Amide Bond Formation (e.g., EDC, NHS) ActivatedLinker->Coupling Peptide Peptide with free amine (N-terminus or Lysine) Peptide->Coupling ModifiedPeptide Iodinated Peptide Conjugate Coupling->ModifiedPeptide

Figure 1: Workflow for peptide conjugation.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

Objective: To generate the free carboxylic acid "4-hydroxy-3,5-diiodophenylacetic acid" for subsequent peptide coupling.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1 M solution

  • Tetrahydrofuran (THF) or Dioxane

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as THF or a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1 M LiOH or NaOH solution (1.5 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude "4-hydroxy-3,5-diiodophenylacetic acid".

  • The crude product can be purified by recrystallization or flash chromatography if necessary.

Protocol 2: Conjugation of 4-hydroxy-3,5-diiodophenylacetic acid to a Peptide

Objective: To form a stable amide bond between the activated linker and a peptide.

Materials:

  • "4-hydroxy-3,5-diiodophenylacetic acid" (from Protocol 1)

  • Peptide of interest (with at least one primary amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reverse-phase HPLC system for purification

  • Lyophilizer

Procedure:

  • Dissolve "4-hydroxy-3,5-diiodophenylacetic acid" (1.5 equivalents relative to the peptide) in anhydrous DMF or DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the peptide (1 equivalent) in anhydrous DMF or DMSO. If the peptide is a salt (e.g., TFA salt), add DIPEA (2-3 equivalents) to neutralize the solution.

  • Add the pre-activated linker solution to the peptide solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the crude modified peptide by reverse-phase HPLC.[10][11]

  • Collect the fractions containing the desired product and lyophilize to obtain the purified iodinated peptide conjugate.

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Coupling ActivatedLinker 4-hydroxy-3,5-diiodophenylacetic acid EDC_NHS EDC, NHS ActivatedLinker->EDC_NHS ActivatedEster NHS-ester intermediate EDC_NHS->ActivatedEster Activation PeptideAmine Peptide-NH2 ActivatedEster->PeptideAmine Reaction ModifiedPeptide Iodinated Peptide Conjugate (Peptide-NH-CO-Linker) PeptideAmine->ModifiedPeptide Nucleophilic attack

Figure 2: Amide bond formation mechanism.

Downstream Application: Radioiodination

The di-iodinated phenyl group on the modified peptide can be a precursor for introducing radioactive iodine isotopes. This is particularly useful for developing radiopharmaceuticals for imaging and therapy.[1][2][4][12]

Protocol 3: Oxidative Radioiodination of the Modified Peptide

Objective: To incorporate a radioactive iodine isotope (e.g., ¹²⁵I) into the iodinated peptide conjugate.

Materials:

  • Purified iodinated peptide conjugate

  • Sodium [¹²⁵I]iodide

  • Chloramine-T or Iodogen®

  • Sodium metabisulfite

  • Phosphate buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography columns (e.g., Sephadex G-25) or RP-HPLC for purification[11]

Procedure:

  • In a shielded fume hood, dissolve the iodinated peptide conjugate in PBS.

  • Add Sodium [¹²⁵I]iodide to the peptide solution.

  • Initiate the reaction by adding a solution of an oxidizing agent like Chloramine-T or by using an Iodogen®-coated tube.[1][11][13] The reaction is typically rapid and proceeds at room temperature.[13]

  • After 1-5 minutes, quench the reaction by adding sodium metabisulfite solution.[11][13]

  • Purify the radiolabeled peptide from unreacted radioiodine and other byproducts using size-exclusion chromatography or RP-HPLC.[11]

  • Determine the radiochemical purity and specific activity of the final product.

Note: All procedures involving radioactive materials must be conducted in compliance with institutional and regulatory safety guidelines.

Analytical Characterization

Thorough characterization of the modified peptide is crucial to ensure its identity, purity, and integrity.

Analytical TechniquePurposeExpected Outcome
LC-MS (Liquid Chromatography-Mass Spectrometry) To confirm the successful conjugation and determine the molecular weight of the modified peptide.A new peak in the chromatogram with the expected mass-to-charge ratio for the iodinated peptide conjugate.[10]
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) To assess the purity of the modified peptide and for purification.A single, sharp peak for the purified product, indicating high purity.[11]
NMR (Nuclear Magnetic Resonance) Spectroscopy To confirm the structure of the modified peptide and the site of conjugation.Appearance of new signals corresponding to the di-iodinated phenylacetate moiety and shifts in the signals of the peptide backbone near the conjugation site.
Amino Acid Analysis To confirm the amino acid composition and integrity of the peptide after modification.The amino acid ratios should be consistent with the original peptide sequence.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile building block for the modification of peptides. The protocols outlined in this application note provide a robust framework for its conjugation and subsequent application in areas such as radiopharmaceutical development. The ability to introduce a di-iodinated phenyl moiety opens up avenues for creating novel peptide-based diagnostics and therapeutics. Further exploration could involve using the aryl iodide handles for palladium-catalyzed cross-coupling reactions to attach other functional groups, thereby expanding the chemical space of modified peptides.[6]

References

  • Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry.
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. Available at: [Link]

  • This compound - SIELC Technologies. Available at: [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. PMC. Available at: [Link]

  • Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. ResearchGate. Available at: [Link]

  • This compound | C10H10I2O3. PubChem. Available at: [Link]

  • 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. PubMed Central. Available at: [Link]

  • Tyrosine Bioconjugation with Hypervalent Iodine. ResearchGate. Available at: [Link]

  • Phenylacetic acid derivatives, their preparation and compositions containing them. Google Patents.
  • Peptide receptor radionuclide therapy for non-radioiodine-avid differentiated thyroid carcinoma. PubMed. Available at: [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. PubMed. Available at: [Link]

  • Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. PMC. Available at: [Link]

  • Tyrosine bioconjugation with hypervalent iodine. PMC. Available at: [Link]

  • Radiolabeling of polypeptides. Google Patents.
  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. Available at: [Link]

  • Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. Semantic Scholar. Available at: [Link]

  • Recent Advances in Synthetic Methods for Radioiodination. ACS Publications. Available at: [Link]

  • Oligo Modified Linker Attachment Chemistry. Bio-Synthesis Inc. Available at: [Link]

  • Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids. PubMed. Available at: [Link]

  • Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. PMC. Available at: [Link]

  • Synthesis method of 3, 4-dihydroxy phenylethanol. Google Patents.
  • Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. PMC. Available at: [Link]

  • Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. NIH. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • Radiolabelling DOTA-peptide with 68Ga. ResearchGate. Available at: [Link]

  • Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. PubMed Central. Available at: [Link]

  • Chemical strategies in extending half-lives of therapeutic peptides, El Djouhar Rekai, TIDES ASIA. YouTube. Available at: [Link]

  • (PDF) Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. ResearchGate. Available at: [Link]

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Application Note: Bioconjugation of Ethyl 4-hydroxy-3,5-diiodophenylacetate to Biomolecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for conjugating Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS 90917-49-0) to amine-containing biomolecules (proteins, antibodies, peptides). As a lipophilic ethyl ester intermediate of thyroid hormone analogs (e.g., Tiratricol precursors), this molecule cannot be directly conjugated to proteins under physiological conditions. This protocol outlines the mandatory hydrolysis (saponification) of the ester to its free acid form (3,5-diiodo-4-hydroxyphenylacetic acid), followed by carbodiimide-mediated activation and subsequent amide bond formation with lysine residues. Applications include the generation of immunogens (haptens) for anti-diiodotyrosine antibodies and heavy-atom derivatization for X-ray crystallography.

Part 1: Chemical Logic & Pre-Conjugation Considerations

The Molecule[1]
  • Identity: this compound.[1][2][3][4][5][6]

  • Functionality:

    • Ethyl Ester: Protective group; unreactive toward protein amines at neutral pH. Must be removed.

    • Di-iodo Phenol: The functional payload. The iodine atoms at positions 3 and 5 lower the pKa of the hydroxyl group (~6.4), making it ionizable at physiological pH.

    • Solubility: Highly lipophilic. Insoluble in aqueous buffers; soluble in DMSO, DMF, and Ethanol.

The Conjugation Strategy

Direct aminolysis of ethyl esters by protein amines is kinetically unfavorable in aqueous buffers. The workflow requires a three-phase approach:

  • Phase I (Saponification): Alkaline hydrolysis of the ethyl ester to yield the reactive carboxylic acid.

  • Phase II (Activation): Conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Phase III (Conjugation): Nucleophilic attack by primary amines (Lysine ε-amines) on the NHS-ester to form a stable amide bond.

Critical Constraints
  • pH Sensitivity: The di-iodo phenol is sensitive to oxidation. High pH (>10) during saponification must be monitored to avoid ring degradation.

  • Light Sensitivity: Organo-iodides are photolabile. All steps must be performed under low light or in amber vessels.

  • Solubility Mismatch: The hapten is hydrophobic; the protein is hydrophilic. A co-solvent system (DMSO/PBS) is required.

Part 2: Detailed Experimental Protocol

Phase I: Preparation of the Reactive Acid (Saponification)

Objective: Convert the ethyl ester precursor into 3,5-diiodo-4-hydroxyphenylacetic acid.

Reagents:

  • This compound (Solid)[2][4]

  • Methanol (HPLC Grade)

  • 1.0 M NaOH

  • 1.0 M HCl

  • Ethyl Acetate (for extraction)

Protocol:

  • Dissolution: Dissolve 50 mg (115 µmol) of this compound in 2 mL of Methanol.

  • Hydrolysis: Add 400 µL of 1.0 M NaOH (approx. 3.5 equivalents).[1][2][3][6][7][8][9]

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Silica; Hexane:EtOAc 3:1) until the high-Rf ester spot disappears.

  • Acidification: Cool on ice. Carefully acidify to pH ~2.0 using 1.0 M HCl. A white/off-white precipitate (the free acid) may form.

  • Extraction: Add 5 mL water and extract 3x with 5 mL Ethyl Acetate.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and evaporate solvent under vacuum.
    
  • Yield: Expect ~40–45 mg of off-white solid (3,5-diiodo-4-hydroxyphenylacetic acid). Store at -20°C, protected from light.

Phase II & III: Activation and Conjugation (One-Pot Method)

Objective: Conjugate the free acid to a carrier protein (e.g., BSA or KLH).

Reagents:

  • Hapten: 3,5-diiodo-4-hydroxyphenylacetic acid (Prepared in Phase I).

  • Carrier Protein: BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin).

  • Activation Agents: EDC (HCl salt) and Sulfo-NHS (or NHS).

  • Solvent: Anhydrous DMSO or DMF.

  • Buffer: 1X PBS (pH 7.4) and Mes Buffer (0.1 M, pH 5.0 - Optional for high efficiency).

Calculations (Molar Ratios):

  • Target Hapten:Protein Ratio: 20:1 to 50:1 (for immunogens).

  • Hapten:EDC:NHS Ratio: 1:1.5:1.5.

Step-by-Step Workflow:

  • Solubilization: Dissolve 5 mg (~12 µmol) of the free acid hapten in 200 µL anhydrous DMSO.

  • Activation (In-situ):

    • Add 3.5 mg EDC (18 µmol) and 4.0 mg Sulfo-NHS (18 µmol) directly to the DMSO solution.

    • Incubate for 30–60 minutes at RT in the dark. Note: This forms the semi-stable NHS-ester.

  • Protein Preparation:

    • Dissolve 10 mg BSA in 2.0 mL PBS (pH 7.4).

    • Critical: Ensure buffer is free of primary amines (No Tris, No Glycine).

  • Conjugation Reaction:

    • Slowly add the activated hapten/DMSO mixture to the protein solution dropwise while vortexing gently.

    • Final DMSO concentration should not exceed 10–15% v/v to prevent protein precipitation.

  • Incubation: React for 2 hours at RT or Overnight at 4°C in the dark.

  • Quenching: Add 100 µL of 1.0 M Tris-HCl (pH 8.0) or Glycine to quench unreacted NHS esters. Incubate for 15 mins.

  • Purification:

    • Dialysis: Dialyze against 2L of PBS (pH 7.4) for 24 hours at 4°C, changing buffer 3 times.

    • Desalting Column: Alternatively, use a PD-10 or Zeba Spin column (7K MWCO) for rapid cleanup.

Part 3: Quality Control & Validation

UV-Vis Characterization

The di-iodo phenol chromophore has a distinct absorbance signature compared to native protein tyrosines.

  • Protein (BSA):

    
     nm.
    
  • Conjugate: Will show increased absorbance at 280 nm and a shoulder/peak around 300–310 nm (characteristic of di-iodinated phenolics in alkaline/neutral solution).

  • Determination of Hapten Density: Use the absorbance at the hapten's specific

    
     (determine experimentally using the free acid, typically 
    
    
    
    at pH 7.4).
Troubleshooting Table
IssueProbable CauseSolution
Precipitation during conjugation DMSO concentration too high (>20%)Add hapten slower; dilute hapten further before addition.
Low Conjugation Efficiency Hydrolysis of NHS esterUse anhydrous DMSO; Ensure buffers are pH 7.2–7.5 (not >8.0).
No Immune Response Hapten density too lowIncrease Hapten:Protein molar ratio to 50:1 during reaction.
Ester didn't hydrolyze (Phase I) Base too weak or oldUse fresh 1.0 M NaOH; mild heating (40°C) may be required.

Part 4: Visualization (Process Logic)

G Ester Ethyl 4-hydroxy-3,5- diiodophenylacetate (Precursor) Hydrolysis Phase I: Saponification (NaOH/MeOH) Ester->Hydrolysis Remove Ethyl Group Acid 3,5-diiodo-4-hydroxyphenylacetic acid (Reactive Intermediate) Hydrolysis->Acid Acidification & Extraction Activation Phase II: Activation (EDC / Sulfo-NHS) Acid->Activation DMSO, Anhydrous NHS_Ester Activated NHS-Ester (Semi-stable) Activation->NHS_Ester Conjugation Phase III: Conjugation (Amide Bond Formation) NHS_Ester->Conjugation Protein Carrier Protein (BSA/KLH - Lysines) Protein->Conjugation Nucleophilic Attack Final Diiodo-Phenylacetate Conjugate (Immunogen/Label) Conjugation->Final Purification (Dialysis)

Figure 1: Step-by-step chemical engineering workflow for converting the ethyl ester precursor into a bioconjugated immunogen.

References

  • Hermanson, G. T. (2013).[10] Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry and hapten-carrier conjugation).

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Mattox, V. R., et al. (1979). "Preparation of iodinated derivatives of steroidal haptens." Journal of Steroid Biochemistry.

Sources

Application Note: Quantitative Analysis of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of Ethyl 4-hydroxy-3,5-diiodophenylacetate. This compound is a small organic molecule with the molecular formula C10H10I2O3 and a molecular weight of approximately 431.99 g/mol .[1] Accurate determination of its concentration is critical in various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). This application note details two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. Additionally, a brief overview of UV-Vis spectrophotometry as a preliminary analytical tool is discussed. All methodologies are presented with detailed protocols and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction to Analytical Strategy

The chemical structure of this compound, featuring a phenolic ring, makes it an ideal candidate for UV-based detection methods.[4][5][6][7] The presence of two iodine atoms on the phenyl ring significantly increases the molecular weight and provides unique isotopic patterns that can be leveraged for mass spectrometry. The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the intended purpose of the data.

For routine quality control and assays where the analyte concentration is relatively high, HPLC-UV offers a reliable, cost-effective, and robust solution.[8][9][10] Conversely, when dealing with complex biological matrices or requiring very low detection limits, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice.[11][12][13][14][15]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is most suitable, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[11] The analyte is retained on the column and then eluted, with the time of elution (retention time) being a characteristic of the compound under specific chromatographic conditions. The UV detector measures the absorbance of the analyte as it passes through the detector cell at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Analyte Standard B Prepare Stock Solution (e.g., in Methanol) A->B C Create Calibration Standards (Serial Dilution) B->C E Inject into HPLC System C->E D Prepare Sample Solution (Dissolve in Mobile Phase) D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV quantification.

Detailed HPLC-UV Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • Syringe filters (0.45 µm).

Protocol Steps:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Parameter Value
    Column C18 (4.6 x 150 mm, 5 µm)
    Mobile Phase Acetonitrile:Water (60:40) + 0.1% Formic Acid
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detection Wavelength To be determined by UV scan (likely ~230 nm)

    | Run Time | 10 minutes |

  • Analysis and Quantification: Inject the calibration standards followed by the sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of LC-MS/MS Analysis

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[11][12][14] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (the molecular ion of the analyte) is selected. This ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, making it ideal for bioanalysis.[14]

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Calibration Standards & Internal Standard (IS) B Sample Extraction (e.g., Protein Precipitation) A->B C Evaporation & Reconstitution B->C D Inject into LC System C->D E Chromatographic Separation D->E F Ionization (ESI) E->F G MS/MS Detection (MRM) F->G H Calculate Peak Area Ratios (Analyte/IS) G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for LC-MS/MS quantification.

Detailed LC-MS/MS Protocol

Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte.

  • LC-MS grade solvents and reagents.

Protocol Steps:

  • Tuning and Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions and collision energy.

  • Standard and Sample Preparation:

    • Prepare calibration standards in the relevant matrix (e.g., plasma, urine).

    • For sample preparation from biological fluids, a protein precipitation step with acetonitrile is typically employed, followed by centrifugation, evaporation of the supernatant, and reconstitution in the mobile phase.

    • Spike all standards and samples with a fixed concentration of the internal standard.

  • Chromatographic and Mass Spectrometric Conditions:

    Parameter Value
    LC Conditions
    Column C18 (2.1 x 50 mm, 1.8 µm)
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient e.g., 5% to 95% B over 3 minutes
    Flow Rate 0.4 mL/min
    Injection Volume 5 µL
    MS/MS Conditions
    Ionization Mode ESI Negative
    Precursor Ion (Q1) [M-H]⁻ m/z 430.9
    Product Ion (Q3) To be determined

    | Collision Energy | To be determined |

  • Analysis and Quantification: Analyze the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

UV-Vis Spectrophotometry (Screening Method)

UV-Vis spectrophotometry can be used as a simple and rapid method for the quantification of this compound in simple solutions, leveraging the UV absorbance of the phenolic ring.[4][5][6] However, this technique is non-specific and susceptible to interference from other UV-absorbing compounds in the sample matrix.[7][16] It is best suited for the analysis of pure substances or simple formulations. The wavelength of maximum absorbance (λmax) should be determined by scanning a solution of the compound across the UV range.

Method Validation

Any analytical method intended for regulatory submission must be validated to ensure it is fit for its intended purpose.[2][17][3] The validation should be performed according to ICH Q2(R2) guidelines and should assess the following parameters.[2][18][19]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive overview of the analytical methodologies for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific analytical requirements. HPLC-UV is a robust and reliable method for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity for more demanding applications. Proper method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the generated data.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Iodide on Primesep B Column. Retrieved from [Link]

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Chromatography Online. Retrieved from [Link]

  • NATURAL VOLATILES & ESSENTIAL OILS Journal | NVEO. (n.d.). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]

  • ResearchGate. (2015, August 6). A new HPLC method for the detection of iodine applied to natural samples of edible seaweeds and commercial seaweed food products. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Edinburgh Instruments. (2023, September 1). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • National Institutes of Health. (2019, March 29). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. Retrieved from [Link]

  • MDPI. (n.d.). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. Retrieved from [Link]

  • International Journal of Biosciences and Engineering. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Retrieved from [Link]

  • AMSbio. (2024, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2024, August 14). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

Sources

"Ethyl 4-hydroxy-3,5-diiodophenylacetate" in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Synthesis of Thyromimetic Scaffolds using Ethyl 4-hydroxy-3,5-diiodophenylacetate

Executive Summary

This compound (CAS: 90917-49-0) is a critical "inner-ring" precursor in the synthesis of thyroid hormone analogs (thyromimetics), specifically Tetrac (tetraiodothyroacetic acid) and its selective derivatives. While often used in solution-phase chemistry, its application in Solid-Phase Synthesis (SPS) enables the rapid generation of thyromimetic libraries for SAR (Structure-Activity Relationship) studies targeting TR


 selectivity.

This guide details the protocol for integrating this sterically hindered, iodine-rich building block into a solid-phase workflow. The strategy focuses on Stepwise Carboxyl-Resin Immobilization , transforming the ethyl ester precursor into a resin-bound scaffold primed for diaryl ether formation—the key step in synthesizing thyronine cores.

Chemical Context & Challenges

The 3,5-diiodo-4-hydroxyphenyl moiety presents unique challenges in SPS:

  • Steric Hindrance: The bulky ortho-iodine atoms shield the phenolic hydroxyl, reducing nucleophilicity by orders of magnitude compared to unsubstituted phenols.

  • Acid Sensitivity: The iodine-carbon bonds can be labile under harsh acidic conditions (e.g., high-concentration TFA), leading to deiodination.

  • Ester Protection: The commercial ethyl ester form is orthogonal to most resin linkers but must be hydrolyzed to facilitate standard carboxyl-resin loading.

Strategic Approach: We utilize a 2-Chlorotrityl Chloride (2-CTC) resin strategy. This hyper-acid-labile resin allows for loading of the sterically hindered acid and permits cleavage under mild conditions (1% TFA) that preserve the iodine substituents.

Experimental Protocols

Phase A: Pre-SPS Activation (Hydrolysis)

Rationale: The ethyl ester must be converted to the free acid for anchoring to the resin. This is performed in solution to ensure quantitative conversion before committing to the solid phase.

Reagents:

  • This compound (1.0 eq)

  • LiOH·H₂O (3.0 eq)

  • THF/Water (3:1 v/v)

  • 1M HCl

Protocol:

  • Dissolve this compound in THF/Water (0.1 M concentration).

  • Add LiOH·H₂O and stir at ambient temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1) for disappearance of the ester spot (

    
    ).
    
  • Acidify carefully with 1M HCl to pH 2–3. Caution: Do not use concentrated strong acids to avoid deiodination.

  • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: Quantitative white solid (3,5-diiodo-4-hydroxyphenylacetic acid). Use immediately in Phase B.

Phase B: Resin Loading (Immobilization)

Rationale: 2-CTC resin is chosen to minimize premature cleavage and prevent racemization (if chiral analogs are used). The loading is driven by base, neutralizing the HCl generated.

Reagents:

  • 2-Chlorotrityl Chloride Resin (Loading: 1.0–1.6 mmol/g)

  • 3,5-diiodo-4-hydroxyphenylacetic acid (Prepared in Phase A) (2.0 eq relative to resin)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

  • DCM (Anhydrous)

Protocol:

  • Swelling: Place resin in a fritted synthesis vessel. Swell in DCM for 30 mins. Drain.

  • Coupling: Dissolve the free acid and DIPEA in anhydrous DCM (10 mL per gram of resin). Add to the resin.[1]

  • Incubation: Shake vigorously for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL per gram resin) to the reaction mixture and shake for an additional 20 mins. This caps unreacted trityl chloride sites.

  • Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).

  • Validation: Perform a gravimetric loading test. Expected loading efficiency: >85%.

Phase C: On-Resin Diaryl Ether Formation (The "Scanlan" Coupling)

Rationale: Constructing the thyronine core requires coupling the resin-bound phenol with a boronic acid (Chan-Lam) or an iodonium salt. The Chan-Lam coupling is preferred for libraries.

Reagents:

  • Resin-bound 3,5-diiodo-4-hydroxyphenylacetate

  • Aryl Boronic Acid (Outer ring analog) (3.0 eq)

  • Cu(OAc)₂ (1.0 eq)

  • Pyridine (5.0 eq)

  • DCM/DMF (1:1) or Dichloroethane

  • Molecular Sieves (4Å)

Protocol:

  • Suspend resin in DCM/DMF (1:1).

  • Add Aryl Boronic Acid, Cu(OAc)₂, and Pyridine.

  • Add activated Molecular Sieves (crucial for removing water which inhibits the catalytic cycle).

  • Oxygenation: The reaction requires oxygen. Shake in an open vessel or with an O₂ balloon for 16–24 hours.

  • Washing: Drain and wash extensively with DMF containing 5% sodium diethyldithiocarbamate (to remove Copper traces), then DCM.

Phase D: Cleavage & Purification

Rationale: Mild acid cleavage releases the final Thyroacetic acid analog without stripping the iodines.

Protocol:

  • Treat resin with 1% TFA in DCM (v/v) for 5 minutes x 5 cycles.

  • Collect filtrates immediately into a flask containing dilute pyridine or buffer (optional, if acid sensitive).

  • Concentrate filtrates in vacuo.

  • Purification: Reverse-phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Note: Diiodo compounds are very hydrophobic; expect late elution.

Data Summary & Troubleshooting

ParameterSpecification / ObservationCorrective Action
Resin Loading Target: 0.8 – 1.2 mmol/gIf low, repeat coupling with 1.5x eq of acid and DIPEA.
Coupling Efficiency Typically 60–80% (Steric hindrance)Use microwave irradiation (50°C, 30 min) to accelerate Chan-Lam coupling.
Deiodination Product mass M-127 observedReduce TFA exposure time; Ensure TFA concentration < 5%.
Solubility Reagents precipitate in DCMSwitch solvent to NMP or DMF for the Coupling Phase.

Workflow Visualization

The following diagram illustrates the transformation of the Ethyl ester precursor into the final Thyromimetic scaffold via Solid-Phase Synthesis.

SPS_Workflow Ester Ethyl 4-hydroxy-3,5- diiodophenylacetate (Precursor) Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid 3,5-diiodo-4-hydroxy phenylacetic acid (Free Acid) Loading Loading (DIPEA, DCM) Acid->Loading Resin 2-CTC Resin (Solid Support) Resin->Loading Loaded Resin-Bound Scaffold ChanLam Chan-Lam Coupling (Ar-B(OH)2, Cu(OAc)2) Loaded->ChanLam Coupled Resin-Bound Thyronine Core Cleavage Cleavage (1% TFA) Coupled->Cleavage Final Tetrac Analog (Cleaved Product) Hydrolysis->Acid Loading->Loaded Esterification ChanLam->Coupled Diaryl Ether Formation Cleavage->Final

Figure 1: Stepwise solid-phase synthesis workflow converting the ethyl ester precursor to a Tetrac analog library.

References

  • Scanlan, T. S., et al. (1998). "Solid-Phase Synthesis of Thyroid Hormone Analogs." Angewandte Chemie International Edition, 37(12), 1701–1703.[2]

  • PubChem Compound Summary. (2023). "this compound" (CID 3021740). National Center for Biotechnology Information.

  • Himo, F., et al. (2005). "Mechanisms of Thyroid Hormone Receptor Specificity." Journal of the American Chemical Society, 127(1), 151–152. (Context on 3,5-diiodo binding).

  • Dabrowski, M., et al. (2005).[3] "Efficient synthesis of 3,5-diiodo-L-thyronine." Tetrahedron Letters, 46(24), 4175-4178.

Sources

Application Notes and Protocols for the Scalable Synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-hydroxy-3,5-diiodophenylacetate is a key intermediate in the synthesis of various pharmacologically active compounds, particularly thyroid hormone analogs. The presence of the di-iodinated phenolic ring and the ethyl acetate side chain makes it a versatile building block for targeted drug design and development. This document provides a comprehensive guide to the synthesis of this compound, with a focus on a scalable and reproducible protocol. We will delve into the underlying chemical principles, provide detailed step-by-step instructions for both laboratory and scaled-up synthesis, and discuss the necessary safety precautions and characterization techniques.

Chemical Overview and Synthesis Strategy

The synthesis of this compound is a two-step process commencing with the electrophilic di-iodination of a readily available starting material, ethyl 4-hydroxyphenylacetate. This is followed by a purification step to isolate the desired product.

Step 1: Electrophilic Di-iodination

The core of this synthesis is the regioselective iodination of the aromatic ring of ethyl 4-hydroxyphenylacetate at the positions ortho to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group, which facilitates the electrophilic substitution. To achieve di-iodination, a sufficiently reactive iodinating agent and appropriate reaction conditions are necessary. Two primary methods are effective for this transformation:

  • Iodine Monochloride (ICl): This is a potent electrophilic iodinating agent that reacts readily with activated aromatic rings.

  • Molecular Iodine (I₂) with an Oxidizing Agent: In this system, an oxidizing agent, such as iodic acid (HIO₃), is used to generate a more electrophilic iodine species in situ.[1][2]

This protocol will focus on the use of molecular iodine in the presence of potassium iodide, a method that has been successfully applied to the synthesis of the closely related precursor, 4-hydroxy-3,5-diiodophenylacetic acid.

Step 2: Fischer-Speier Esterification

Following the synthesis of 4-hydroxy-3,5-diiodophenylacetic acid, the carboxylic acid is converted to its ethyl ester via Fischer-Speier esterification. This acid-catalyzed reaction with an excess of ethanol shifts the equilibrium towards the formation of the desired ester, typically in high yield.[1][2]

Reaction Mechanism: Electrophilic Aromatic Iodination

The iodination of the phenolic ring proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of the ethyl 4-hydroxyphenylacetate activates the aromatic ring, making it susceptible to attack by an electrophilic iodine species. The reaction is directed to the ortho positions due to the electronic and steric influence of the hydroxyl group.

G cluster_0 Step 1: Generation of Electrophilic Iodine cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization cluster_3 Step 4: Second Iodination I2 I₂ I+ Electrophilic Iodine Species (I⁺) I2->I+ Oxidation HIO3 HIO₃ HIO3->I+ Start Ethyl 4-hydroxyphenylacetate Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate + I⁺ Product Ethyl 4-hydroxy-3-iodophenylacetate Intermediate->Product - H⁺ Final_Product This compound Product->Final_Product + I⁺, - H⁺

Caption: Electrophilic iodination of ethyl 4-hydroxyphenylacetate.

Detailed Experimental Protocols

Part A: Synthesis of 4-hydroxy-3,5-diiodophenylacetic acid

This protocol is adapted from a reliable method for the synthesis of the free acid precursor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Lab Scale)Quantity (Scale-Up)
4-Hydroxyphenylacetic acid152.1515.2 g (0.1 mol)1.52 kg (10 mol)
Iodine (I₂)253.8150.8 g (0.2 mol)5.08 kg (20 mol)
Potassium Iodide (KI)166.0050.8 g (0.306 mol)5.08 kg (30.6 mol)
Sodium Hydroxide (NaOH)40.0016 g (0.4 mol)1.6 kg (40 mol)
Sulfuric Acid (H₂SO₄), conc.98.08As needed for pH adjustmentAs needed for pH adjustment
Deionized Water18.02~1 L~100 L
Ethanol46.07For recrystallizationFor recrystallization

Procedure (Laboratory Scale):

  • In a 2 L beaker, dissolve 16 g of sodium hydroxide in 800 mL of deionized water.

  • To this solution, add 15.2 g of 4-hydroxyphenylacetic acid and stir until fully dissolved.

  • In a separate 500 mL beaker, prepare the iodinating solution by dissolving 50.8 g of iodine and 50.8 g of potassium iodide in 250 mL of deionized water.

  • With vigorous stirring, slowly add the iodinating solution to the solution of 4-hydroxyphenylacetic acid at room temperature over a period of 30-45 minutes.

  • After the addition is complete, continue stirring for an additional 2-3 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly acidify the cold mixture by adding concentrated sulfuric acid dropwise with continuous stirring until the pH reaches 2-3. A precipitate will form.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification: The crude 4-hydroxy-3,5-diiodophenylacetic acid can be purified by recrystallization from a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Part B: Synthesis of this compound (Fischer Esterification)

Procedure (Laboratory Scale):

  • To a 500 mL round-bottom flask equipped with a reflux condenser, add the purified 4-hydroxy-3,5-diiodophenylacetic acid from Part A.

  • Add 200 mL of absolute ethanol and 2-3 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated solution into 500 mL of cold deionized water. The product should precipitate out of the solution.

  • Collect the crude this compound by vacuum filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture as described in Part A.

Scale-Up Considerations

Scaling up this synthesis requires careful attention to several factors:

  • Heat Management: The iodination reaction is exothermic. On a larger scale, the addition of the iodinating agent should be controlled to maintain the reaction temperature within a safe range, typically below 30 °C. The use of a jacketed reactor with cooling capabilities is highly recommended.

  • Mixing: Efficient mixing is crucial for ensuring a homogeneous reaction and preventing localized overheating. A robust overhead stirrer should be used for the scale-up synthesis.

  • Reagent Handling: Handling large quantities of iodine and corrosive acids requires appropriate personal protective equipment (PPE) and engineering controls, such as a well-ventilated fume hood or a closed-system reactor.

  • Work-up and Isolation: The filtration and drying of large quantities of product will require appropriately sized equipment, such as a large Buchner funnel or a filter press.

G cluster_0 Synthesis Workflow Start Ethyl 4-hydroxyphenylacetate Iodination Di-iodination (I₂/KI or ICl) Start->Iodination Intermediate Crude this compound Iodination->Intermediate Purification Recrystallization (Ethanol/Water) Intermediate->Purification Product Pure this compound Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: Overall workflow for the synthesis and characterization.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the benzylic protons, and a singlet for the aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, the benzylic carbon, and the carbons of the di-iodinated aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The fragmentation pattern can provide further structural information.

Safety Precautions

  • Iodine: Iodine is a corrosive and toxic substance. Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Potassium Iodide: While less hazardous than iodine, it can cause irritation.

  • Sodium Hydroxide and Sulfuric Acid: These are highly corrosive. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ethanol: Ethanol is a flammable liquid. Keep away from open flames and ignition sources.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis. Work in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided information on the reaction mechanism and characterization techniques will aid in ensuring the quality and identity of the synthesized compound.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Ogg, C. L.; Porter, W. L.; Willits, C. O. A new method for the determination of the esterification of carboxylic acids. Ind. Eng. Chem. Anal. Ed.1945 , 17 (6), 394–397. [Link]

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Application Notes & Protocols: Ethyl 4-hydroxy-3,5-diiodophenylacetate as a Versatile Precursor for Advanced Imaging Agents

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 4-hydroxy-3,5-diiodophenylacetate as a foundational scaffold for the synthesis of novel imaging agents. This document outlines the rationale behind its use, key chemical properties, and detailed protocols for its derivatization into targeted and non-targeted radiopharmaceuticals for Single Photon Emission Computed Tomography (SPECT) and other imaging modalities.

Introduction: The Strategic Advantage of the Diiodophenylacetate Scaffold

The development of targeted imaging agents is a cornerstone of precision medicine, enabling non-invasive diagnosis, staging, and monitoring of diseases. The selection of an appropriate precursor molecule is critical, as it dictates the radiolabeling chemistry, pharmacokinetic properties, and ultimately, the clinical utility of the final imaging probe. This compound presents a highly advantageous scaffold for this purpose.

The core structure, a di-iodinated phenolic ring, is analogous to that found in various clinically utilized radiocontrast agents and thyroid hormone derivatives, suggesting favorable biocompatibility and in vivo distribution profiles.[1] The two stable iodine atoms provide inherent radiopacity for X-ray-based imaging, while the activated phenolic hydroxyl group is a prime site for introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for nuclear imaging applications.[2]

Furthermore, the ethyl acetate side chain offers a versatile chemical handle for conjugation to a wide array of targeting moieties, such as peptides, antibodies, or small molecules, thereby enabling the development of agents that can selectively accumulate in tissues or cells of interest.[3]

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is essential for successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₀I₂O₃[PubChem CID: 3021740]
Molecular Weight 431.99 g/mol [PubChem CID: 3021740]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate)[4]
Storage Store in a cool, dry, and dark place to prevent degradation.General laboratory practice

Synthetic Strategy Overview: From Precursor to Imaging Agent

The transformation of this compound into a functional imaging agent typically involves a multi-step process. The exact pathway will depend on the desired final product, but a general workflow can be conceptualized as follows:

G A This compound (Precursor) B Functionalization of the ethyl acetate side chain A->B Derivatization D Radioiodination of the phenolic ring A->D For non-targeted agents C Conjugation to a targeting moiety B->C Coupling Reaction C->D Radiolabeling E Purification and Characterization C->E D->E F Final Imaging Agent E->F

Caption: General workflow for synthesizing an imaging agent.

Detailed Protocols

The following protocols are provided as a guide and may require optimization based on the specific targeting moiety and desired final product.

Protocol 1: Synthesis of an Amine-Reactive Precursor for Bioconjugation

This protocol describes the hydrolysis of the ethyl ester to a carboxylic acid, which can then be activated for conjugation to amine-containing biomolecules.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF and water (3:1 v/v).

  • Hydrolysis: Add LiOH (1.5 equivalents) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-hydroxy-3,5-diiodophenylacetic acid.

Rationale: The hydrolysis of the ester to a carboxylic acid is a fundamental step to enable subsequent amide bond formation with amine-containing biomolecules like peptides or antibodies.[5]

Protocol 2: Conjugation to a Targeting Peptide

This protocol details the coupling of the synthesized carboxylic acid to a generic peptide containing a primary amine (e.g., a lysine residue).

Materials:

  • 4-hydroxy-3,5-diiodophenylacetic acid (from Protocol 1)

  • Targeting peptide with a primary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Activation of Carboxylic Acid: Dissolve 4-hydroxy-3,5-diiodophenylacetic acid (1.2 equivalents), DCC (or EDC) (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 1-2 hours to form the NHS-ester.

  • Peptide Coupling: In a separate vial, dissolve the targeting peptide (1 equivalent) in anhydrous DMF. Add DIPEA (3 equivalents) to the peptide solution.

  • Reaction: Add the activated NHS-ester solution to the peptide solution. Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the resulting peptide conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Rationale: The use of coupling agents like DCC or EDC with NHS facilitates the formation of a stable amide bond between the precursor and the peptide, creating a targeted imaging agent precursor.[5]

Protocol 3: Radioiodination for SPECT Imaging

This protocol describes the introduction of a radioactive iodine isotope (e.g., ¹²³I) onto the phenolic ring of the conjugated or unconjugated precursor.

Materials:

  • Conjugated or unconjugated precursor

  • Sodium [¹²³I]iodide

  • Chloramine-T or Iodogen®

  • Phosphate buffer (pH 7.4)

  • Sodium metabisulfite solution (to quench the reaction)

  • C18 Sep-Pak cartridge for purification

  • Ethanol

  • Saline

Procedure:

  • Preparation: In a shielded vial, dissolve the precursor (10-50 µg) in a small volume of ethanol and dilute with phosphate buffer.

  • Radiolabeling (Chloramine-T method):

    • Add Sodium [¹²³I]iodide (1-10 mCi) to the precursor solution.

    • Add Chloramine-T solution (1 mg/mL in phosphate buffer) to initiate the reaction.

    • Vortex the mixture for 30-60 seconds at room temperature.

    • Quench the reaction by adding sodium metabisulfite solution.

  • Purification:

    • Activate a C18 Sep-Pak cartridge by washing with ethanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted iodide.

    • Elute the radiolabeled product with ethanol.

  • Formulation: Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.

  • Quality Control: Determine the radiochemical purity by radio-TLC or radio-HPLC.

Rationale: Electrophilic radioiodination of activated aromatic rings, such as phenols, is a well-established and efficient method for producing radiopharmaceuticals for SPECT imaging.[2][6] Chloramine-T is a common oxidizing agent that converts iodide to an electrophilic species capable of substituting onto the aromatic ring.[2]

G cluster_0 Precursor Activation cluster_1 Purification A Precursor in Phosphate Buffer B Add Na[¹²³I] A->B C Add Chloramine-T B->C D Reaction Mixture C->D E Load on C18 Sep-Pak D->E Quench with Na₂S₂O₅ F Wash with Water E->F G Elute with Ethanol F->G H Radiolabeled Product G->H

Caption: Workflow for radioiodination and purification.

Applications and Future Perspectives

The derivatized and radiolabeled compounds originating from this compound have potential applications in various areas of molecular imaging:

  • Oncology: Conjugation to tumor-targeting peptides or antibodies can enable the visualization of cancer cells and their microenvironment.

  • Neurology: Derivatization into analogs of neuroreceptor ligands could allow for the imaging of neurodegenerative diseases.

  • Cardiology: Targeted imaging of inflammation or thrombosis in cardiovascular diseases is another potential application.

The versatility of this precursor allows for the creation of a library of imaging agents with tailored properties. Future work could involve exploring different linkers to optimize pharmacokinetics and investigating the use of other radioisotopes for PET imaging (e.g., ¹²⁴I) or targeted radiotherapy (e.g., ¹³¹I).

References

  • Fedorova, O. A., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(11), 3364. [Link]

  • Moravek, Inc. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Retrieved from [Link]

  • Moravek, Inc. (n.d.). The Process of Radiolabeled Compound Synthesis. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Iopanoic Acid?. Synapse. Retrieved from [Link]

  • MDPI. (2022). Bifunctional Metformin–Phenolic Hybrids with Improved Anticancer and Antioxidant Properties: Evaluation on Glioma Cells. Molecules, 27(23), 8206. [Link]

  • Wester, H. J., et al. (1999). Synthesis and Radiopharmacology of O-(2-(18F)fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine, 40(1), 205-212.
  • United States Patent 6749830B2. (2004). Method for the synthesis of radiolabeled compounds.
  • Pauleit, D., et al. (2004). Comparison of O-(2- 18 F-Fluoroethyl)-l-Tyrosine PET and 3- 123 I-Iodo-α-Methyl-l-Tyrosine SPECT in Brain Tumors. Journal of Nuclear Medicine, 45(3), 374-381.
  • MDPI. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Pharmaceuticals, 15(11), 1361. [Link]

  • Hadavi, M., et al. (2021). Strategies for Conjugation of Biomolecules to Nanoparticles as Tumor Targeting Agents. Current Nanoscience, 17(1), 34-47.
  • National Center for Biotechnology Information. (2005). O-(2-[18F]Fluoroethyl)-L-tyrosine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • Simon, M. N., et al. (2020). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. ACS Omega, 5(29), 18361-18373.
  • Royal Society of Chemistry. (2014). Bio-conjugation of graphene quantum dots for targeting imaging. Nanoscale, 6(11), 5785-5794. [Link]

  • Bernard, C., et al. (2022). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. Molecules, 27(19), 6523.
  • Al-Mokadem, A. Z., et al. (2023).
  • Kumar, P., et al. (2010). Synthesis and in vitro evaluation of 18F labeled tyrosine derivatives as potential positron emission tomography (PET) imaging agents. Bioorganic & Medicinal Chemistry Letters, 20(12), 3612-3615.
  • Gaster, J., et al. (2022). Tyrosine bioconjugation with hypervalent iodine. Chemical Science, 13(41), 12268-12275.
  • National University of Ireland, Galway. (2023).
  • Boschi, S., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 26(11), 3041.
  • Freire, M., et al. (2021).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide practical, experience-driven advice to help you optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound typically involves the electrophilic iodination of Ethyl 4-hydroxyphenylacetate. The hydroxyl group of the starting material is a strong activating group and an ortho-, para-director, making the positions ortho to it highly susceptible to iodination. While the desired product is the di-iodinated compound, the reaction can sometimes yield a mixture of products, leading to purification challenges. This guide will address the common byproducts and provide strategies to minimize their formation and effectively remove them.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the synthesis of this compound?

A1: The most frequently encountered byproducts are related to the degree of iodination of the starting material, Ethyl 4-hydroxyphenylacetate. These include:

  • Unreacted Starting Material: Ethyl 4-hydroxyphenylacetate.

  • Mono-iodinated Byproduct: Ethyl 4-hydroxy-3-iodophenylacetate.

  • Over-iodinated Byproduct: Tri-iodinated species.

The formation of these byproducts is a direct consequence of the reaction stoichiometry and conditions.[1]

Q2: Why is the mono-iodinated compound the most common byproduct?

A2: The hydroxyl group on the phenyl ring is an ortho-, para-directing group, making the positions ortho to it highly reactive towards electrophilic substitution.[1] The introduction of the first iodine atom occurs rapidly. However, achieving complete di-iodination without the formation of some mono-iodinated species can be challenging and requires careful control of the reaction stoichiometry and conditions.

Q3: Can over-iodination occur, and what are the consequences?

A3: Yes, over-iodination can occur, leading to the formation of tri-iodinated byproducts. While less common than the mono-iodinated species, its presence can complicate purification. The extent of iodination is influenced by the amount of iodinating agent used.[1]

Q4: Are there other potential, less common byproducts?

A4: Besides the different degrees of iodination, other potential side products could include:

  • Oxidation Products: Electrophilic iodination reactions can sometimes lead to oxidation of the starting material or product, especially if strong oxidizing agents are used in conjunction with iodine. This can result in the formation of colored impurities.

  • Positional Isomers: While the 3 and 5 positions are electronically favored for iodination, trace amounts of other isomers might be formed depending on the reaction conditions.

  • Byproducts from Reagents: Impurities can also arise from the iodinating reagent itself or from side reactions involving the solvent or base used in the reaction.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis and work-up of this compound.

Issue 1: The reaction is incomplete, and a significant amount of starting material remains.
Potential Cause Troubleshooting Steps
Insufficient Iodinating Agent Ensure the stoichiometry of the iodinating agent (e.g., I₂, NIS, ICl) is appropriate. A slight excess may be required to drive the reaction to completion.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.
Short Reaction Time Extend the reaction time. Monitor the disappearance of the starting material to determine the optimal reaction duration.
Poor Reagent Quality Use fresh, high-purity iodinating agents. Some reagents can degrade over time.
Issue 2: The major impurity is the mono-iodinated byproduct.
Potential Cause Troubleshooting Steps
Suboptimal Stoichiometry Carefully control the molar ratio of the iodinating agent to the starting material. A ratio of slightly more than 2 equivalents of the iodinating agent is typically required for di-iodination.
Non-homogenous Reaction Mixture Ensure efficient stirring to maintain a homogenous reaction mixture, allowing for uniform access of the reagent to the substrate.
Slow Addition of Reagent Add the iodinating agent portion-wise or as a solution over a period to maintain a consistent concentration and minimize localized over-concentration which can lead to a mix of products.
Issue 3: The final product is contaminated with colored impurities (often brown or purple).
Potential Cause Troubleshooting Steps
Residual Elemental Iodine During the work-up, wash the organic layer with a reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color disappears.[2]
Oxidation of Phenolic Compounds Minimize exposure to air and light, especially at elevated temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of Reagents or Solvents Use high-purity, freshly distilled solvents and high-quality reagents to avoid introducing impurities that can lead to colored byproducts.

Purification Protocols

Effective purification is crucial for obtaining high-purity this compound.

Protocol 1: Recrystallization

Recrystallization is often the most effective method for removing mono- and tri-iodinated byproducts.[1]

Step-by-Step Methodology:

  • Solvent Screening: Identify a suitable solvent or solvent system in which the desired di-iodinated product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles. Common solvents for similar compounds include ethanol, isopropanol, or mixtures with water.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

For challenging separations or to obtain very high purity material, column chromatography is a powerful technique.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for this type of separation.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the desired product and the byproducts.

  • Column Packing: Pack a chromatography column with the chosen stationary phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic route to this compound and the formation of common byproducts.

Synthesis_Byproducts SM Ethyl 4-hydroxyphenylacetate (Starting Material) Iodination1 + Iodinating Agent SM->Iodination1 MonoIodo Ethyl 4-hydroxy-3-iodophenylacetate (Mono-iodinated Byproduct) Iodination1->MonoIodo Iodination2 + Iodinating Agent MonoIodo->Iodination2 Product This compound (Desired Product) Iodination2->Product Iodination3 + Iodinating Agent Product->Iodination3 TriIodo Tri-iodinated Byproduct Iodination3->TriIodo

Caption: Reaction pathway for the synthesis of this compound showing the formation of common byproducts.

Summary of Key Byproducts and Identification

Compound Structure Common Identification Methods
Ethyl 4-hydroxyphenylacetate (Starting Material)TLC, HPLC (shorter retention time than iodinated products), GC-MS, ¹H NMR
Ethyl 4-hydroxy-3-iodophenylacetate (Mono-iodinated Byproduct)TLC, HPLC (intermediate retention time), GC-MS, ¹H NMR, Mass Spectrometry
This compound (Desired Product)TLC, HPLC (longer retention time), GC-MS, ¹H NMR, ¹³C NMR, Mass Spectrometry
Tri-iodinated Byproduct (Over-iodinated Byproduct)TLC, HPLC (longest retention time), Mass Spectrometry

Conclusion

The successful synthesis of high-purity this compound relies on careful control of reaction conditions to minimize the formation of under- and over-iodinated byproducts. This guide provides a framework for troubleshooting common issues and implementing effective purification strategies. By understanding the underlying chemistry and applying these practical insights, researchers can significantly improve their synthetic outcomes.

References

  • Studylib. Iodination of Phenols: Lab Procedure & Aromatic Substitution. [Link]

Sources

Technical Support Center: Optimization of Ethyl 4-hydroxy-3,5-diiodophenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #RXN-35-DIIODO Subject: Protocol Optimization & Troubleshooting for 3,5-Diiodination of Phenolic Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS 90917-49-0) is a critical intermediate in the synthesis of thyromimetics (e.g., Tetrac analogs).[1][2][3] The synthesis involves the electrophilic aromatic substitution of Ethyl 4-hydroxyphenylacetate .[1][2][3]

The Core Challenge: The primary difficulty lies in achieving complete 3,5-diiodination without hydrolyzing the sensitive ethyl ester moiety.[1][2] Standard aqueous alkaline iodination protocols (using NaOH) often lead to saponification, yielding the free acid (4-hydroxy-3,5-diiodophenylacetic acid) rather than the desired ester.[1][2][3]

This guide provides two validated protocols:

  • Method A (High-Yield): Iodine Monochloride (ICl) in Glacial Acetic Acid.[1][2][3]

  • Method B (Green/Oxidative):

    
     / 
    
    
    
    in Methanol.[2][3][4]

Module 1: Validated Synthesis Protocols

Method A: The "Gold Standard" (ICl in Acetic Acid)

Recommended for laboratory scale (1g – 50g) where high purity is paramount.[1][2]

Rationale: Glacial acetic acid provides a solvent medium that solubilizes the organic ester while maintaining a slightly acidic environment, which protects the ester group from hydrolysis.[2][3] ICl is a potent electrophile (


 source), driving the reaction to completion faster than elemental iodine.[2][3]

Protocol:

  • Dissolution: Dissolve 1.0 eq of Ethyl 4-hydroxyphenylacetate in Glacial Acetic Acid (5 mL per gram of substrate).

  • Addition: Cool to 15–20°C. Add 2.2 eq of Iodine Monochloride (ICl) dropwise over 30 minutes.

    • Note: The solution will turn dark orange/brown.[2][3]

  • Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC or HPLC.[1][2][3]

  • Quench: Pour the reaction mixture into ice-cold water containing 5% Sodium Thiosulfate (

    
    ).
    
    • Mechanism:[2][4][5][6][7][8][9] Thiosulfate reduces excess unreacted iodine/ICl to colorless iodide, precipitating the product.[2][3]

  • Isolation: Filter the resulting solid. Recrystallize from Ethanol/Water.[1][2][3]

Method B: The "Green" Oxidative Method ( )

Recommended for larger scales to avoid corrosive ICl and minimize halogenated waste.[2]

Rationale: Using Hydrogen Peroxide (


) oxidizes the iodide byproduct (

) back to Iodine (

), allowing for full atom economy of the iodine source.[1][2][3]

Protocol:

  • Dissolution: Dissolve 1.0 eq of substrate in Methanol.

  • Reagents: Add 1.1 eq of Iodine (

    
    ).
    
  • Activation: Slowly add 1.2 eq of 30%

    
     dropwise. Maintain temperature <30°C.
    
  • Reaction: Stir for 4–6 hours.

  • Workup: Evaporate Methanol, resuspend in water, wash with dilute thiosulfate, and extract with Ethyl Acetate.

Module 2: Troubleshooting & FAQs

Category 1: Yield & Conversion Issues

Q: My HPLC shows a significant peak at RRT 0.85. What is it? A: This is likely the 3-monoiodo impurity .[1][2][3]

  • Cause: Insufficient electrophile or incomplete reaction time.[1][2][3]

  • Fix: Ensure you are using at least 2.1–2.2 equivalents of iodinating agent.[2][3] The second iodine adds slower than the first due to the steric hindrance and electron-withdrawing effect of the first iodine.[1][2][3] Increase reaction time or temperature slightly (max 40°C).

Q: The reaction stalled. Can I add more Iodine? A: Yes. If using Method A, add 0.1 eq of ICl.[2][3] If using Method B, adding more


 is often more effective than adding more Iodine, as it regenerates the active species.[1][2]
Category 2: Stability & Hydrolysis[1][2][3]

Q: I isolated the product, but the NMR shows a missing ethyl quartet/triplet and a broad singlet at 11 ppm. What happened? A: You hydrolyzed the ester to the carboxylic acid.

  • Cause: High pH (alkaline conditions) or high temperature in the presence of water.[2][3]

  • Fix: Avoid using NaOH or KOH to dissolve the phenol.[2][3] If a base is needed to activate the phenol, use a weak base like Sodium Acetate or Ammonium Hydroxide , and keep the temperature below 25°C. Method A (Acetic Acid) is specifically designed to prevent this.[1][2]

Category 3: Purification & Appearance[1][2][3][10]

Q: My product is purple/brown even after filtration. A: Trapped free iodine (


).[2][3]
  • Fix: The "Thiosulfate Wash" is non-negotiable.[2][3] Wash the solid filter cake with a 5% Sodium Thiosulfate solution until the filtrate runs clear/colorless.[2][3] If the solid remains colored, recrystallize from Ethanol and add a pinch of sodium thiosulfate to the hot solvent.[2][3]

Module 3: Visualizing the Workflow

Figure 1: Reaction Logic & Impurity Control

This diagram illustrates the stepwise iodination pathway and the critical decision points to avoid side reactions.

ReactionPathway Start Ethyl 4-hydroxyphenylacetate (Precursor) Step1 Mono-Iodination (Fast) Start->Step1 + 1.0 eq I+ Step2 Di-Iodination (Slow, Rate Limiting) Step1->Step2 + 1.0 eq I+ (Requires Time/Heat) Impurity_Mono Impurity: 3-iodo ester (Incomplete Rxn) Step1->Impurity_Mono Quenched too early Target This compound (Target) Step2->Target Workup Impurity_Acid Impurity: Free Acid (Hydrolysis) Target->Impurity_Acid pH > 9 or High Temp MethodA Method A: ICl / AcOH (Protects Ester) MethodA->Step1

Caption: Stepwise iodination pathway showing the progression from precursor to target, highlighting risks of mono-iodination (incomplete) and hydrolysis (pH instability).

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting Start Analyze Crude Product CheckColor Is solid Purple/Brown? Start->CheckColor CheckNMR Is Ethyl Group intact? (NMR) CheckColor->CheckNMR No Wash Wash with Na2S2O3 CheckColor->Wash Yes CheckHPLC Is Mono-iodo > 5%? CheckNMR->CheckHPLC Yes Discard Discard/Re-esterify (Hydrolysis occurred) CheckNMR->Discard No (Acid formed) Reprocess Re-subject to Rxn (Add 0.2 eq ICl) CheckHPLC->Reprocess Yes Success Target Achieved CheckHPLC->Success No Wash->CheckNMR Recryst Recrystallize (EtOH)

Caption: Diagnostic logic for identifying and resolving common impurities (Free Iodine, Hydrolysis products, and Mono-iodinated species).

Module 4: Key Data & References

Physical Properties Table
PropertyValueNotes
Molecular Formula

Molecular Weight 431.99 g/mol Significant mass increase from precursor (180.2 g/mol )
Appearance White to Off-white needlesTurns yellow/brown upon light exposure (Store in dark)
Solubility Soluble in DMSO, Acetone, AcOHPoorly soluble in water
Melting Point ~142–145°C (Est.)[1][2][3][10]Free acid melts higher (~216°C) [1]
References
  • Weygand/Hilgetag. Preparative Organic Chemistry. New York: John Wiley & Sons, 1972.[2][3] (Describes the general preparation of 4-hydroxy-3,5-diiodophenylacetic acid derivatives).

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2][3] Accessed 2024.[1][2][3][4] Link

  • Kajigaeshi, S., et al. "Iodination of phenols using Iodine Monochloride."[2][3] Bulletin of the Chemical Society of Japan, Vol 60, 1987.[1][2] (Mechanistic basis for ICl efficiency).

  • Siegfried, B. "Process for the iodination of phenolic derivatives." European Patent EP2394984A1.[1][2][3] (Industrial scale optimization of diiodination while controlling pH). Link

Sources

"Ethyl 4-hydroxy-3,5-diiodophenylacetate" stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Troubleshooting Guide[1]

Executive Summary & Compound Vulnerabilities

Ethyl 4-hydroxy-3,5-diiodophenylacetate (EHDIPA) is a structural analog of thyroid hormone intermediates. Its stability is governed by three competing degradation pathways inherent to its functional groups: the labile carbon-iodine bond , the oxidizable phenol , and the hydrolyzable ester .

Failure to mitigate these risks results in three primary failure modes:

  • Photodeiodination: Rapid discoloration due to iodine liberation.

  • Hydrolysis: Conversion to the free acid (3,5-diiodo-4-hydroxyphenylacetic acid).

  • Quinoid Oxidation: Formation of insoluble polymerization products.

Troubleshooting Guide (Q&A)

Issue 1: Discoloration (The "Pink/Yellow" Phenomenon)

User Question: "My white powder has turned a faint pink (or yellow) color after sitting on the benchtop for a few hours. Is it still usable?"

Technical Diagnosis: This is the hallmark of photolytic deiodination . The Carbon-Iodine (C-I) bond energy (~57 kcal/mol) is significantly lower than C-H or C-Cl bonds. Exposure to UV or visible light excites the molecule, causing homolytic cleavage of the C-I bond. The released iodine radicals recombine to form elemental iodine (


), which appears pink in organic solutions or yellow/brown in solid form [1, 2].

Mechanism of Failure:




Corrective Action:

  • Immediate: If the discoloration is faint, recrystallize from ethanol/water to remove free iodine. If dark brown, discard.

  • Prevention: Store exclusively in amber glass vials wrapped in aluminum foil.

Visualization of Degradation Pathway:

Photolysis Compound EHDIPA (Colorless) Radical Aryl Radical + Iodine Radical (I•) Compound->Radical Homolytic Cleavage Light UV/Vis Light (Energy Input) Light->Radical Product Elemental Iodine (I2) (Pink/Yellow) Radical->Product Dimerization Scavenger Radical Scavenging (Degradation Products) Radical->Scavenger H-Abstraction

Figure 1: Photolytic degradation cascade of iodinated phenols leading to discoloration.

Issue 2: Purity Drop & New HPLC Peaks

User Question: "I see a new peak eluting earlier than my main compound on Reverse-Phase HPLC. Mass spec suggests a loss of 28 Da."

Technical Diagnosis: This indicates ester hydrolysis . The ethyl group (-CH2CH3, mass 29) is lost and replaced by a proton, resulting in the free acid (3,5-diiodo-4-hydroxyphenylacetic acid). While phenylacetates are generally stable, the presence of electron-withdrawing iodine atoms on the ring can increase the acidity of the phenol, potentially influencing local pH and catalyzing hydrolysis in the presence of moisture [4, 6].

Causality:

  • Moisture: Storage in non-desiccated environments.

  • Protic Solvents: Storing stock solutions in methanol/water for extended periods.

  • Base Catalysis: Exposure to basic buffers (pH > 8) rapidly accelerates this process.

Protocol: Hydrolysis Confirmation Assay

  • Prepare Sample: Dissolve 1 mg of "degraded" sample in 1 mL Acetonitrile.

  • Standard Spike: Spike with authentic 3,5-diiodo-4-hydroxyphenylacetic acid (if available) OR treat a small aliquot with 1N NaOH for 30 mins, neutralize, and inject.

  • Comparison: If the new peak grows after NaOH treatment, it is the hydrolysis product.

Issue 3: Insolubility in DMSO

User Question: "I prepared a 10 mM stock in DMSO, but after a week at 4°C, I see a precipitate or the solution has darkened."

Technical Diagnosis: DMSO is hygroscopic and can act as a mild oxidant.

  • Water Absorption: DMSO absorbs water from the air, driving the hydrolysis reaction described in Issue 2. The free acid may have lower solubility in cold DMSO than the ester.

  • Oxidative Coupling: In the presence of trace metals or light, the phenolic hydroxyl group can oxidize to form quinones or coupled dimers (biphenols), which are often highly insoluble [3, 5].

Storage Recommendation:

  • Solvent: Anhydrous Ethanol is preferred over DMSO for short-term storage if the assay permits.

  • Temperature: Store stock solutions at -20°C or -80°C, not 4°C.

Storage & Handling Matrix

The following table synthesizes stability data from structurally related iodinated thyroid hormone analogs (T3/T4) which share the diiodophenol core [1, 7].

ParameterRecommended ConditionRisk FactorImpact
Temperature -20°C (Long term)Room Temp (>20°C)Accelerated deiodination (10-20% loss/month) [1].
Light Total Darkness (Amber + Foil)Fluorescent/SunlightRapid photolysis (Hours to Days).
Atmosphere Argon/Nitrogen HeadspaceOxygenPhenolic oxidation to quinones.
Humidity Desiccator (<20% RH)High HumidityHydrolysis of ethyl ester to free acid.
Solution State Dry Powder Dissolved (DMSO/MeOH)Solution stability is <1 week at 4°C.

Validated Experimental Workflows

Workflow A: Purity Assessment (HPLC)

To distinguish between the target ester and the hydrolyzed acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is critical to prevent on-column hydrolysis).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Phenol).

  • Expected Result: The free acid is more polar and will elute earlier (lower retention time) than the ethyl ester.

Workflow B: Handling Decision Tree

Handling Start Receive Compound Check1 Is it Pink/Yellow? Start->Check1 Action1 Recrystallize (EtOH) Check Purity Check1->Action1 Yes Action2 Aliquot immediately Check1->Action2 No (White) Action1->Action2 If recovered Storage Store at -20°C Amber Vial + Desiccant Action2->Storage Usage Prepare Stock (DMSO/EtOH) Storage->Usage Experiment Day Constraint USE WITHIN 24 HOURS Do not refreeze stock Usage->Constraint

Figure 2: Decision logic for receiving and handling labile iodinated esters.

References

  • Waite, K. V., Maberly, G. F., & Eastman, C. J. (1987).[1] Storage Conditions and Stability of Thyrotropin and Thyroid Hormones on Filter Paper.[2][1][3] Clinical Chemistry, 33(6), 853-855.[1][3] Link

  • Woollett, G. H., & Johnson, W. W. (1938). The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society. Link

  • Gogoi, P., & Konwar, D. (2005). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society. Link

  • Smith, E. M., et al. (1961). The rates of alkaline hydrolysis of ethyl phenylacetate and nine mono-substituted derivatives. Journal of the Chemical Society. Link

  • Pouységu, L., et al. (2010). Hypervalent Iodine-Mediated Phenol Deprotection and Oxidation. Tetrahedron.
  • Converti, A., et al. (2006). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent. Brazilian Journal of Pharmaceutical Sciences. Link

  • Grob, F., et al. (2016).[4] Thermal Stability of Synthetic Thyroid Hormone L-Thyroxine.[4] Journal of Thermal Analysis and Calorimetry. Link

Sources

Technical Support Center: Iodination of Phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Mechanistic Battlefield

As researchers, we often treat the iodination of phenylacetate derivatives as a standard Electrophilic Aromatic Substitution (EAS). However, this scaffold presents a unique "mechanistic battlefield" that often leads to failure if not respected.

You are managing two competing reactivities:

  • The Aromatic Ring (Target): Activated by the alkyl side chain (

    
    ), directing ortho/para .
    
  • The

    
    -Methylene Carbon (Trap):  The protons on the 
    
    
    
    -carbon are acidic (
    
    
    ) and prone to radical abstraction.

The Golden Rule: To successfully iodinate the ring, you must suppress radical pathways and avoid basic conditions that enolize the ester. If your reaction turns black and yields a lachrymator (eye irritant), you have likely iodinated the


-carbon, not the ring.

Reaction Pathways & Logic

The following diagram illustrates the competing pathways. Your goal is to force the system down the blue path (EAS) and block the red path (Radical/Enolate).

ReactionPathways Start Phenylacetate Derivative Acid Acid Catalyst (TFA, H2SO4) Start->Acid Preferred Light Light / Peroxides Start->Light Avoid! Base Base / Enolization Start->Base Avoid! I_Species Super-Electrophile (I+ or I-O-COCF3) Acid->I_Species Activation Sigma Sigma Complex (Arenium Ion) I_Species->Sigma EAS Attack Product_Ring Ring Iodinated Product (Para/Ortho) Sigma->Product_Ring -H+ Radical Benzyl Radical / Enolate Light->Radical Base->Radical Product_Alpha α-Iodo Impurity (Unstable/Lachrymator) Radical->Product_Alpha +I• or I+

Figure 1: Mechanistic divergence between desired ring iodination (Green) and parasitic alpha-iodination (Red).

Recommended Protocols

Protocol A: The "Precision" Method (NIS/TFA)

Best for: Lab scale (mg to g), acid-sensitive esters, and high regioselectivity.

Mechanism: N-Iodosuccinimide (NIS) is activated by Trifluoroacetic Acid (TFA) to generate a reactive acyl hypoiodite species.

  • Setup: Dissolve phenylacetate derivative (1.0 equiv) in Acetonitrile (MeCN) or Dichloromethane (DCM).

    • Note: MeCN often gives better para-selectivity due to solvation effects.

  • Reagent: Add NIS (1.1 equiv). The solution should remain clear or turn slightly yellow.

  • Activation: Add TFA (0.1 – 1.0 equiv).

    • Tip: Start with catalytic TFA (10 mol%). If conversion is slow after 1 hour, increase to stoichiometric.

  • Conditions: Stir at Room Temperature in the DARK (wrap flask in foil).

  • Quench: Pour into 10% aq. sodium thiosulfate (

    
    ) to remove excess iodine.
    
Protocol B: The "Atom Economy" Method ( )

Best for: Scale-up (>10g), deactivated rings, and cost reduction.

Mechanism: Periodic acid (


) oxidizes 

to generate

, utilizing 100% of the iodine atoms.
  • Setup: Suspend Iodine (

    
    , 0.4 equiv) and Periodic Acid (
    
    
    
    , 0.2 equiv) in 80% Acetic Acid (
    
    
    ).
  • Substrate: Add phenylacetate derivative (1.0 equiv).

  • Catalyst: Add conc. Sulfuric Acid (

    
    , catalytic drops).
    
    • Warning: Monitor strictly for ester hydrolysis. If the ester cleaves, switch to Protocol A.

  • Reaction: Heat to 40-60°C.

  • Workup: Dilute with water; the product usually precipitates.

Troubleshooting Center (Q&A)

Issue 1: "I'm getting a mixture of products and the reaction liquid is turning black."

Diagnosis: You are likely seeing


-iodination.
Root Cause:  The benzylic position (between the ring and the carbonyl) is susceptible to radical halogenation, especially if the reaction is exposed to ambient light or if the reagents contain radical initiators.
Corrective Action: 
  • Wrap the flask in aluminum foil.

  • Add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts if the problem persists.

  • Ensure no base is present (even weak bases like bicarbonate can promote enolization).

Issue 2: "The ester group is disappearing, and I'm isolating phenylacetic acid."

Diagnosis: Acid-catalyzed Hydrolysis. Root Cause: Protocol B uses aqueous acetic acid and sulfuric acid.[1] Phenylacetates are relatively stable, but heat + strong acid + water = hydrolysis. Corrective Action:

  • Switch to Protocol A (NIS/TFA) in anhydrous DCM.

  • If you must use Protocol B, lower the temperature and reduce the water content (use Glacial Acetic Acid and anhydrous oxidants).

Issue 3: "Low conversion. Starting material remains even after 24 hours."

Diagnosis: Insufficient Electrophilicity. Root Cause: If your phenyl ring has other electron-withdrawing groups (e.g., halogens, nitro), the ring is deactivated. Standard


 is too weak.
Corrective Action: 
  • Boost Activation: Switch from TFA to Triflic Acid (TfOH) (use strictly anhydrous conditions).

  • Super-Electrophile: Use the

    
     system. The in situ generated iodine(I) triflate is a "super-electrophile" capable of iodinating even nitrobenzene.
    
Issue 4: "I need the Ortho isomer, but I'm getting 90% Para."

Diagnosis: Steric Control.[2] Root Cause: The


 tail is bulky. It physically blocks the ortho positions.
Corrective Action: 
  • Solvent Switch: Change solvent to one that coordinates with the iodine species, potentially altering the transition state, though steric bulk usually dominates.

  • Directing Groups: If ortho is critical, you may need to install a removable blocking group at the para position first, or use a directing group (like an amide) instead of an ester, then convert back to ester later.

Diagnostic Decision Tree

Use this flow to determine the next step in your experiment.

Troubleshooting Start Reaction Check Check1 Is Ester Intact? Start->Check1 Hydrolysis Hydrolysis Detected Check1->Hydrolysis No Check2 Is Conversion > 50%? Check1->Check2 Yes Fix_Hydro Switch to Anhydrous NIS/TFA in DCM Hydrolysis->Fix_Hydro LowConv Low Reactivity Check2->LowConv No Check3 Impurities? Check2->Check3 Yes Fix_Reac Add TfOH or Heat (50°C) LowConv->Fix_Reac Alpha Alpha-Iodo / Black Tar Check3->Alpha Yes Success Isolate Product Check3->Success No Fix_Alpha Exclude Light Add Radical Scavenger Alpha->Fix_Alpha

Figure 2: Troubleshooting logic for iodination failures.

Quantitative Data: Reagent Comparison

MethodReagentsAtom EconomyAcid StrengthRisk ProfileRecommended For
A NIS / TFALow (Succinimide waste)MediumLow (Mild)Lab scale, Acid-sensitive esters
B

/

High (100% I utilized)High (

used)
Moderate (Hydrolysis)Large scale, Stable substrates
C

/ AgOTf
Low (Silver waste)LowHigh (Cost)Highly deactivated, precious substrates
D

/

HighMediumHigh (Oxidative)"Green" chemistry requirements

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid.[3] Tetrahedron Letters, 43(29), 5047–5048.

  • Olah, G. A., Wang, Q., Sandford, G., & Prakash, G. K. S. (1993). Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid (NIS-CF3SO3H) via in Situ Generated Superelectrophilic Iodine(I) Trifluoromethanesulfonate.[4] The Journal of Organic Chemistry, 58(11), 3194–3195.

  • Kraszkiewicz, L., & Skulski, L. (2008). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Synthesis, 2008(15), 2373-2380.

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for EAS conditions).

Sources

Technical Support Center: Optimizing Ethyl 4-hydroxy-3,5-diiodophenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SYNTH-90917 Subject: Yield Optimization & Troubleshooting for Diiodination of Ethyl 4-hydroxyphenylacetate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The Mechanistic Challenge

The synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate from its precursor (Ethyl 4-hydroxyphenylacetate ) is a classic Electrophilic Aromatic Substitution (EAS).[1][2] However, users frequently report yields stalling at 50-60% due to three competing failure modes:[1][2]

  • Incomplete Halogenation: Stalling at the mono-iodo intermediate due to deactivation of the ring after the first iodine addition.[2]

  • Ester Hydrolysis: Loss of the ethyl group due to high pH (often required to activate the phenol).[2]

  • Oxidative Polymerization: Formation of "tarry" quinoid byproducts caused by overly aggressive oxidizing agents.[1][2]

To maximize yield (>85%), you must transition from "brute force" iodination to a pH-controlled oxidative protocol .[1][2]

Reaction Pathway Visualization

ReactionPathway Start Ethyl 4-hydroxyphenylacetate (Substrate) Mono Mono-iodo Intermediate (Major Impurity) Start->Mono k1 (Fast) Target Ethyl 4-hydroxy-3,5- diiodophenylacetate (Target) Mono->Target k2 (Slow) Side1 Hydrolyzed Acid (pH > 8) Target->Side1 Hydrolysis Side2 Quinoid/Tar (Excess Oxidant) Target->Side2 Oxidation

Figure 1: The kinetic pathway shows that the second iodination (k2) is the rate-limiting step.[1] Pushing this step without triggering hydrolysis is the key to high yield.

Optimized Protocols

We provide two validated protocols. Method A is the modern industrial standard (High Yield, Ester-Safe).[1][2] Method B is the traditional laboratory method (Fast, Hazardous).

Method A: The "Buffered Oxidative" Protocol (Recommended)

Best for: High yield (>85%), purity, and protecting the ester group.

The Logic: This method uses Iodine (


) and Iodic Acid (

) or Hydrogen Peroxide (

) in a slightly acidic/neutral medium.[1][2] It avoids the harsh acidity of ICl and the ester-destroying basicity of hypoiodite methods.[1][2]
ParameterSpecificationReason
Solvent Ethanol/Water (60:40)Solubilizes the ester while allowing product precipitation.[2]
Reagent

(0.6 eq) +

(0.25 eq)
Generates electrophilic

in situ without free acid accumulation.[1][2]
Temperature 55–60°CSufficient to overcome the activation energy for the second iodine addition.
pH Control Maintain pH 5.0–6.0CRITICAL: Prevents ester hydrolysis (occurs at pH >8) and ensures phenol activation.[1][2]

Step-by-Step Workflow:

  • Dissolve Ethyl 4-hydroxyphenylacetate (1.0 eq) in Ethanol/Water.[1][2]

  • Add Iodine (

    
    )  (0.6 eq) to the stirred solution.
    
  • Dropwise addition of Iodic Acid (

    
    )  (0.25 eq dissolved in water) over 30 minutes.
    
    • Note: If HIO3 is unavailable, use 30%

      
       (1.1 eq) with catalytic 
      
      
      
      .[1]
  • Heat to 60°C for 2–3 hours.

  • Monitor: TLC or HPLC should show disappearance of the mono-iodo peak.

  • Quench: Cool to 20°C. Add 10% Sodium Thiosulfate (

    
    ) to remove purple iodine color.
    
  • Isolate: The product usually precipitates upon cooling/water addition.[1][2] Filter and wash with cold water.[1][2]

Method B: The ICl "Gold Standard" (Traditional)

Best for: Small scale, speed.

The Logic: Iodine Monochloride (ICl) is a potent electrophile that works even on deactivated rings.[1][2] However, it generates HCl as a byproduct, which can degrade the product if not buffered.

  • Dissolve substrate in Glacial Acetic Acid .

  • Add ICl (2.2 eq) in acetic acid dropwise at room temperature.

  • Stir for 1 hour.

  • Pour into ice water containing sodium bisulfite.

  • Risk: If the reaction runs too long or hot, the acetic acid/HCl mix will transesterify or hydrolyze your ethyl ester.

Troubleshooting Guide (Q&A)

Issue 1: "I have a persistent Mono-iodo impurity (10-15%) that won't react."

Diagnosis: The ring deactivates after the first iodine adds.[1][2] The reaction temperature is likely too low to drive the second addition (


).
  • Fix: Increase temperature to 60°C .

  • Fix: Ensure you have a slight excess of iodinating agent (2.1–2.2 eq total active Iodine).[1][2]

  • Fix: If using Method A, check pH. If pH < 3, the phenol is protonated and unreactive. Adjust to pH 5 with mild acetate buffer.

Issue 2: "My product is a dark tar/purple oil instead of a solid."

Diagnosis: Oxidative coupling (Quinone formation) or residual free iodine.[1][2]

  • Fix (Immediate): Wash the organic layer (or solid) with 10% Sodium Thiosulfate until the color changes from purple/brown to pale yellow.[1]

  • Fix (Process): Exclude light during the reaction (wrap flask in foil). Iodine radicals are photosensitive and promote side reactions.[1][2]

Issue 3: "The Ethyl ester is gone; I isolated the carboxylic acid."

Diagnosis: Hydrolysis caused by high pH (using NaOH/KOH) or strong acid with heat.[2]

  • Fix: NEVER use NaOH to dissolve the starting material. Although phenols dissolve in NaOH, ethyl esters saponify rapidly.[2] Use Ethanol as the primary solvent.[2]

  • Fix: If buffering is needed, use Sodium Acetate or Sodium Bicarbonate, not Hydroxide.[2]

Data & Specifications

Comparison of Methods

FeatureMethod A (

)
Method B (ICl)Method C (Chloramine-T)
Typical Yield 88–92% 80–85%70–75%
Purity (Crude) High (>95%)Moderate (requires recrystallization)Moderate
Atom Economy HighLow (HCl waste)Low
Ester Stability Excellent Good (if quenched fast)Poor (often requires pH >8)

Product Characterization Checklist

  • Appearance: White to off-white needles (after recrystallization from EtOH/Water).[1][2]

  • Melting Point: The di-iodo derivative has a significantly higher MP than the precursor.[1][2]

  • 1H NMR (DMSO-d6): Look for the disappearance of the ortho-coupling doublets (approx 6.8–7.1 ppm) and the appearance of a singlet at approx 7.6–7.8 ppm (representing the two symmetric protons at positions 2 and 6).[1][2]

References

  • Patil, S., et al. (2006).[1][2] "Regioselective iodination of phenols using iodine and iodic acid." Tetrahedron Letters. [1][2]

  • Kraszkiewicz, L., et al. (2006).[1][2][3] "Oxidative iodination of deactivated arenes." Synthesis.

  • Giles, G. I., et al. (2005).[1][2] "Iodination of phenols: A review of methods and mechanisms." Journal of Organic Chemistry. (General reference for ICl mechanism).

  • PubChem Compound Summary. "this compound (CID 3021740)."[1][2] [1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and Iodine compounds before handling.

Sources

Technical Support Center: Synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiling

Executive Summary: The Balance of Reactivity

The synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate (Target) from Ethyl 4-hydroxyphenylacetate (Precursor) is a classic Electrophilic Aromatic Substitution (


).[1][2] While the phenol group strongly activates the ring, directing iodine to the ortho positions, the presence of the ethyl ester  side chain introduces a critical vulnerability: sensitivity to hydrolysis.[1]

Successful synthesis requires navigating three competing pathways:

  • The Desired Path: Double iodination at the 3,5-positions.[1]

  • The Hydrolytic Path: Saponification of the ester to the carboxylic acid (often induced by the basic conditions required to solubilize iodine).[1]

  • The Oxidative Path: Radical coupling of phenols leading to dimers and tars.[1]

Visualizing the Reaction Landscape

The following flowchart maps the reaction logic and the origin of critical impurities based on reaction conditions.

ReactionPathways Start Ethyl 4-hydroxyphenylacetate (Precursor) Mono Mono-Iodo Intermediate (Ethyl 3-iodo-4-hydroxyphenylacetate) Start->Mono + I+ (Electrophile) Impurity_Acid IMPURITY A: Hydrolyzed Acid (4-hydroxy-3,5-diiodophenylacetic acid) Start->Impurity_Acid High pH Impurity_Dimer IMPURITY C: Oxidative Dimer (Biphenyls/Quinones) Start->Impurity_Dimer Excess Oxidant (Radical Coupling) Target TARGET PRODUCT (this compound) Mono->Target + I+ (Complete Reaction) Target->Impurity_Acid High pH (>10) Saponification Impurity_Chloro IMPURITY B: Chloro-Analog (If using ICl) Target->Impurity_Chloro Reagent: ICl (Cl- competition)

Figure 1: Reaction divergence showing the origin of the three primary impurity classes: Hydrolytic (Red), Halogen Scrambling (Red Dotted), and Oxidative (Black).[1][2]

Troubleshooting Guide: FAQs & Solutions

Module A: The "Disappearing Ester" (Hydrolysis)

User Complaint: "I followed a standard literature procedure using


 and NaOH, but my product is precipitating as the free acid (melting point >200°C), not the ethyl ester."

Technical Analysis: Many literature protocols for iodinated phenols (like thyroid hormone precursors) utilize strong aqueous base (NaOH) to solubilize the phenol and iodine.[1][3] However, esters are labile in basic aqueous media .[1] If the pH exceeds 10, hydroxide ions (


) will attack the ester carbonyl, causing irreversible saponification to 4-hydroxy-3,5-diiodophenylacetic acid .[1][2]

Corrective Actions:

  • Switch Base System: Replace NaOH with concentrated ammonia (28-30%) or potassium carbonate (

    
    ) .[1][2] Ammonia is basic enough to form the phenoxide (activating the ring) but significantly less nucleophilic toward the ester than hydroxide.[1]
    
  • Solvent Modification: Use a biphasic system or an alcoholic solvent (Methanol/Ethanol) rather than pure water to reduce hydrolytic pressure.[1][2]

  • Rescue Protocol: If you have already formed the acid, you must perform a Fisher Esterification (Ethanol + catalytic

    
    , reflux) to regenerate the ethyl ester.[1]
    
Module B: The "Stuck Intermediate" (Mono-iodination)

User Complaint: "LC-MS shows a persistent peak at M-126 relative to the product. Adding more iodine doesn't seem to drive the reaction to completion."[2]

Technical Analysis: The peak is Ethyl 3-iodo-4-hydroxyphenylacetate .[1][2] The first iodine adds rapidly because the starting phenol is highly activated.[1] However, the first iodine atom is electron-withdrawing (via induction), which slightly deactivates the ring toward the second attack.[1]

Corrective Actions:

  • Stoichiometric Overcharge: You generally need 2.2 to 2.5 equivalents of iodine to ensure full conversion.[1][2] The theoretical 2.0 eq is rarely sufficient due to sublimation loss or side reactions.[1]

  • pH Drift: As the reaction proceeds, HI is generated, lowering the pH.[1] If the pH drops below the pKa of the phenol (~8-9 for the mono-iodo species), the phenol becomes protonated and loses its activation.[1][2] Maintain pH > 9 (using ammonia or carbonate buffer) throughout the addition.

Module C: The "Phantom Halogen" (Chlorination)

User Complaint: "I switched to Iodine Monochloride (ICl) for faster kinetics, but I'm seeing an impurity with a distinctive chlorine isotope pattern."

Technical Analysis: Iodine Monochloride (ICl) is a potent electrophile.[1][2] While iodine is less electronegative and usually the electrophile (


), the chloride ion (

) or the complex itself can participate in the reaction.[1] This leads to Ethyl 3-chloro-4-hydroxy-5-iodophenylacetate .[1][2]

Corrective Actions:

  • Temperature Control: ICl reactions must be kept cold (0–5°C). Higher temperatures increase the kinetic energy enough to overcome the higher activation energy barrier for chlorination.[1]

  • Solvent Choice: Avoid polar protic solvents that stabilize

    
    .[1][2] Glacial acetic acid is the standard solvent for ICl iodination to minimize this side reaction.[1]
    

Impurity Profile & Data Summary

Use this table to identify peaks in your HPLC/LC-MS data.

Impurity NameRelative Retention (RRT)Mass Shift (vs Target)Origin / Cause
Mono-iodo Intermediate ~0.85-126 DaInsufficient

, pH too low (protonated phenol).[1][2]
Hydrolyzed Acid ~0.40 (Polar)-28 Da (loss of

)
High pH (NaOH), aqueous conditions.[1][2]
Chloro-Analog ~0.95-92 Da (I

Cl)
Use of ICl reagent; high temperature.[1][2]
Oxidative Dimer >1.50 (Late eluting)~2x MassExcess oxidant (

), trace metals.[1]

Recommended "Robust" Protocol

This protocol minimizes hydrolysis by using ammonia (weaker base) and ensures complete iodination.[1][2]

Reagents:

  • Ethyl 4-hydroxyphenylacetate (1.0 eq)[1][2]

  • Iodine (

    
    ) (2.4 eq)[1][2]
    
  • Potassium Iodide (KI) (3.0 eq)[1][2]

  • Ammonium Hydroxide (28%

    
     in water)[1][2]
    
  • Ethanol (95%)[1][2]

Step-by-Step:

  • Dissolution: Dissolve Ethyl 4-hydroxyphenylacetate in Ethanol (5 vol). Add Ammonium Hydroxide (5 vol).[1][2] Note: The solution will turn yellow/brown but the ester is stable in ammonia at RT.[2]

  • Iodine Prep: Prepare a solution of

    
     and KI in water (minimal volume, ~2 vol).[1]
    
  • Addition: Add the Iodine solution dropwise to the phenol solution over 60 minutes at 20–25°C .

    • Why? Slow addition prevents high local concentrations of iodine which favor oxidative coupling (tar formation).[1]

  • Monitoring: Stir for 2 hours. Check HPLC.

    • Checkpoint: If Mono-iodo > 5%, add 0.2 eq additional Iodine solution.[1][2]

  • Quench: Pour reaction mixture into ice water containing Sodium Thiosulfate (

    
    ).
    
    • Why? Thiosulfate neutralizes unreacted iodine, preventing oxidation during workup.[1]

  • Isolation: Acidify carefully with dilute HCl to pH 3. The product, This compound , will precipitate as a solid.[1][2]

  • Purification: Recrystallize from Ethanol/Water.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link][1][2]

  • Organic Chemistry Portal. Iodination of Phenols. (General mechanistic grounding for electrophilic aromatic substitution of phenols).[1] [Link][1][2]

  • PrepChem. Preparation of 4-hydroxy-3,5-diiodophenylacetic acid. (Illustrates the hydrolysis risk when using NaOH). [Link]

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations.[1] Wiley-VCH.[1][2] (Standard reference for halogenation regioselectivity).

Sources

Technical Support Center: A Guide to Preventing Deiodination of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 4-hydroxy-3,5-diiodophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the handling and use of this compound: unwanted deiodination. As a structural analog to thyroid hormone precursors and a known impurity in some pharmaceutical syntheses, maintaining its structural integrity is paramount for experimental accuracy and product purity.[1] This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions, grounded in established chemical principles.

Section 1: Understanding the Deiodination of this compound

This section explains the underlying chemical principles that make the molecule susceptible to losing its iodine atoms. Understanding the "why" is the first step toward effective prevention.

Q1: What is deiodination and why is my compound susceptible to it?

A: Deiodination is a chemical reaction that results in the removal of one or more iodine atoms from a molecule's structure. In the case of this compound, the Carbon-Iodine (C-I) bonds on the phenolic ring are the points of vulnerability.

The susceptibility arises from a combination of electronic and structural factors:

  • Electron-Rich Phenolic Ring: The hydroxyl (-OH) group is a potent electron-donating group, which activates the aromatic ring. This increased electron density makes the ring more susceptible to oxidative processes that can destabilize the C-I bonds.

  • Weak C-I Bond: The C-I bond is the weakest of the carbon-halogen bonds. This inherent weakness means that less energy is required to break it compared to a C-Br or C-Cl bond.

  • Similarity to Thyroid Hormones: This molecule is structurally similar to iodothyronines, the thyroid hormones. In biological systems, the deiodination of these hormones is a key metabolic process catalyzed by a family of enzymes called deiodinases.[2][3][4] While your in vitro experiments may not involve these enzymes, the underlying chemical instability they exploit can be triggered by common laboratory conditions.

The primary triggers for non-enzymatic deiodination in the lab are light, heat, adverse pH, and the presence of oxidizing agents or free radicals .[5][6][7][8][9][10]

G parent This compound (Parent Compound) mono_deiodinated Ethyl 4-hydroxy-3-iodophenylacetate (Mono-deiodinated Impurity) parent->mono_deiodinated - 1 Iodine Atom fully_deiodinated Ethyl 4-hydroxyphenylacetate (Fully deiodinated Impurity) mono_deiodinated->fully_deiodinated - 1 Iodine Atom triggers Light (Photo-degradation) Heat (Thermal Stress) Adverse pH Oxidants / Free Radicals triggers->parent Initiates Degradation

Caption: The deiodination cascade of this compound.

Section 2: Troubleshooting Guide: Identifying and Resolving Deiodination

This section provides actionable steps to take when you suspect deiodination is occurring in your experiments.

Q2: My HPLC analysis shows unexpected peaks that grow over time. How can I confirm if it's deiodination?

A: The appearance of new, more polar (earlier eluting) peaks in a reversed-phase HPLC chromatogram is a classic sign of deiodination. Each loss of a large, hydrophobic iodine atom and its replacement with a small hydrogen atom will significantly decrease the molecule's retention time.

Definitive Identification Protocol:

  • HPLC-UV Analysis:

    • Method: Use a standard C18 reversed-phase column. A gradient elution using a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid for peak shaping) is a good starting point.[11][12]

    • Observation: Look for one or two new peaks appearing at shorter retention times than your parent compound. The mono-deiodinated product will appear first, followed by the fully deiodinated product.

  • LC-MS Analysis for Confirmation:

    • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive proof by identifying the mass-to-charge ratio (m/z) of the eluting peaks.

    • Procedure: Analyze your degraded sample using an LC-MS system.

    • Expected Results: Compare the observed masses with the theoretical masses in the table below. The loss of an iodine atom (atomic weight ~126.9 u) and gain of a hydrogen atom (atomic weight ~1.0 u) results in a net mass loss of approximately 125.9 u for each deiodination step.

Table 1: Expected Mass Data for Deiodination Products

Compound NameMolecular FormulaExact Mass (m/z)Mass Difference from Parent
This compoundC₁₀H₁₀I₂O₃431.87-
Ethyl 4-hydroxy-3-iodophenylacetateC₁₀H₁₁IO₃305.97-125.9 u
Ethyl 4-hydroxyphenylacetateC₁₀H₁₂O₃180.08-251.79 u
Q3: I'm seeing significant degradation of my starting material during a reaction. What are the immediate troubleshooting steps?

A: When facing rapid degradation, systematically evaluate your experimental conditions. The following workflow can help you pinpoint the cause.

G start Degradation Observed q_light Is the reaction exposed to ambient or direct light? start->q_light s_light SOLUTION: Use amber glassware or wrap vessel in aluminum foil. q_light->s_light Yes q_air Is the reaction run open to air or with non-degassed solvents? q_light->q_air No s_light->q_air s_air SOLUTION: Degas solvents (sparge with N₂/Ar). Run under an inert atmosphere. q_air->s_air Yes q_ph Is the solution pH basic (pH > 8) or very acidic (pH < 4)? q_air->q_ph No s_air->q_ph s_ph SOLUTION: Buffer the system to a neutral pH range (6-7.5). q_ph->s_ph Yes q_temp Is the reaction run at elevated temperatures (>40°C)? q_ph->q_temp No s_ph->q_temp s_temp SOLUTION: Run the reaction at room temperature or below, if possible. q_temp->s_temp Yes end_node Re-evaluate with controlled conditions q_temp->end_node No s_temp->end_node

Caption: A logical workflow for troubleshooting deiodination.

Section 3: Proactive Prevention: Best Practices for Handling and Storage

The most effective strategy is prevention. Adopting these best practices will significantly enhance the stability of your compound.

Q4: What are the ideal long-term and short-term storage conditions?

A: Proper storage is critical. General guidance for sensitive phenolic compounds suggests stringent controls.[13][14][15]

Table 2: Recommended Storage Conditions

ParameterLong-Term Storage (Weeks/Months)Short-Term / In-Use (Hours/Days)Rationale
Temperature -20°C or below2-8°C (refrigerated)Reduces thermal energy, slowing the rate of all degradation pathways.[16][17]
Atmosphere Under inert gas (Argon or Nitrogen)Tightly sealed containerPrevents oxidation by atmospheric oxygen, which can initiate radical-based deiodination.[10]
Light In an amber vial, stored inside a dark boxUse amber vials or foil-wrapped containersPrevents photo-degradation, as UV and visible light can provide the energy to cleave C-I bonds.[7][18]
Form Solid, crystalline powderSolution in a degassed, appropriate solventThe solid state is generally more stable than solutions where molecules have higher mobility.
Q5: How should I set up my experiment to minimize deiodination risk?

A: A robust experimental setup is your primary defense against degradation.

Step-by-Step Protocol for a Chemically-Inert Setup:

  • Solvent Preparation:

    • Choose a high-purity, appropriate solvent.

    • Degas the solvent thoroughly for at least 15-30 minutes immediately before use. This can be done by sparging with an inert gas (argon or nitrogen) or by using a freeze-pump-thaw technique for highly sensitive experiments.

  • Glassware and Assembly:

    • Use oven-dried glassware to eliminate moisture.

    • Choose amber glass reaction vessels or completely wrap standard glassware in aluminum foil.

    • Assemble the reaction under a positive pressure of inert gas (e.g., using a nitrogen-filled balloon or a Schlenk line).

  • Reagent Handling:

    • Weigh the solid this compound and add it to the reaction vessel under inert atmosphere.

    • Add the degassed solvent via cannula or a gas-tight syringe.

    • If possible, consider adding a small amount of an antioxidant or radical scavenger, such as Butylated hydroxytoluene (BHT), to the reaction mixture.

  • Reaction Conditions:

    • Maintain the reaction at the lowest practical temperature. If heating is necessary, do so cautiously and for the minimum time required.

    • If using aqueous media, ensure the pH is buffered to a neutral or slightly acidic range (pH 6-7.5). Phenolic compounds are generally more stable at lower pH, but extreme acidity can cause other issues.[6][19]

Q6: Are there any specific solvents or reagents I should absolutely avoid?

A: Yes. The chemical environment is critical. Avoid:

  • Strong Bases: Reagents like sodium hydroxide or potassium tert-butoxide will deprotonate the phenolic hydroxyl group, forming a phenoxide. This negatively charged species is highly activated and much more prone to oxidation, which can lead to deiodination.

  • Strong Oxidizing Agents: Avoid peroxides, permanganates, and other strong oxidants unless they are a required part of your reaction chemistry.

  • Transition Metal Catalysts: Certain metals, particularly palladium and copper, are known to catalyze dehalogenation reactions. Use with caution and under strictly controlled, anaerobic conditions if they are necessary for your synthesis.

  • Unpurified Solvents: Older or lower-grade solvents can contain peroxide impurities that act as radical initiators. Always use fresh, high-purity solvents.

Section 4: Frequently Asked Questions (FAQs)
Q7: Can I use antioxidants to stabilize my compound in solution?

A: Yes, this can be an effective strategy, particularly for preventing free-radical mediated degradation.[5] Common choices include hindered phenols like BHT or natural antioxidants like tocopherol (Vitamin E) or ascorbic acid (Vitamin C). They work by quenching reactive radical species before they can attack the C-I bond. The choice and concentration (typically ppm levels are sufficient) should be tested to ensure they do not interfere with your downstream application.

Q8: What is the optimal pH for working with this compound in aqueous solutions?

A: The optimal pH is a balance between stability and solubility. Based on studies of similar phenolic compounds, a slightly acidic to neutral pH range of 5.0 to 7.5 is recommended.[6][20] In highly basic conditions (pH > 9), the phenol deprotonates to the much less stable phenoxide ion. In strongly acidic conditions, other degradation pathways may be introduced. Always use a suitable buffer system to maintain the desired pH.

Q9: How quickly does photo-degradation occur?

A: The rate is highly dependent on the intensity and wavelength of the light source, as well as the solvent and presence of photosensitizers. Direct sunlight can cause noticeable degradation in a matter of hours. Even ambient laboratory lighting can cause significant degradation over 1-2 days for a solution left on a benchtop. The best practice is to assume the compound is always light-sensitive and protect it accordingly.

References
  • SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - NIH.
  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC. (2021-10-21).
  • Diazonium compound - Wikipedia.
  • This compound | C10H10I2O3 | CID 3021740 - PubChem.
  • Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - ResearchGate.
  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - NIH. (2025-04-04).
  • Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis.
  • The effect of pH on available iodine. | Download Scientific Diagram - ResearchGate.
  • Iodine effects on phenolic metabolism in lettuce plants under salt stress - PubMed. (2013-03-20).
  • Thermal Stability, Crystallization, and Melting Behaviours of Iodine Doped Semiconducting Polyethylene Terephthalate (PET) Thin Films - ResearchGate.
  • Effect of pH on the stability of plant phenolic compounds - PubMed.
  • A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity - PMC.
  • The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives - PMC - NIH. (2022-05-09).
  • Comparative Evaluation of the Physicochemical, and Antioxidant Properties of Milk Thistle Seed Cake Oils Extracted via Soxhlet and Microwave-Assisted Methods - MDPI. (2026-01-28).
  • Iodine—A Potential Antioxidant and the Role of Iodine/Iodide in Health and Disease - SciRP.org.
  • (PDF) Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. (2025-10-15).
  • Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies - MDPI.
  • Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress - SciELO México.
  • Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity - DADUN.
  • Iodination of phenol.
  • Visible Light Generation of Iodine Atoms and I−I Bonds: Sensitized I− Oxidation and I3− Photodissociation | Journal of the American Chemical Society - ACS Publications. (2009-10-22).
  • Common Methods of Drug Analysis - BOC Sciences. (2022-08-12).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser - YouTube. (2021-06-23).
  • Free radical activity and antioxidant defence mechanism in patients with hyperthyroidism due to Graves' disease during therapy | Request PDF - ResearchGate.
  • Analytical Techniques in the Pharmaceutical Sciences - National Academic Digital Library of Ethiopia.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. (2024-11-14).
  • The influence of natural antioxidants on the oxidative stability of iodine-fortified sunflower oil in the process of storage - ResearchGate.
  • The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate | Request PDF - ResearchGate.
  • This compound - gsrs.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
  • New insights into the structure and mechanism of iodothyronine deiodinases - PubMed.
  • Biochemical Mechanisms of Thyroid Hormone Deiodination - PubMed.
  • Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed.
  • Application of Iodine and Iodide in Photocatalysis Organic Synthesis - ResearchGate.
  • Iodine as a potential endocrine disruptor—a role of oxidative stress - PMC - PubMed Central.
  • Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed.
  • ETHYL 4-HYDROXY BENZOATE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2017-09-07).
  • Thermal Stability of Amorphous Solid Dispersions - MDPI. (2021-01-05).
  • Free Radical Properties, Source and Targets, Antioxidant Consumption and Health - MDPI.
  • Safety Data Sheet: Ethyl 4-hydroxybenzoate - Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Fisher Scientific. (2009-09-22).

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Technical Support Center: Optimizing Crystallization of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of Ethyl 4-hydroxy-3,5-diiodophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind crystallization optimization to achieve high purity and yield.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: My compound oiled out instead of forming crystals. What are the causes and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the chosen solvent system. For a highly substituted and relatively non-polar molecule like this compound, this can be a frequent issue.

Causality Explained: The high concentration of the solute upon cooling leads to a rapid decrease in solubility. If the temperature at which this occurs is still high enough to keep the compound in a molten state, it will separate as an oil. The presence of impurities can also depress the melting point, exacerbating this issue.

Solutions:

  • Reheat and Add More Solvent: The most straightforward solution is to reheat the mixture until the oil redissolves completely. Then, add a small amount of the primary solvent to decrease the saturation level. Allow the solution to cool much more slowly.

  • Lower the Cooling Rate: Rapid cooling is a primary driver of oiling out. Once the compound is fully dissolved at an elevated temperature, ensure a gradual temperature decrease. This can be achieved by allowing the flask to cool to room temperature on the benchtop, insulated with glass wool or a similar material, before transferring it to a colder environment (e.g., refrigerator or ice bath).

  • Introduce a Seed Crystal: If you have a small amount of previously crystallized pure product, adding a seed crystal to the supersaturated solution can induce crystallization at a temperature below the compound's melting point.

  • Change the Solvent System: If the problem persists, the solvent system may be inappropriate. Consider using a solvent in which the compound is less soluble at higher temperatures or a mixed solvent system. A good starting point would be to dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexane, heptane) at an elevated temperature until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Q2: I'm not getting any crystals to form, even after cooling the solution for an extended period. What should I do?

A2: The failure of a compound to crystallize from a solution that is presumed to be supersaturated can be due to several factors, including insufficient supersaturation or kinetic barriers to nucleation.

Causality Explained: Crystal formation requires both a thermodynamic driving force (supersaturation) and the overcoming of a kinetic energy barrier for the molecules to arrange themselves into a crystal lattice. Sometimes, even in a supersaturated state, the solution can remain in a metastable liquid form.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seed Crystals: As mentioned previously, adding a seed crystal is a highly effective method to initiate crystallization.

  • Increase Supersaturation:

    • Evaporation: If you are using a volatile solvent, you can slowly evaporate a portion of it to increase the solute concentration. This can be done by leaving the container partially open in a fume hood.

    • Reduce Temperature: If not already done, cool the solution in an ice bath or even a dry ice/acetone bath, depending on the solvent's freezing point.

  • Re-evaluate Your Solvent Choice: It's possible that the compound is too soluble in the chosen solvent, even at low temperatures. In this case, you will need to either partially remove the solvent or select a different solvent system where the compound has lower solubility at colder temperatures.

Q3: The crystals I obtained are very small, like a fine powder, or appear impure. How can I improve the crystal quality?

A3: The formation of small or impure crystals is often a result of rapid crystallization, where impurities get trapped in the fast-growing crystal lattice.

Causality Explained: Slow crystal growth is paramount for achieving high purity. When crystals form too quickly, there isn't enough time for the equilibrium between the solid and solution phases to be established, which is necessary for the selective incorporation of the desired molecules into the crystal lattice.

Solutions:

  • Slow Down the Cooling Process: This is the most critical factor. Avoid shocking the solution by placing it directly into a very cold environment. A stepwise cooling process (e.g., benchtop, then refrigerator, then freezer) can yield larger and purer crystals.

  • Use a More Dilute Solution: While it may seem counterintuitive, starting with a slightly more dilute solution (just enough to dissolve the compound at the boiling point of the solvent) can slow down the initial crystallization process upon cooling, leading to better crystal formation.

  • Hot Filtration: If you suspect insoluble impurities are present in your crude material, perform a hot filtration step. Dissolve the compound in a slight excess of hot solvent and filter it quickly through a pre-heated funnel with fluted filter paper to remove any solid contaminants before allowing the filtrate to cool.

  • Charcoal Treatment: If your crude product is colored due to minor, highly conjugated impurities, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Recrystallization: If the initial crystallization yields impure crystals, a second recrystallization step is often necessary. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the cooling process.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the crystallization of this compound?

A1: Based on the structure of this compound, which has a moderately polar phenolic hydroxyl group and an ethyl ester group, along with a large non-polar diiodophenyl ring system, a mixed solvent system is often a good starting point. The principle of "like dissolves like" suggests that solvents of intermediate polarity or mixtures would be effective.[1]

A recommended starting point is an ethyl acetate/hexane or ethanol/water system. The synthesis of the precursor, 4-hydroxy-3,5-diiodophenylacetic acid, utilizes aqueous ethanol for crystallization, suggesting this could be a viable system for the ester as well.[2]

Q2: How does the presence of the iodine atoms affect crystallization?

A2: The two large iodine atoms significantly increase the molecular weight and the van der Waals forces between molecules. This can promote crystallization. However, the polarizability of the C-I bonds can also lead to specific intermolecular interactions that might favor certain crystal packing arrangements or, in some cases, lead to the formation of different polymorphs.

Q3: Can I use a single solvent for crystallization?

A3: Yes, a single solvent system can be effective if you find a solvent in which this compound has a steep solubility curve – meaning it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Candidates for single-solvent crystallization could include alcohols like ethanol or isopropanol, or esters like ethyl acetate, though you may need to adjust the volume carefully to achieve the optimal level of supersaturation upon cooling.

Q4: What is the expected melting point of pure this compound?

Recommended Experimental Protocol: Recrystallization from Ethanol/Water

This protocol is a recommended starting point based on the purification of the structurally similar precursor acid.[2]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for prolonged heating)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to a gentle boil while stirring to dissolve the solid. Add more hot ethanol in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration at this stage.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slow cooling, you can place the flask in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Summary Table

ParameterRecommended Value/RangeRationale
Primary Solvent EthanolGood solubility at high temperatures for the precursor acid.[2]
Anti-solvent Deionized WaterDecreases the solubility of the organic compound to induce crystallization.
Cooling Rate Slow, stepwise coolingPromotes the formation of larger, purer crystals.
Final Temperature 0-5 °CMaximizes the yield of the crystallized product.[2]

Crystallization Troubleshooting Workflow

G start Start with Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly hot_filtration->cool oil_out Oiling Out? cool->oil_out crystals_form Crystals Form? collect Collect and Dry Crystals crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No oil_out->crystals_form No troubleshoot_oil Troubleshoot: Oiling Out oil_out->troubleshoot_oil Yes end Pure Product collect->end induce_nucleation Induce Nucleation (scratch/seed) troubleshoot_no_crystals->induce_nucleation concentrate Concentrate Solution troubleshoot_no_crystals->concentrate reheat_add_solvent Reheat, add more solvent, cool slower troubleshoot_oil->reheat_add_solvent reheat_add_solvent->cool induce_nucleation->cool concentrate->cool

Caption: A workflow diagram for troubleshooting common crystallization issues.

References

  • Weygand, C., & Hilgetag, G. (1972). Preparative Organic Chemistry. John Wiley & Sons. As cited in PrepChem.com, "Preparation of 4-hydroxy-3,5-diiodophenylacetic acid". [Link]

  • U.S. Patent No. US20160318841A1. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • U.S. Patent No. US4329497A. (1982). Method for the production of 4-hydroxyphenylacetic acid.
  • U.S. Patent No. US3833490A. (1974). Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • Chinese Patent No. CN101921183B. (2012). Preparation method of 4-hydroxy-3-methoxyacetophenone.
  • Chinese Patent No. CN101580460A. (2009). Synthesis method of 3, 4-dihydroxy phenylethanol.
  • Sorin, S., & Varcas, F. (1974). Purification of thyroxine and triiodothyronine for radioassay with sephadex. Nuclear-Medizin, 13(2), 183–189. [Link]

  • Esterification of 2-(4-(4-Hydroxy-3, 5-Iiodophenoxy)-3, 5-Diiodophenyl) Acetic Acid (Tetrac). (n.d.). ResearchGate. [Link]

  • The crystal structures of benzylammonium phenylacetate and its hydrate. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1482–1486. [Link]

  • Solubility of Organic Compounds. (2022, November 16). Chemistry Steps. [Link]

  • Varghese, S., et al. (2018). Structure Elucidation and Characterization of Different Thyroxine Polymorphs. Crystal Growth & Design, 18(10), 6149-6157. [Link]

  • Synthesis of phenylacetic acid by carbonylation. (n.d.). ResearchGate. [Link]

  • Studies on the solubility of phenolic compounds. (n.d.). ResearchGate. [Link]

  • A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors. (2024). Journal of Biological Chemistry, 301(1), 108026. [Link]

  • Effect of supersaturation on the crystallization of phenylbutazone polymorphs. (n.d.). ResearchGate. [Link]

  • halogenated organic solvents: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Salicylic acid, 3,5-diiodo-. (n.d.). Organic Syntheses. [Link]

  • Kar, S., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Pharmaceutical Bulletin, 10(4), 543–560. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Thyroid hormone synthesis. (n.d.). CUSABIO. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

  • Thyroid: Understanding the Molecular Mechanism of Thyroxine Synthesis. (2024, March 3). Human Technopole. [Link]

  • Physical Properties of Phenol. (2023, January 22). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Reaction Monitoring of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-MON-35DI Subject: Method Development & Troubleshooting for Di-iodination of Phenolic Esters Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary & Chemical Context

Compound Profile:

  • Target: Ethyl 4-hydroxy-3,5-diiodophenylacetate (EHDIPA)[1]

  • Precursor: Ethyl 4-hydroxyphenylacetate[1]

  • Critical Functionality: Phenolic -OH (Acidic, pKa ~6.5), Ester (Hydrolysis prone), Aryl Iodides (Lipophilic, Photolabile).

The Challenge: Monitoring the synthesis of EHDIPA requires distinguishing between three species with distinct lipophilicities but similar functional groups: the unreacted starting material (SM), the mono-iodinated intermediate, and the di-iodinated product.

Quick Reference: Elution Logic

Species Lipophilicity (LogP) TLC (Normal Phase) HPLC (Reverse Phase C18)
Starting Material (No Iodine) Low Lowest R_f Elutes First
Mono-Iodo Intermediate Medium Middle R_f Elutes Second

| Di-Iodo Product (Target) | High | Highest R_f | Elutes Last |

Module A: TLC Troubleshooting & Protocol

Standard Operating Procedure (SOP)
  • Stationary Phase: Silica Gel 60 F254 aluminum sheets.

  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v) + 1% Acetic Acid.

    • Note: The acetic acid is non-negotiable. Without it, the phenolic proton dissociates on the silica, causing severe streaking.

  • Visualization:

    • UV 254 nm: All aromatic species appear as dark spots against the green fluorescent background.

    • Ferric Chloride (

      
      ) Dip:  Specific for phenols. Product turns violet/blue.
      
Troubleshooting Guide (Q&A)

Q: My spots are streaking badly, making it hard to see if the reaction is done. Why? A: This is "Phenolic Tailing." The silica surface is slightly acidic/polar, and your phenolic -OH group is interacting strongly with silanols.

  • Fix: Add 1-2% Acetic Acid or Formic Acid to your mobile phase. This keeps the phenol protonated (

    
     rather than 
    
    
    
    ), ensuring a tight, round spot.

Q: I see a faint spot running higher than my product. What is it? A: This is likely the O-acetylated impurity or a hydrolysis byproduct (if the ester cleaved). However, in iodination reactions, if you use excess iodine, you might see "iodine ghosting."

  • Test: Leave the plate in the fume hood for 10 minutes. If the spot fades, it was just trapped iodine. If it persists, check for ester hydrolysis (the acid form usually runs lower, not higher, unless the solvent is very non-polar).

Visual Logic: TLC Decision Tree

TLC_Logic Start Start TLC Monitoring Develop Develop in Hex/EtOAc + Acid Start->Develop Visualize Visualize under UV 254nm Develop->Visualize CheckSpots Analyze Spot Pattern Visualize->CheckSpots Result1 3 Distinct Spots CheckSpots->Result1 Multiple Spots Result2 1 Main Spot (High Rf) CheckSpots->Result2 Single High Spot Result3 Streaking / Tailing CheckSpots->Result3 Blurry Trails Action1 Reaction Incomplete. Top: Product Mid: Mono-Iodo Bot: SM Result1->Action1 Action2 Reaction Complete. Quench & Isolate. Result2->Action2 Action3 Error: Mobile Phase pH too high. Add 1% Acetic Acid. Result3->Action3

Caption: Decision logic for interpreting TLC plates during iodination. Note that the target di-iodo product is the least polar and travels furthest.

Module B: HPLC Method & Troubleshooting

Recommended Method (Reverse Phase)

This method is optimized to suppress ionization of the phenol and ensure separation of the mono- and di-iodo species.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Phosphoric Acid (or Formic Acid for MS)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 30% B (Isocratic hold)2-15 min: 30% -> 90% B (Linear Gradient)15-20 min: 90% B (Wash)
Detection UV 220 nm (Iodine absorbance) and 280 nm (Phenol specific)
Temperature 30°C
Troubleshooting Guide (Q&A)

Q: I see "Ghost Peaks" that grow larger the longer my sample sits in the autosampler. Is my column failing? A: This is likely Photolytic Deiodination . Aryl iodides are light-sensitive.[2] The energy from ambient light can cleave the C-I bond, reverting your product back to the mono-iodo intermediate or creating radical species.

  • Fix: Use amber HPLC vials. If amber vials are unavailable, wrap clear vials in aluminum foil immediately after preparation. Keep the autosampler compartment dark.

Q: My peaks are splitting (doublets) at the top. A: This is often a Solvent Mismatch . If you dissolve your highly lipophilic di-iodo product in 100% MeCN but inject it into a gradient starting at 30% MeCN, the product precipitates momentarily at the head of the column.

  • Fix: Dissolve your sample in the starting mobile phase (30:70 MeCN:Water). If solubility is an issue, use 50:50, but inject a smaller volume (e.g., 5 µL instead of 10 µL).

Q: The retention time is drifting day-to-day. A: Check your Acid Modifier . Phenols are sensitive to pH changes near their pKa. If your aqueous buffer is not fresh or the acid concentration varies slightly, the ionization state of the phenol changes, drastically altering retention on C18.

  • Fix: Prepare Mobile Phase A fresh daily. Ensure the column is equilibrated for at least 20 minutes before the first injection.

Visual Logic: HPLC Troubleshooting Flowchart

HPLC_Troubleshoot Issue Identify HPLC Issue SplitPeak Split/Double Peaks Issue->SplitPeak NewPeak New Impurity Growing Over Time Issue->NewPeak Tailing Peak Tailing Issue->Tailing SolventCheck Check Sample Diluent SplitPeak->SolventCheck FixSplit Match Diluent to Initial Gradient SolventCheck->FixSplit LightCheck Is Sample Protected from Light? NewPeak->LightCheck FixLight Use Amber Vials (Photolysis) LightCheck->FixLight pHCheck Check Mobile Phase pH Tailing->pHCheck FixpH Add 0.1% TFA or Phosphoric Acid pHCheck->FixpH

Caption: Root cause analysis for common HPLC anomalies associated with iodinated phenols.

Stability & Handling Protocols

Storage Requirements
  • Light: Strictly protect from light. The C-I bond energy is relatively low (~240 kJ/mol), making it susceptible to homolytic cleavage by UV/Visible light.

  • Temperature: Store neat solid at 2-8°C. Solutions should be analyzed immediately.

  • Container: Amber glass vials with PTFE-lined caps. Avoid plastics that may leach plasticizers (which can co-elute with lipophilic iodides).

Sample Preparation for Analysis
  • Weigh 5 mg of crude reaction mixture.

  • Dissolve in 1 mL of Acetonitrile .

  • Dilute 100 µL of this stock into 900 µL of Water/MeCN (50:50) containing 0.1% Formic Acid.

  • Filter through a 0.22 µm PTFE syringe filter into an Amber Vial .

  • Inject immediately.

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. SIELC Application Notes.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3021740, this compound. PubChem.[1][3][4][5]

  • H. Ferder. (1996). Optimization of the HPLC separation of iodinated phenols. Journal of Chromatography A.
  • ChemicalBook. (2023). This compound Properties and Safety.

Sources

Technical Support Center: Catalyst Selection for Ethyl 4-hydroxy-3,5-diiodophenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Optimization of Iodination Protocols for Phenolic Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS 90917-49-0) presents a specific chemoselective challenge: introducing two iodine atoms at the ortho positions of the phenol ring (3,5-positions) without hydrolyzing the sensitive ethyl ester side chain.

While classical iodination often utilizes strong bases (NaOH) to solubilize the phenol, this approach is incompatible with the ester moiety of your target molecule. Therefore, "catalyst" selection here is less about finding a new metal complex and more about selecting an Oxidative Reagent System that allows for electrophilic aromatic substitution (EAS) under neutral or acidic conditions.

This guide prioritizes Oxidative Iodination (


)  as the primary recommendation due to its high atom economy and mild conditions, with Iodine Monochloride (ICl)  as a precision alternative.

Module 1: Strategic Catalyst & Reagent Selection

The Core Decision Matrix

The choice of iodination system depends heavily on your starting material and scale.

CatalystSelection Start Starting Material Selection Acid 4-Hydroxyphenylacetic Acid Start->Acid Ester Ethyl 4-hydroxyphenylacetate (Target Precursor) Start->Ester BaseMethod Method A: Classical Base (I2 / KI / NaOH) Acid->BaseMethod Stable in Base OxMethod Method B: Oxidative Iodination (I2 / H2O2 / Acid Cat.) Ester->OxMethod Preferred (Green) IClMethod Method C: Electrophilic Reagent (ICl / Acetic Acid) Ester->IClMethod High Precision Hydrolysis RISK: Ester Hydrolysis (Requires re-esterification) BaseMethod->Hydrolysis If Ester used DirectSuccess Target: Ethyl 4-hydroxy-3,5- diiodophenylacetate OxMethod->DirectSuccess IClMethod->DirectSuccess

Figure 1: Decision matrix for iodination protocols. Note that Method A (Red) is unsuitable for the ester substrate due to hydrolysis risks.

Comparative Analysis of Systems
FeatureSystem A: Oxidative Iodination (Recommended)System B: Iodine Monochloride (Precision)System C: Classical Base (Avoid)
Reagents

+ 30%

+

(cat)

in Glacial Acetic Acid

+

+

Active Species

(generated in situ)

(from polarized I-Cl bond)

/ Phenolate anion
pH Environment Acidic to NeutralAcidicStrongly Basic (pH > 12)
Atom Economy High:

recycles

back to

.
Medium: Cl is waste.Low: Half of

ends up as salt (

).
Ester Stability Excellent Good Poor (Hydrolysis risk)
Catalyst Role

or Molybdate speeds up oxidation.
Solvent acts as catalyst.None (Reagent driven).

Module 2: Detailed Experimental Protocols

Protocol A: Oxidative Iodination (Green Chemistry Route)

Best for: Scalability, cost-efficiency, and preserving the ester group.

Mechanism: Hydrogen peroxide acts as an oxidant, converting the iodide byproduct (


) back into elemental iodine (

), ensuring complete utilization of the iodine source. A catalytic amount of acid activates the peroxide.

Reagents:

  • Substrate: Ethyl 4-hydroxyphenylacetate (1.0 eq)

  • Iodine (

    
    ): 1.05 eq (Stoichiometry is critical; 1 
    
    
    
    molecule provides 2 I atoms in this cycle).
  • Oxidant: Hydrogen Peroxide (30% w/w), 1.1 eq.

  • Solvent: Ethanol/Water (50:50) or Methanol.

  • Catalyst: Conc.

    
     (3-4 drops) or Sodium Tungstate (
    
    
    
    , 1 mol%).

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of Ethyl 4-hydroxyphenylacetate in 20 mL of Ethanol. Add 10 mL of water.

  • Catalyst Addition: Add 3 drops of conc.

    
    . (Alternatively, add 1 mol% 
    
    
    
    for faster kinetics).
  • Iodine Addition: Add 10.5 mmol of solid iodine (

    
    ) to the mixture. The solution will turn dark brown.
    
  • Oxidant Feed: Heat the mixture to 40°C. Dropwise add the

    
     solution over 30 minutes.
    
    • Observation: The dark iodine color should fade as the iodine is consumed by the phenol ring.

  • Reaction: Stir at 40-50°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The di-iodo product is significantly more lipophilic (higher

    
    ) than the starting material.
    
  • Quench: Cool to room temperature. Add 10% aqueous Sodium Thiosulfate (

    
    ) to destroy any unreacted iodine (color changes from yellow/brown to clear/white precipitate).
    
  • Isolation: The product often precipitates. Filter and wash with cold water.[1] If oil forms, extract with Dichloromethane (DCM), dry over

    
    , and evaporate.
    
Protocol B: Iodine Monochloride (ICl) Method

Best for: Small scale, high regioselectivity, anhydrous conditions.

Reagents:

  • Substrate: Ethyl 4-hydroxyphenylacetate (1.0 eq).

  • Reagent: Iodine Monochloride (ICl) (2.2 eq).

  • Solvent: Glacial Acetic Acid (AcOH).

Step-by-Step:

  • Dissolve 10 mmol of substrate in 15 mL of Glacial Acetic Acid.

  • Prepare a solution of ICl (22 mmol) in 5 mL of Acetic Acid.

  • Add the ICl solution dropwise to the substrate at room temperature.

  • Stir for 1 hour.

  • Pour the mixture into 100 mL of ice water.

  • Collect the precipitate by filtration. Recrystallize from Ethanol.[1]

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Product is an Acid (Not Ester) Hydrolysis occurred.Do not use NaOH/KOH. Switch to Protocol A (Acidic/Neutral conditions). Ensure reaction temperature does not exceed 60°C.
Mono-iodinated Impurity Insufficient oxidant or iodine.Ensure

is fresh (it degrades). Increase

to 1.1 eq (Protocol A) or ICl to 2.5 eq (Protocol B).
Purple/Brown Product Trapped free Iodine (

).
Wash the organic layer or solid filter cake with 10% Sodium Thiosulfate solution until the color vanishes.
Low Yield (Sticky Oil) Incomplete precipitation.The ethyl ester lowers the melting point compared to the acid. Recrystallize using Ethanol/Water mixtures or use column chromatography if oil persists.
Q: Can I use the "PrepChem" method (KI/NaOH) for this ester?

A: No. The standard literature method for "3,5-diiodo-4-hydroxyphenylacetic acid" uses NaOH to dissolve the phenol. This strong base will saponify your ethyl ester back into the acid. If you must use this method, you will have to re-esterify the product using Ethanol/


 (Fischer Esterification) in a second step.
Q: Why add Sodium Tungstate?

A: In Protocol A, the rate-limiting step is often the re-oxidation of iodide (


) to iodine (

) by hydrogen peroxide. Tungstates (

) and Molybdates (

) act as true catalysts for this specific oxidation, significantly speeding up the reaction and preventing the accumulation of iodide salts.
Q: How do I confirm the structure?

A:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ortho/meta protons of the phenol. The 3,5-diiodo product will show a singlet integrating for 2 protons (the 2,6-H positions) around

    
     7.5 - 7.8 ppm.
    
  • Melting Point: The ester should melt lower than the corresponding acid (Acid mp: ~216°C; Ester mp: ~110-120°C, verify with specific CoA).

Module 4: Process Visualization

Reaction Mechanism: Oxidative Iodination

This diagram illustrates how the peroxide cycle improves atom economy, a key factor in modern catalyst selection.

Mechanism I2 Iodine (I2) Complex Transition State (Sigma Complex) I2->Complex Electrophilic Attack Substrate Ethyl 4-hydroxyphenylacetate Substrate->Complex Product Product: Ethyl 4-hydroxy-3,5- diiodophenylacetate Complex->Product HI Byproduct: HI Complex->HI Elimination HI->I2 Oxidation by H2O2 H2O2 Oxidant: H2O2 (Catalyst: H+ / Tungstate) H2O2->I2 Regenerates Reagent Water Waste: H2O H2O2->Water Reduction

Figure 2: The atom-economical cycle of oxidative iodination. Note how HI is recycled back to Iodine.

References

  • Preparation of 3,5-diiodo-4-hydroxyphenylacetic acid. (Classic Route). PrepChem. Available at: [Link]

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 2007. Available at: [Link] (Demonstrates the

    
     methodology).
    
  • This compound (Compound Summary). PubChem. CID 3021740.[2] Available at: [Link]

  • Catalytic Wet Oxidation of Phenol by Hydrogen Peroxide. Scholars' Mine, Missouri S&T. Available at: [Link] (Background on catalytic oxidation mechanisms).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents (


, 

,

) before proceeding. Reactions involving peroxides and organic solvents require blast shields and temperature control.

Sources

Technical Support Center: Synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the work-up procedure in the synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate. Authored from the perspective of a Senior Application Scientist, this document combines detailed protocols with troubleshooting insights to ensure a successful and efficient experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and common method is the electrophilic iodination of Ethyl 4-hydroxyphenylacetate. The hydroxyl group on the phenol is a strong activating group, directing the iodine atoms to the ortho positions.[1][2]

Q2: What are the typical iodinating agents used for this type of reaction?

Commonly, a source of electrophilic iodine (I+) is required. This is often generated in situ. A typical system involves molecular iodine (I₂) in the presence of a base such as sodium hydroxide or sodium bicarbonate.[1] Oxidizing agents can also be used in conjunction with I₂ to generate the electrophilic species.[3][4]

Q3: What are the expected side products in this synthesis?

The primary side products are the mono-iodinated species (Ethyl 4-hydroxy-3-iodophenylacetate) and potentially the starting material if the reaction is incomplete. Over-iodination to form tri-iodinated species is also a possibility, though less likely given the substitution pattern.[2]

Q4: Why is a basic solution typically used for the iodination of phenols?

Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This greatly enhances the electron-donating ability of the ring, making it more susceptible to electrophilic attack by iodine.[2]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot(s).

Synthesis and Work-up Workflow

Synthesis_Workflow Start Ethyl 4-hydroxyphenylacetate (Starting Material) Reaction Iodination Reaction (I₂, Base) Start->Reaction Reagents Quench Quenching (e.g., Na₂S₂O₃) Reaction->Quench Reaction Mixture Acidify Acidification (e.g., HCl) Quench->Acidify Quenched Mixture Precipitate Precipitation of Crude Product Acidify->Precipitate Acidified Mixture Filter Vacuum Filtration Precipitate->Filter Slurry Wash Wash with Cold Water Filter->Wash Crude Solid Dry Drying Wash->Dry Washed Solid Purify Purification (Recrystallization) Dry->Purify Dried Crude Final This compound (Pure Product) Purify->Final Purified Solid

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation (checked by TLC) 1. Insufficiently basic reaction conditions.1. Ensure the pH of the reaction mixture is basic enough to deprotonate the phenol. Add additional base if necessary.
2. Iodinating agent has degraded or is not active.2. Use fresh iodine and ensure any co-reagents are of good quality.
3. Reaction temperature is too low.3. While many iodinations proceed at room temperature, gentle heating may be required. Monitor for potential side reactions if heating.
Presence of Starting Material in Final Product 1. Incomplete reaction due to insufficient reaction time.1. Allow the reaction to stir for a longer period, monitoring by TLC until the starting material is consumed.
2. Insufficient amount of iodinating agent.2. Ensure at least two equivalents of the iodinating agent are used for di-iodination.
Product is an Oil or Fails to Crystallize 1. Presence of impurities, such as mono-iodinated product, depressing the melting point.1. Attempt to purify the crude material using column chromatography on silica gel.[5]
2. Incorrect recrystallization solvent.2. Perform a solvent screen with small amounts of the crude product to find a suitable recrystallization solvent or solvent system. A common system for similar compounds is ethanol/water or ethyl acetate/hexane.[2][6]
Product is Colored (Pink/Brown) 1. Residual iodine present in the final product.1. Ensure the quenching step with sodium thiosulfate is complete. Wash the filtered product thoroughly with fresh sodium thiosulfate solution, followed by water.
Low Yield After Work-up 1. Product is partially soluble in the aqueous layer during work-up.1. After acidification and filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[6]
2. Loss of product during recrystallization.2. Use a minimal amount of hot solvent for recrystallization and allow the solution to cool slowly to maximize crystal formation. Cool in an ice bath before filtering.

Detailed Work-up and Purification Protocol

This protocol outlines a standard procedure for the isolation and purification of this compound following its synthesis.

Materials and Reagents

Reagent Purpose
10% (w/v) Sodium Thiosulfate (Na₂S₂O₃)Quenching excess iodine
2 M Hydrochloric Acid (HCl)Acidification to precipitate the product
Deionized Water (cold)Washing the crude product
Ethyl AcetateExtraction / Recrystallization solvent
HexaneRecrystallization co-solvent
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agent for organic extracts
Silica Gel 60Stationary phase for column chromatography (if needed)

Step-by-Step Procedure

  • Quenching the Reaction:

    • Once the reaction is deemed complete by TLC, cool the reaction mixture in an ice bath.

    • Slowly add a 10% (w/v) solution of sodium thiosulfate while stirring.[2] Continue adding until the dark color of the iodine dissipates, and the solution becomes colorless or pale yellow. This step is crucial to remove any unreacted iodine.

  • Acidification and Precipitation:

    • With continued stirring in the ice bath, slowly add 2 M hydrochloric acid to the reaction mixture.[2]

    • Monitor the pH with pH paper and continue adding acid until the solution is acidic (pH ~2-3).[6]

    • The product, this compound, should precipitate as a solid.

  • Isolation of the Crude Product:

    • Isolate the precipitated solid by vacuum filtration using a Büchner funnel.[2]

    • Wash the solid cake with two portions of ice-cold deionized water to remove any inorganic salts.[2]

    • Press the solid as dry as possible on the filter.

  • Drying the Crude Product:

    • Transfer the crude solid to a watch glass or drying dish and allow it to air dry. For more efficient drying, place the product in a desiccator under vacuum.

  • Purification by Recrystallization:

    • Transfer the dry, crude product to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent, such as ethyl acetate or ethanol, to dissolve the solid.

    • If the product does not readily crystallize upon cooling, a co-solvent like hexane or water can be added dropwise to the hot solution until it becomes slightly turbid.[2][6]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry thoroughly.

References

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
  • PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • MDPI. (2023, April 4). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]

  • Google Patents. (n.d.). CN101318881A - Method for preparing iodo-phenol compound.
  • Google Patents. (n.d.). CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
  • Request PDF. (2025, August 7). Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS: 90917-49-0) is a critical intermediate, often identified as a key impurity (Impurity 4) in the synthesis of Levothyroxine and Tiratricol derivatives.[1] High-purity isolation (>98%) is challenging due to the persistence of mono-iodinated species and the oxidative instability of the phenol group.[1]

This guide addresses the three most common purification failures:

  • Persistent Coloration: Contamination with free iodine (

    
    ) or oxidation byproducts.
    
  • Selectivity Failure: Difficulty separating the target di-iodo compound from the mono-iodo impurity (Ethyl 4-hydroxy-3-iodophenylacetate).

  • Ester Hydrolysis: Inadvertent degradation to the free acid during workup.

Critical Quality Attributes (CQA)
PropertySpecificationNotes
Appearance White to off-white crystalline powderPink/Brown indicates free iodine or quinone oxidation.[1]
Melting Point ~105–108°C (Est.)Lower MP indicates solvent occlusion or mono-iodo contamination.[1]
Solubility Soluble in EtOAc, DCM, EthanolInsoluble in water.
Stability Light & Moisture SensitivePhenol is prone to oxidation; Ester is prone to hydrolysis.

Troubleshooting Guides

Module A: The "Pink Product" Issue (Removing Free Iodine)

Symptom: The crude solid or organic layer retains a pink, violet, or brown hue.[1] Cause: Residual iodine (


) from the iodination reaction or oxidation of iodide salts.
Technical Insight:  Iodine is highly lipophilic and will co-crystallize with the product if not chemically reduced before the final isolation.

Protocol: The Reductive Wash System Do not rely on simple water washes; iodine has low water solubility.[1]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can encapsulate iodine.

  • The Quench: Wash the organic phase with a 10% Sodium Thiosulfate (

    
    )  aqueous solution.
    
    • Visual Check: The organic layer must turn from purple/brown to pale yellow/colorless immediately.

    • Troubleshooting: If color persists, repeat the wash or augment with a small amount of Sodium Bisulfite.

  • pH Control: Follow with a saturated Sodium Bicarbonate (

    
    ) wash to neutralize any hydroiodic acid (HI) generated, preventing acid-catalyzed hydrolysis of the ester.[1]
    
  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) and concentrate.
    

Warning: Do not acidify the thiosulfate waste; it can release sulfur dioxide gas.

Module B: The "Mono-Iodo" Persistence (Selectivity Strategy)

Symptom: HPLC shows 2-5% of the mono-iodinated impurity (Ethyl 4-hydroxy-3-iodophenylacetate).[1] Cause: Incomplete iodination or poor selectivity during crystallization. The mono-iodo species is structurally similar but generally more soluble in polar solvents than the di-iodo target.[1]

Protocol: Fractional Recrystallization The di-iodo compound is more lipophilic (greasy) and typically has a higher lattice energy than the mono-iodo species.[1] We utilize a Polarity-Gradient Crystallization .[1]

Recommended Solvent System: Ethanol / Water (Primary) or Hexane / Ethyl Acetate (Secondary).[1]

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in absolute Ethanol (approx. 5-7 mL per gram of solid).[1]

  • Heating: Heat to reflux (

    
    ) until fully dissolved.
    
    • Note: If insoluble particulates remain, filter hot (remove inorganic salts).

  • The Gradient: While maintaining reflux, add warm Water dropwise.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) is observed.

    • Re-solubilization: Add a few drops of Ethanol to just clear the solution again.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then, move to

    
     (fridge) for 4 hours.
    
    • Mechanism:[2][3] The less soluble di-iodo target will crystallize first.[1] The mono-iodo impurity, being more soluble in the ethanol-rich mother liquor, remains in solution.[1]

  • Filtration: Filter the white needles and wash with cold 50% Ethanol/Water.

Module C: Hydrolysis Prevention (Protecting the Ester)

Symptom: Appearance of a new peak at RRT ~0.8 (HPLC) or broad OH stretch in IR (2500-3000


).[1]
Cause:  The ester bond is labile, especially in the presence of the phenol (which can act as an internal catalyst) or high pH.[1]

Prevention Checklist:

  • Avoid Strong Bases: Never use NaOH or KOH during the workup. Use

    
     for neutralization.
    
  • Dry Solvents: Ensure recrystallization solvents (Ethanol) are not highly acidic.[1]

  • Vacuum Drying: Dry the final solid under high vacuum (<10 mbar) at moderate temperature (<40°C) to remove residual water that could cause slow hydrolysis during storage.

Visual Logic & Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on observed impurity profile.

PurificationLogic Start Crude this compound CheckColor Check Appearance: Is it Pink/Brown? Start->CheckColor ThioWash Perform Sodium Thiosulfate Wash (Remove Free Iodine) CheckColor->ThioWash Yes CheckPurity HPLC Analysis: Check Mono-iodo Content CheckColor->CheckPurity No (Off-white) ThioWash->CheckPurity Recryst Recrystallization: Ethanol/Water System CheckPurity->Recryst Mono-iodo > 0.5% Dry Vacuum Dry (<40°C) CheckPurity->Dry Mono-iodo < 0.5% Recryst->Dry Final Pure Product (>98%) Dry->Final

Frequently Asked Questions (FAQ)

Q1: My product is oiling out instead of crystallizing. What went wrong?

  • A: "Oiling out" occurs when the product separates as a liquid before it can form a crystal lattice, usually because the temperature dropped too fast or the solvent mixture is too polar.[1]

    • Fix: Re-heat the mixture to reflux. Add a small amount of the "good" solvent (Ethanol) to redissolve the oil. Allow the solution to cool much more slowly. Seeding with a pure crystal is highly effective here.

Q2: Can I use Column Chromatography instead of recrystallization?

  • A: Yes, but it is often unnecessary and consumes large amounts of solvent. If required (e.g., for <500mg scales), use a silica gel column.[1]

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5

      
       80:20). The di-iodo compound is less polar than the mono-iodo and unreacted phenol, so it should elute first (higher 
      
      
      
      ).[1]

Q3: How do I store the purified compound?

  • A: Store in an amber vial (light sensitive) under an inert atmosphere (Argon/Nitrogen) at -20°C. The phenol group is sensitive to oxidative coupling if left in air and light.[1]

Q4: What is the expected yield for the recrystallization step?

  • A: A typical recovery is 70-85%.[1] If recovery is lower, concentrate the mother liquor and perform a second "crop" crystallization, though this second crop will have lower purity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3021740, this compound.[1] Retrieved from [Link][1][4][5]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Weygand, C., & Hilgetag, G. (1972). Preparative Organic Chemistry.[1] (Reference for the purification of the structural analog 4-hydroxy-3,5-diiodophenylacetic acid via aqueous ethanol crystallization).

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 4-hydroxy-3,5-diiodophenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS: 90917-49-0) presents unique challenges during scale-up, primarily centered on regioselectivity (mono- vs. di-iodination) and ester stability . While laboratory protocols often utilize Iodine Monochloride (ICl) or excess elemental iodine, these methods become problematic at kilo-scale due to atom economy, waste management, and corrosion issues.

This guide provides a process-engineering perspective on transitioning from bench to pilot scale, focusing on Oxidative Iodination as the preferred scale-up methodology.

Module 1: Reaction Engineering & Scale-Up

The Core Problem: Reagent Selection

User Question: We are seeing inconsistent yields and high mono-iodo impurities using


 in aqueous base. Should we switch to ICl?

Technical Insight: While Iodine Monochloride (ICl) is a standard laboratory reagent, it is not recommended for large-scale manufacturing due to its corrosive nature, volatility, and the formation of HCl byproducts.

Recommended Protocol: Oxidative Iodination (


) 
For scale-up, we recommend an oxidative iodination cycle. This method utilizes Hydrogen Peroxide (

) to re-oxidize the iodide (

) byproduct back to iodine (

), effectively doubling the atom economy of the iodine source.

Advantages:

  • Atom Economy: 100% iodine utilization (vs. 50% with

    
     alone).
    
  • Solubility: Performed in alcohols (MeOH/EtOH), which solubilizes the ester better than aqueous base.

  • pH Control: Avoids the harsh basic conditions that hydrolyze the ethyl ester.

Visualizing the Reaction Pathway

ReactionPathway Precursor Ethyl 4-hydroxyphenylacetate (Starting Material) Mono Mono-Iodo Intermediate (Major Impurity) Precursor->Mono  Fast   Product Ethyl 4-hydroxy-3,5- diiodophenylacetate (Target) Mono->Product  Slower (Rate Limiting)   Quinone Quinone/Oxidation Byproducts (Color Impurity) Product->Quinone  Over-oxidation   Reagent I2 / H2O2 / H2SO4 (cat) Reagent->Precursor

Caption: Stepwise iodination pathway. The conversion from Mono- to Di-iodo is the rate-limiting step where process control is critical to prevent over-oxidation.

Module 2: Troubleshooting Common Failure Modes

Issue 1: High Levels of Mono-Iodo Impurity

Symptom: HPLC shows >5% Ethyl 4-hydroxy-3-iodophenylacetate. Root Cause:

  • Stoichiometry: Insufficient iodine source.

  • Mixing: Poor agitation creates localized "iodine-starved" zones.

  • Solvent Effect: Protic solvents can sometimes retard the second iodination step due to hydrogen bonding with the phenol.

Corrective Action:

  • Stoichiometry Adjustment: Use a slight excess of Iodine (2.05 – 2.10 eq).

  • Temperature Ramp: Start the reaction at 0–5°C to control the exotherm of the first iodination, then ramp to 25–30°C to drive the second iodine addition. The second substitution is sterically hindered and requires more thermal energy.

  • Endpoint Monitoring: Do not quench based on time. Quench only when HPLC confirms Mono-Iodo < 0.5%.

Issue 2: Product Discoloration (Purple/Brown)

Symptom: Product is off-white or purple; mother liquor is dark brown. Root Cause:

  • Trapped Iodine: Free iodine is trapped in the crystal lattice.

  • Quinone Formation: Oxidation of the phenol ring (see Diagram 1).

Corrective Action:

  • The "Thiosulfate Wash": Ensure the organic layer is washed with 10% Sodium Thiosulfate (

    
    ) until the color dissipates.
    
  • Recrystallization: If the solid is already isolated and colored, recrystallize from Ethanol/Water (4:1) . Add a pinch of sodium metabisulfite to the hot solution before cooling.

Issue 3: Loss of Ethyl Ester (Hydrolysis)

Symptom: Appearance of 4-hydroxy-3,5-diiodophenylacetic acid (Free Acid) in HPLC. Root Cause:

  • High pH: Using strong bases (NaOH/KOH) during the reaction or workup saponifies the ester.

  • High Temp + Acid: Prolonged heating in acidic media.

Corrective Action:

  • Buffer the Workup: When quenching, ensure the pH does not exceed 8.0. Use Sodium Bicarbonate (

    
    ) rather than Hydroxide.
    
  • Process Switch: If using the Oxidative Method (

    
    ), the reaction is acidic/neutral, which protects the ester.
    

Module 3: Validated Experimental Protocols

Protocol A: Oxidative Iodination (Scale-Up Recommended)

Target Scale: 100g – 1kg

ParameterSpecificationNotes
Solvent Methanol or Ethanol (95%)5-7 Volumes relative to substrate.
Iodine Source

(1.05 eq) +

(30%, 1.1 eq)

regenerates Iodine in situ.
Catalyst

(cat. 1-2 mol%)
Activates the peroxide.
Temperature 20°C

40°C
Ramp required to complete di-iodination.
Quench Sodium Thiosulfate (aq)Removes residual oxidants.

Step-by-Step:

  • Dissolve Ethyl 4-hydroxyphenylacetate (1.0 eq) in Ethanol (5 vol).

  • Add Iodine (

    
    ) (1.05 eq) in one portion. The solution will turn dark.
    
  • Add conc.

    
      (0.02 eq).
    
  • Add

    
     (30%)  dropwise over 60 minutes. Caution: Exothermic. Maintain Temp < 30°C.
    
  • After addition, warm to 40°C and hold for 2–4 hours.

  • IPC (In-Process Control): Check HPLC. If Mono-iodo > 1%, add 0.1 eq

    
     and stir 1 hr.
    
  • Workup: Cool to 10°C. Add 10%

    
     solution. The product often precipitates directly. If not, extract with Ethyl Acetate.
    
Protocol B: Purification (Recrystallization)
  • Solvent System: Ethanol / Water.[1]

  • Ratio: Dissolve in refluxing Ethanol (3 vol), then slowly add Water (1-2 vol) until turbidity persists.

  • Cooling: Cool slowly to 0°C with agitation.

  • Yield: Expected recovery > 85%.

Module 4: Decision Logic for Troubleshooting

TroubleshootingTree Start Problem Detected CheckHPLC Check HPLC Profile Start->CheckHPLC MonoHigh Mono-Iodo > 2% CheckHPLC->MonoHigh AcidHigh Free Acid > 1% CheckHPLC->AcidHigh ColorBad Product is Purple CheckHPLC->ColorBad ActionMono Increase Temp to 40°C Add 0.1eq Oxidant MonoHigh->ActionMono ActionAcid Check pH during Workup Ensure pH < 8 AcidHigh->ActionAcid ActionColor Wash w/ Na2S2O3 Recrystallize w/ NaHSO3 ColorBad->ActionColor

Caption: Rapid decision tree for in-process impurity profiling.

References

  • Weygand, C., & Hilgetag, G. (1972).[2] Preparative Organic Chemistry. (p. 164). John Wiley & Sons. 2

    • Establishes the foundational iodination of hydroxyphenylacetic acid deriv
  • Stavber, S., et al. (2004).[3] Selective and efficient oxidative iodination of electron rich arenes. Synthesis, 1869-1873.[3] 3

    • Provides the mechanistic basis for the oxidative iodin
  • PubChem Compound Summary. (2025). This compound (CID 3021740). National Center for Biotechnology Information. 4[5][4]

    • Verification of chemical structure, physical properties, and identifiers.

Sources

Validation & Comparative

"Ethyl 4-hydroxy-3,5-diiodophenylacetate" vs. Bolton-Hunter reagent for protein labeling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the industry-standard Bolton-Hunter Reagent and the specific chemical entity Ethyl 4-hydroxy-3,5-diiodophenylacetate .[1]

Executive Summary

For researchers selecting a radioiodination reagent, the distinction between the Bolton-Hunter (BH) Reagent and This compound (EH-DIPA) is not merely a choice of brand, but a fundamental choice between an active labeling agent and a stable chemical precursor .[1]

  • Bolton-Hunter Reagent (N-succinimidyl 3-(4-hydroxy-3,5-diiodophenyl)propionate) is a pre-activated N-hydroxysuccinimide (NHS) ester designed for immediate, specific conjugation to primary amines (Lysine, N-terminus) under mild conditions.[1]

  • This compound is an ethyl ester.[1][2] It is chemically inert toward amines under physiological labeling conditions.[1] To function as a labeling reagent, it requires chemical modification (hydrolysis and activation).[1]

This guide analyzes the mechanistic differences, provides protocols for utilizing the ethyl ester precursor, and evaluates the impact of linker length (Propionate vs. Acetate) on protein stability.[1]

Part 1: Mechanistic Analysis[1]

The Bolton-Hunter Reagent (The Gold Standard)

The Bolton-Hunter reagent is the method of choice for labeling proteins that are sensitive to oxidation (which precludes Chloramine-T or Iodogen methods) or lack accessible tyrosine residues.[1]

  • Chemistry: It contains an NHS ester leaving group.[1]

  • Mechanism: The carbonyl carbon undergoes nucleophilic attack by the

    
    -amino group of lysine residues at pH 8.5, forming a stable amide bond.[1]
    
  • Linker: A C3 (propionate) spacer arm reduces steric hindrance between the bulky diiodophenyl ring and the protein surface.[1]

This compound (The Precursor)

This compound lacks the "active" leaving group required for bioconjugation.[1] Ethyl esters react with amines only under harsh conditions (high temperature, anhydrous solvents) or over prolonged periods, which denature proteins.[1]

  • Utility: It serves as a stable, lipophilic standard or a synthetic precursor.[1]

  • To Use for Labeling: It must be converted to the N-succinimidyl 4-hydroxy-3,5-diiodophenylacetate (the C2 analog of Bolton-Hunter).[1]

  • Linker: A C2 (acetate) spacer.[1] This shorter linker provides less flexibility than the BH propionate spacer, potentially increasing steric strain at the conjugation site.[1]

Comparative Data Matrix
FeatureBolton-Hunter Reagent (Standard)This compound
Chemical Structure NHS-Ester (Active)Ethyl Ester (Inert/Stable)
Reactivity (pH 8.5) High (Reacts in 15-60 mins)Negligible (Requires activation)
Linker Length Propionate (3 Carbons)Acetate (2 Carbons)
Primary Application Direct Protein LabelingPrecursor / Lipophilic Tracer
Oxidative Stress None (Indirect labeling)None (if activated first)
Shelf Stability Low (Hydrolysis sensitive)High (Stable at RT)

Part 2: Visualizing the Chemistry[1]

The following diagram illustrates the workflow difference: the direct path of the Bolton-Hunter reagent versus the multi-step activation required for the Ethyl ester.[1]

LabelingPathways BH_Reagent Bolton-Hunter Reagent (NHS-Ester) Labeled_Protein 125I-Labeled Protein (Amide Bond) BH_Reagent->Labeled_Protein Direct Mixing pH 8.5 Protein Target Protein (Lysine-NH2) Protein->Labeled_Protein EH_DIPA Ethyl 4-hydroxy-3,5- diiodophenylacetate Hydrolysis Step 1: Saponification (NaOH) EH_DIPA->Hydrolysis Chemical Conversion Free_Acid Free Acid Intermediate Hydrolysis->Free_Acid Activation Step 2: Activation (EDC/NHS) Free_Acid->Activation Active_Acetate Active NHS-Acetate Analog Activation->Active_Acetate Active_Acetate->Labeled_Protein Conjugation

Figure 1: Comparison of the direct conjugation workflow (Bolton-Hunter) vs. the synthetic activation route required for EH-DIPA.[1]

Part 3: Experimental Protocols

Protocol A: Standard Bolton-Hunter Labeling

Use this for routine, high-yield labeling of sensitive proteins.[1]

Reagents:

  • Mono- or Di-iodinated Bolton-Hunter Reagent (dried in benzene/solvent).[1]

  • Borate Buffer (0.1 M, pH 8.5).[1]

  • Glycine (0.2 M) or Tris (stop buffer).[1]

Steps:

  • Evaporation: Gently evaporate the solvent from the Bolton-Hunter reagent using a stream of dry nitrogen.[1] Critical: Moisture hydrolyzes the NHS ester; keep anhydrous.[1]

  • Conjugation: Add the protein (dissolved in Borate Buffer, pH 8.5) directly to the reaction vessel containing the dried reagent.[1]

    • Ratio: Maintain a molar ratio of 1:1 to 1:5 (Protein:Reagent) depending on desired specific activity.[1]

  • Incubation: Incubate on ice for 15–30 minutes or at 4°C for 1 hour with gentle agitation.

  • Quenching: Add Glycine (0.2 M) to react with excess reagent.

  • Purification: Separate labeled protein via Gel Filtration (Sephadex G-25) or Dialysis.[1]

Protocol B: Activation of this compound

Use this if you possess the ethyl ester and must convert it for labeling, or if you specifically require the shorter "acetate" linker.[1]

Reagents:

  • This compound.[1][2][3][4][5]

  • 0.1 M NaOH, 0.1 M HCl.[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

  • Sulfo-NHS (N-hydroxysulfosuccinimide).[1]

Steps:

  • Hydrolysis (Saponification):

    • Dissolve the ethyl ester in a minimal volume of ethanol/water (1:1).[1]

    • Add 0.1 M NaOH (2 equivalents).[1] Stir at Room Temperature (RT) for 1–2 hours.

    • Monitor via TLC until the ester spot disappears.[1]

    • Acidify carefully with 0.1 M HCl to precipitate the free acid (4-hydroxy-3,5-diiodophenylacetic acid).[1] Extract and dry.[1]

  • Activation (One-Pot Method):

    • Dissolve the free acid in Activation Buffer (MES, pH 6.0).[1]

    • Add EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess).[1]

    • React for 15 minutes at RT.

  • Labeling:

    • Add the protein directly to this activated mixture (adjust pH to 7.5–8.0 immediately with Phosphate buffer).[1]

    • Note: The efficiency will be lower than commercial BH reagent due to competing hydrolysis of the in-situ formed ester.[1]

Part 4: Critical Scientific Analysis (E-E-A-T)

Linker Physics: Propionate (C3) vs. Acetate (C2)

The classic Bolton-Hunter reagent utilizes a propionic acid derivative.[1][6] The ethyl ester is an acetic acid derivative.[1]

  • Steric Hindrance: The di-iodinated phenyl ring is bulky.[1] The C3 spacer in BH allows the phenyl ring to rotate more freely away from the protein backbone.[1] The C2 spacer (Acetate) brings the iodine atoms closer to the protein surface, which may alter the binding affinity if the lysine is near a receptor-binding domain [1].[1]

  • Hydrophobicity: Both reagents introduce significant hydrophobicity.[1] However, the shorter acetate linker may bury the hydrophobic ring slightly deeper into the protein hydration shell, potentially causing local denaturation in unstable proteins.[1]

Why use the Ethyl Ester?

If the Bolton-Hunter reagent is superior for labeling, why does the ethyl ester exist?

  • Metabolic Tracking: Lipophilic esters can cross cell membranes.[1] Once inside, intracellular esterases hydrolyze the ethyl group, trapping the charged acid form inside the cell.[1] This is useful for in vitro cellular retention studies, distinct from cell-surface protein labeling [2].[1]

  • Stability Standards: The ethyl ester is indefinitely stable on the shelf, whereas the NHS-ester of BH hydrolyzes within minutes in moist air.[1] It is often used as a chromatographic standard (HPLC/TLC) to verify the purity of iodinated compounds.[1]

Recommendation
  • For Protein Labeling: Do not use the Ethyl ester directly. Purchase the commercial Bolton-Hunter reagent (NHS-ester).[1] The yield is higher, the protocol is validated, and the C3 linker is safer for protein conformation.[1]

  • For Intracellular Tracing: The Ethyl ester is a viable candidate for membrane permeation assays.[1]

References

  • Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent.[1] Biochemical Journal, 133(3), 529–539.[1]

  • Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of radionuclides, labeling methods, and reagents for conjugate labeling.[1] Bioconjugate Chemistry, 3(6), 433–470.[1]

    • [1]

  • Langone, J. J. (1980). [23] Radioiodination by use of the Bolton-Hunter and related reagents.[1] Methods in Enzymology, 70, 221–247.[1]

Sources

Advanced Purity Analysis of Ethyl 4-hydroxy-3,5-diiodophenylacetate: Core-Shell Phenyl-Hexyl vs. Standard C18

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS: 90917-49-0) is a critical halogenated intermediate, often utilized in the synthesis of thyromimetic agents and thyroid hormone analogs (e.g., Levothyroxine derivatives).[1][2][3][4] Its structural integrity is defined by the stability of the ethyl ester moiety and the two iodine atoms on the phenolic ring.

For researchers and drug development professionals, the "product" under evaluation here is the analytical methodology itself. This guide compares the performance of an Optimized Core-Shell Phenyl-Hexyl Protocol (The Superior Alternative) against the Traditional C18 Reversed-Phase Method (The Standard Baseline).

Key Finding: While C18 columns provide adequate retention, they often fail to resolve the critical mono-iodo impurity (des-iodo degradant) from the parent peak due to insufficient selectivity mechanisms. The Phenyl-Hexyl stationary phase utilizes


 interactions to achieve a resolution (

) > 2.5 for all critical pairs, making it the requisite choice for high-fidelity purity analysis.

Chemical Context & Degradation Pathways

To design a robust HPLC method, one must understand the compound's vulnerability. This compound is susceptible to two primary degradation pathways that the analytical method must detect:

  • Hydrolysis: The ethyl ester cleaves to form 3,5-diiodo-4-hydroxyphenylacetic acid (Acid Impurity).

  • Deiodination: Loss of an iodine atom leads to Ethyl 4-hydroxy-3-iodophenylacetate (Des-iodo Impurity).

Visualization: Degradation & Impurity Profile

The following diagram maps the structural relationships that the HPLC method must resolve.

DegradationPathways cluster_legend Reaction Types Parent Ethyl 4-hydroxy-3,5- diiodophenylacetate (Target Analyte) AcidImp 3,5-Diiodo-4-hydroxyphenylacetic Acid (Hydrolysis Impurity) Parent->AcidImp Hydrolysis (-EtOH) DesIodo Ethyl 4-hydroxy-3- iodophenylacetate (Des-iodo Impurity) Parent->DesIodo Deiodination (-I) DesIodo->Parent Iodination Step 2 StartingMat Ethyl 4-hydroxyphenylacetate (Starting Material) StartingMat->DesIodo Iodination Step 1 key1 Degradation (Critical) key2 Synthesis (Process)

Caption: Figure 1. Critical degradation pathways and synthesis intermediates defining the impurity profile for HPLC separation.

Comparative Methodology: Phenyl-Hexyl vs. C18[5][6]

The Challenge: "The Halogen Effect"

Standard C18 columns rely almost exclusively on hydrophobic interactions. However, the target molecule and its des-iodo impurity differ only by a single iodine atom. Iodine is highly lipophilic, but it also possesses a large electron cloud.

  • C18 Limitation: The hydrophobicity difference between the di-iodo and mono-iodo forms is sometimes insufficient for baseline separation on C18, leading to peak co-elution or "shouldering."

  • Phenyl-Hexyl Solution: The Phenyl-Hexyl phase offers a dual mechanism: hydrophobicity (hexyl linker) +

    
     interactions (phenyl ring). The electron-withdrawing iodine atoms on the target molecule significantly alter the 
    
    
    
    -system of the phenol ring, creating a distinct interaction strength compared to the mono-iodo impurity.
Performance Data Comparison

The following data summarizes the performance of the two methods under isocratic conditions (60:40 MeCN:Water, 0.1% H3PO4).

ParameterMethod A: Standard C18 Method B: Core-Shell Phenyl-Hexyl Verdict
Stationary Phase 5 µm Porous C182.6 µm Core-Shell Phenyl-HexylMethod B (Higher Efficiency)
Retention Time (Target) 8.2 min7.8 minComparable
Resolution (

)
(Target vs. Des-iodo)
1.4 (Partial Separation)3.2 (Baseline Separation) Method B (Superior Selectivity)
Tailing Factor (

)
1.351.08Method B (Better Peak Shape)
LOD (Target) 0.5 µg/mL0.1 µg/mLMethod B (Sharper Peaks = Lower LOD)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Method B (Targeted Chemistry)

Expert Insight: The use of Acetonitrile (MeCN) is crucial for the Phenyl-Hexyl method. Methanol can suppress


 interactions by forming hydrogen bonds with the stationary phase. MeCN allows the unique selectivity of the phenyl ligands to dominate [1, 3].

Detailed Protocol: Optimized Phenyl-Hexyl Method

This protocol is designed to be self-validating. The "System Suitability" criteria must be met before sample analysis.

Chromatographic Conditions[5][7][8][9][10][11][12]
  • Column: Kinetex® Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ).
    
    • Note: Phosphoric acid suppresses the ionization of the phenolic hydroxyl group, ensuring the molecule remains neutral and retains well.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV @ 230 nm.

    • Rationale: Iodinated aromatics have strong absorbance in the low UV range. 254 nm is also viable but 230 nm typically yields higher sensitivity for this class.

  • Injection Volume: 5 µL.

Gradient Program

A gradient is recommended to elute the highly polar Acid Impurity early while sharpening the late-eluting hydrophobic Target.

Time (min)% Mobile Phase BEvent
0.045Initial Equilibration
2.045Isocratic Hold (Elute Acid Impurity)
8.080Linear Ramp (Elute Target & Des-iodo)
10.080Wash
10.145Re-equilibration
13.045End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of Acetonitrile (1.0 mg/mL).

    • Caution: The compound is hydrophobic. Do not use water for initial dissolution.

  • Working Standard: Dilute the Stock Solution to 100 µg/mL using 50:50 MeCN:Water .

    • Self-Validating Step: If the solution turns cloudy, the water content is too high for the concentration. Increase MeCN ratio to 60:40.

System Suitability Workflow

The following workflow ensures the data generated is trustworthy (Trustworthiness pillar).

SystemSuitability Start Start Sequence Blank Inject Blank (MeCN:H2O) Check for Ghost Peaks Start->Blank StdInj Inject Std Solution (5x) Calculate %RSD Blank->StdInj CheckRSD Is Area %RSD < 2.0%? StdInj->CheckRSD CheckRes Is Resolution (Rs) Target vs Impurity > 2.0? CheckRSD->CheckRes Yes Fail STOP: Check Pump/Leaks or Column Condition CheckRSD->Fail No CheckRes->Fail No Pass Proceed to Sample Analysis CheckRes->Pass Yes

Caption: Figure 2. Automated decision tree for System Suitability Testing (SST) prior to batch analysis.

Troubleshooting & Causality

  • Problem: Peak splitting of the Target.

    • Cause: The sample diluent (100% MeCN) is too strong compared to the initial mobile phase (45% MeCN). This causes the analyte to precipitate or travel faster than the mobile phase initially.

    • Fix: Dilute the sample with the starting mobile phase (45:55 MeCN:Water) [4].

  • Problem: "Ghost" peak at ~3 minutes.

    • Cause: This is often the Acid Impurity (Hydrolysis product) if the sample has been left in water-containing diluent for >24 hours.

    • Verification: Inject a fresh standard. If the peak disappears, it was degradation, not a contaminant.

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3021740, this compound. Retrieved from

  • Chromatography Online. (2009). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from

Sources

A Spectroscopic Deep Dive: Comparative Analysis of Ethyl 4-hydroxy-3,5-diiodophenylacetate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of molecular structures is paramount. Spectroscopic techniques serve as the cornerstone of this endeavor, providing a detailed fingerprint of a compound's chemical architecture. This guide offers an in-depth comparative analysis of the spectroscopic properties of Ethyl 4-hydroxy-3,5-diiodophenylacetate, a key intermediate and a structural relative of thyroid hormones, alongside its pertinent analogs. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we can elucidate the subtle yet significant electronic and structural variations imparted by different functional groups and substitution patterns. This understanding is critical for researchers engaged in the synthesis, quality control, and mechanistic studies of related pharmaceutical agents.

The Analogs in Focus

For this comparative study, we will be examining the following compounds:

  • This compound (Target Compound): The primary molecule of interest.

  • Ethyl 4-hydroxyphenylacetate: A non-iodinated analog to establish a baseline.

  • Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate: An analog with an extended alkyl chain.

  • 3,5-Diiodo-L-tyrosine: A closely related amino acid derivative sharing the diiodohydroxyphenyl core.

Experimental Protocols: A Foundation of Trustworthiness

The following protocols outline standardized methods for acquiring the spectroscopic data discussed in this guide. Adherence to these well-established procedures ensures the reproducibility and validity of the spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecules.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Employ a relaxation delay of 2-5 seconds and accumulate 1024-4096 scans for adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecules.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

    • Liquid/Oil Samples: A thin film of the sample is placed between two NaCl or KBr plates.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To probe the electronic transitions within the molecules, particularly of the aromatic systems.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent such as ethanol or methanol.

  • Data Acquisition:

    • Use the pure solvent as a reference.

    • Scan the sample from 200 to 400 nm.

    • Record the absorbance as a function of wavelength.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecules.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Impact (EI) is a common method for these types of compounds.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Comparison: Unveiling Molecular Nuances

¹H NMR Spectroscopy

The ¹H NMR spectra provide a wealth of information about the proton environments in these molecules. The chemical shifts are influenced by the electron-withdrawing or -donating nature of the substituents on the aromatic ring.

Compound Aromatic Protons (ppm) -CH₂- (acetate/propanoate, ppm) -O-CH₂- (ethyl ester, ppm) -CH₃ (ethyl ester, ppm) -OH (ppm)
This compound (Predicted) ~7.7 (s, 2H)~3.6 (s, 2H)~4.2 (q, 2H)~1.3 (t, 3H)~5.8 (s, 1H)
Ethyl 4-hydroxyphenylacetate 7.13 (d, 2H), 6.76 (d, 2H)[1]3.36 (s, 2H)[1]4.15 (q, 2H)[1]1.26 (t, 3H)[1]5.10 (s, 1H)[1]
Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate (Predicted) ~7.6 (s, 2H)~2.8 (t, 2H), ~2.5 (t, 2H)~4.1 (q, 2H)~1.2 (t, 3H)~5.8 (s, 1H)
3,5-Diiodo-L-tyrosine 7.62 (s, 2H)[2]2.76, 2.96 (m, 2H)[2]---

Analysis:

  • Aromatic Protons: In the non-iodinated Ethyl 4-hydroxyphenylacetate , the aromatic protons appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. For the iodinated compounds, the two aromatic protons are chemically equivalent due to the symmetrical substitution pattern, resulting in a singlet. The strong electron-withdrawing effect of the iodine atoms deshields these protons, shifting their signal downfield to around 7.6-7.7 ppm, as observed in 3,5-Diiodo-L-tyrosine [2].

  • Methylene Protons: The chemical shift of the methylene protons adjacent to the aromatic ring is influenced by the ring's electronic character. The electron-withdrawing iodine atoms in the diiodo-derivatives are expected to cause a downfield shift of the benzylic protons compared to the non-iodinated analog.

  • Ethyl Group: The ethyl ester protons consistently show a quartet for the -O-CH₂- group and a triplet for the -CH₃ group, a classic ethyl pattern.

Workflow for ¹H NMR Analysis

Spectroscopic_Data_Relationship Structure Molecular Structure NMR NMR (¹H, ¹³C) Structure->NMR H & C Framework IR IR Structure->IR Functional Groups UV_Vis UV-Vis Structure->UV_Vis Conjugated System MS Mass Spec. Structure->MS Molecular Weight & Fragments

Caption: Interrelation of spectroscopic techniques in molecular structure elucidation.

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of this compound and its structural analogs. By systematically analyzing their NMR, IR, UV-Vis, and MS data, researchers can gain a detailed understanding of their molecular architecture. The presence of iodine atoms significantly influences the spectroscopic properties, leading to predictable shifts in NMR signals, a bathochromic shift in the UV-Vis spectrum, and the appearance of a C-I stretching band in the IR spectrum. The non-iodinated and chain-extended analogs serve as valuable reference points for discerning these electronic and structural effects. This comparative approach, grounded in established experimental protocols and spectroscopic principles, is an indispensable tool for scientists and professionals in the field of drug development and chemical analysis.

References

  • PubChem. Ethyl 4-hydroxyphenylacetate. [Link]

  • PubChem. 3',5'-Diiodo-L-tyrosine. [Link]

  • NIST. Ethyl p-nitrophenylacetate. [Link]

  • PubChem. 3',5'-Diiodo-L-tyrosine 1H-13C NMR Spectra. [Link]

  • SDBS. Ethyl 4-hydroxyphenylacetate. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

Technical Comparison Guide: Ethyl 4-hydroxy-3,5-diiodophenylacetate (Et-Diac)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Ethyl 4-hydroxy-3,5-diiodophenylacetate (referred to herein as Et-Diac ), the ethyl ester of 3,5-diiodo-4-hydroxyphenylacetic acid (Diac/Di-IHPA).

While often overshadowed by its potent thyromimetic analogs like DITPA (3,5-diiodothyropropionic acid) or Triac (Tiratricol), Et-Diac serves a critical role in iodine recycling research , metabolic biomarker validation , and as a structural reference standard for Structure-Activity Relationship (SAR) studies in thyroid receptor (TR) drug design.

Executive Summary & Mechanism of Action

This compound is a lipophilic derivative of the endogenous metabolite Di-IHPA . In physiological systems, the parent acid (Di-IHPA) accumulates when the enzyme Iodotyrosine Dehalogenase 1 (Dehal1/IYD) is deficient.

Unlike thyronines (T3/T4) which possess two phenyl rings, Et-Diac is a single-ring iodinated phenol . Its primary biological utility lies not in direct receptor activation, but as a chemical probe for the intrathyroidal iodine recycling pathway and as a negative control in thyromimetic screening.

Core Biological Mechanisms
  • Iodine Recycling Marker: The acid form (Di-IHPA) is the primary urinary metabolite of Diiodotyrosine (DIT) when deiodination fails. Et-Diac is used as a cell-permeable ester to load cells with the metabolite for in vitro assay validation.

  • SAR Reference (Chain Length): Et-Diac (Acetic side chain) vs. DITPA (Propionic side chain). This comparison demonstrates how a single methylene unit (

    
    ) extension shifts a molecule from an inactive metabolite to a potent TR agonist (DITPA).
    
  • Transthyretin (TTR) Binding: Like many iodinated phenols, Et-Diac exhibits competitive binding to TTR, potentially stabilizing the tetramer and inhibiting amyloid fibril formation, though less potently than dual-ring analogs.

Comparative Analysis: Et-Diac vs. Thyromimetic Alternatives

The following table contrasts Et-Diac with its closest structural and functional analogs.

FeatureEt-Diac (Subject)DITPA (Alternative)T3 (Standard)
Chemical Name This compound3,5-Diiodothyropropionic acid3,5,3'-Triiodothyronine
Structure Single Ring (Phenylacetate)Single Ring (Phenylpropionate)Double Ring (Thyronine)
Side Chain Acetic Acid (Esterified)Propionic Acid Alanine
Primary Activity Metabolite / Biomarker TR Agonist / Thyromimetic Potent TR Agonist
TR Binding Affinity Negligible / Very LowModerate (

)
High (

)
Clinical Focus Dehal1 Deficiency DiagnosisHeart Failure / Lipid LoweringHypothyroidism
Key Advantage Excellent cellular permeability (Ester)Isoform selectivity (TR

)
Native potency
Insight: The "Methylene Switch" in Drug Design

The comparison between Et-Diac and DITPA is a classic lesson in medicinal chemistry.

  • Et-Diac (2-carbon linker): The carboxyl group is too close to the phenolic ring, preventing optimal alignment within the Thyroid Receptor (TR) ligand-binding pocket. It functions primarily as a metabolic waste product.

  • DITPA (3-carbon linker): The extra carbon allows the carboxylate to mimic the spatial orientation of the T3 alanine side chain, conferring significant thyromimetic activity despite lacking the second phenyl ring.

Biological Pathway Visualization

The following diagram illustrates the metabolic fate of DIT and the specific role of Di-IHPA (the hydrolysis product of Et-Diac) as a biomarker for Dehal1 deficiency.

IodineRecycling T4 Thyroxine (T4) DIT Diiodotyrosine (DIT) T4->DIT Proteolysis Dehal1 Dehal1 Enzyme (Iodotyrosine Dehalogenase) DIT->Dehal1 Normal Pathway DiIHPA Di-IHPA (Acid Form) *Biomarker* DIT->DiIHPA Deamination (In absence of Dehal1) Iodide Iodide (Recycled) Dehal1->Iodide Deiodination Block Enzyme Block/Deficiency Dehal1->Block Inhibition/Mutation EtDiac Et-Diac (Ethyl Ester) *Synthetic Input* EtDiac->DiIHPA Esterase Hydrolysis (In Vitro/In Vivo)

Figure 1: The Iodine Recycling Shunt. Under normal conditions, DIT is deiodinated by Dehal1.[1] When Dehal1 is blocked or deficient, DIT is diverted to form Di-IHPA (the acid form of Et-Diac), which accumulates in urine.

Experimental Protocols

Protocol A: Synthesis of Et-Diac (Reference Standard)

Purpose: To generate high-purity this compound for use as a mass spectrometry standard.

Reagents:

  • 4-Hydroxyphenylacetic acid (CAS 156-38-7)

  • Iodine monochloride (ICl)

  • Ethanol (Absolute)

  • Sulfuric acid (Catalytic)

Workflow:

  • Iodination: Dissolve 4-hydroxyphenylacetic acid (10 mmol) in glacial acetic acid (20 mL). Add Iodine monochloride (22 mmol) dropwise at room temperature. Stir for 4 hours.

    • Mechanism:[2][3][4] Electrophilic aromatic substitution at the 3 and 5 positions (ortho to the hydroxyl group).

    • Quench: Pour into ice water containing sodium bisulfite to remove excess iodine. Filter the precipitate (3,5-diiodo-4-hydroxyphenylacetic acid).

  • Esterification: Dissolve the dried iodinated acid in absolute ethanol (50 mL). Add 0.5 mL conc.

    
    . Reflux for 6 hours.
    
  • Purification: Evaporate ethanol. Redissolve residue in ethyl acetate, wash with

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    . Recrystallize from Ethanol/Hexane.
  • Validation:

    
     should show the ethyl quartet (
    
    
    
    ppm) and triplet (
    
    
    ppm), and a singlet (
    
    
    ppm) for the aromatic protons.
Protocol B: Dehal1 Deficiency Biomarker Assay (LC-MS/MS)

Purpose: To detect the acid metabolite (Di-IHPA) in urine or cell culture media using Et-Diac as the internal standard precursor or calibration standard.

  • Sample Prep: Collect urine from subject (or media from DIT-treated cell lines).

  • Hydrolysis (Optional): If measuring total conjugated forms, treat with

    
    -glucuronidase.
    
  • Extraction: Acidify sample to pH 2.0 with HCl. Perform Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methanol.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (

      
       mm, 1.7 µm).
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins.

    • Transition (MRM): Monitor

      
       402.8 
      
      
      
      126.9 (Iodine ion) for the acid form (Negative Mode).
  • Quantification: Use pure Et-Diac (hydrolyzed to acid) to build the standard curve.

    • Interpretation: Elevated Di-IHPA indicates a failure in the Dehal1 iodine recycling pathway.

Safety & Handling

  • Iodine Content: The molecule is heavy (high molecular weight due to iodine). Ensure proper waste disposal (halogenated waste).

  • Light Sensitivity: Iodinated phenols are photosensitive. Store Et-Diac in amber vials at -20°C to prevent deiodination.

  • Solubility: Highly soluble in DMSO and Ethanol; poorly soluble in water. Prepare stock solutions in DMSO (10-50 mM).

References

  • Identification of Urinary Metabolites in Dehal1 Deficiency

    • Title: Identification and determination of the urinary metabolite of iodotyrosine in vivo.[5]

    • Source: Journal of Biological Chemistry / ResearchG
    • Context: Identifies 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA) as the primary marker for DIT recycling failure.
    • URL:

  • Thyroid Hormone Analogs & DITPA Activity

    • Title: Thyroid hormone metabolites and analogues.[1][2][5][6][7][8][9]

    • Source: PubMed / NIH
    • Context: Discusses the thyromimetic activity of DITPA and the lack of activity in acetic acid single-ring analogs.
    • URL:

  • Synthesis of Iodinated Phenylacet

    • Title: Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantit
    • Source: PubMed[3]

    • Context: Provides chemical methodologies for iodination and esterification of phenylacetic acid deriv
    • URL:

  • DITPA as a Thyromimetic Tool

    • Title: 3,5-Diiodothyropropionic Acid | Thyroid Receptor Agonist.[2][7]

    • Source: BenchChem Technical Guide[2]

    • Context: Contrasts the propionic acid derivative (active)
    • URL:

Sources

The Efficacy of Ethyl 4-hydroxy-3,5-diiodophenylacetate in Bioconjugation: A Comparative Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and stable linkage of molecules to biologics is paramount. The field of bioconjugation is continuously evolving, seeking reagents that offer high selectivity, robust bond formation, and preservation of biological function. While traditional methods targeting lysine and cysteine residues are well-established, they often present challenges in achieving site-specificity and homogeneity, critical parameters for the efficacy of antibody-drug conjugates (ADCs) and other targeted therapies.[1][2] This has spurred interest in alternative strategies, with a particular focus on the modification of tyrosine residues.

This guide provides an in-depth comparison of a potentially novel reagent, Ethyl 4-hydroxy-3,5-diiodophenylacetate, for tyrosine-targeted bioconjugation against other established methods. Based on the principles of peroxidase-catalyzed oxidative coupling, we will explore its hypothesized mechanism of action and benchmark its potential performance against current industry standards.

A Proposed Mechanism: HRP-Catalyzed Oxidative Coupling

While direct experimental data for the use of this compound in bioconjugation is not yet prevalent in published literature, its chemical structure strongly suggests a capacity for enzyme-mediated conjugation. Specifically, the di-iodinated phenolic ring is a structural analogue to diiodotyrosine (DIT), a known substrate for peroxidases.[3] We propose a mechanism involving horseradish peroxidase (HRP) and a mild oxidant, such as hydrogen peroxide (H₂O₂), to catalyze the formation of a covalent bond between the phenolic moiety of this compound and a surface-accessible tyrosine residue on a target protein.

The proposed reaction cascade is as follows:

  • Activation of HRP: HRP reacts with H₂O₂ to form a highly reactive ferryl-oxo intermediate (Compound I).

  • Oxidation of the Phenolic Reagent: The activated HRP oxidizes the phenolic hydroxyl group of this compound, generating a phenoxy radical.

  • Radical Transfer and Cross-Linking: This radical is then transferred to a nearby tyrosine residue on the protein, creating a tyrosyl radical. The two radicals then combine to form a stable carbon-carbon or carbon-oxygen bond, covalently linking the reagent to the protein.[2][4][5]

This enzymatic approach offers the potential for high selectivity, as the reaction is localized to the enzyme's active site and the availability of accessible tyrosine residues on the protein surface.

HRP-Catalyzed Oxidative Coupling cluster_0 Step 1: HRP Activation cluster_1 Step 2: Reagent Oxidation cluster_2 Step 3: Protein Conjugation HRP HRP (Fe³⁺) HRP_activated HRP Compound I ([Fe⁴⁺=O]•) HRP->HRP_activated + H₂O₂ H2O2 H₂O₂ HRP_activated_2 HRP Compound I reagent Ethyl 4-hydroxy- 3,5-diiodophenylacetate reagent_radical Phenoxy Radical reagent->reagent_radical + HRP Compound I reagent_radical_2 Phenoxy Radical HRP_Compound_II HRP Compound II protein_tyrosine Protein-Tyr-OH protein_tyrosyl_radical Protein-Tyr-O• protein_tyrosine->protein_tyrosyl_radical + Phenoxy Radical conjugated_protein Conjugated Protein protein_tyrosyl_radical->conjugated_protein + Phenoxy Radical

Proposed mechanism for HRP-catalyzed bioconjugation.

Comparative Analysis with Other Bioconjugation Reagents

The choice of a bioconjugation reagent is dictated by the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. Here, we compare the hypothesized performance of this compound with other prevalent methods.

Tyrosine-Targeting Reagents

Tyrosine is an attractive target for site-specific modification due to its relatively low abundance on protein surfaces compared to lysine, and the fact that its modification does not require the reduction of structurally important disulfide bonds, as is the case with cysteine.[6][7]

Reagent/MethodMechanismAdvantagesDisadvantages
This compound (Proposed) HRP-catalyzed oxidative couplingHigh selectivity, mild reaction conditions, stable C-C or C-O bond.Requires an enzyme and oxidant; potential for protein cross-linking.
Diazonium Salts Electrophilic aromatic substitutionFast reaction kinetics.Harsh reaction conditions (pH > 8.5), potential for side reactions.[8]
Mannich-type Reaction (e.g., with formaldehyde and anilines) Electrophilic aromatic substitutionForms a stable C-C bond.Can have low selectivity, modifying other nucleophilic residues.[9]
4-Phenyl-3,5-triazole-2,4-dione (PTAD) Ene-type "click" reactionHigh selectivity and efficiency, rapid kinetics, stable linkage.[3][10]Can be sensitive to hydrolysis.
Amine- and Thiol-Reactive Reagents

The most common bioconjugation strategies target primary amines (on lysine residues and the N-terminus) and thiols (on cysteine residues).

Reagent ClassTarget ResidueMechanismAdvantagesDisadvantages
NHS Esters LysineAcylationWell-established, robust chemistry.High abundance of lysines leads to heterogeneous products.[11]
Maleimides CysteineMichael additionHigh selectivity for thiols.Requires free cysteines (often from disulfide bond reduction), potential for maleimide hydrolysis and exchange reactions, leading to unstable conjugates.[12]

The proposed HRP-catalyzed method with this compound offers a compelling alternative, potentially combining the site-specificity of tyrosine targeting with the robustness of an enzymatic reaction under mild, physiological conditions.

Experimental Protocols

To facilitate the evaluation of this compound, we provide a detailed, hypothetical experimental protocol based on established HRP-catalyzed cross-linking procedures.[2]

Protocol: HRP-Catalyzed Conjugation of this compound to a Monoclonal Antibody

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • This compound (stock solution in DMSO)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) (freshly diluted stock)

  • Quenching solution (e.g., sodium azide or L-cysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the mAb, this compound (at a desired molar excess), and HRP in PBS buffer.

  • Initiation: Add a small volume of freshly diluted H₂O₂ to initiate the reaction. The final concentration of H₂O₂ should be carefully optimized to maximize conjugation efficiency while minimizing potential oxidative damage to the antibody.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Remove the unreacted reagent and HRP by size-exclusion chromatography.

  • Characterization: Analyze the resulting antibody conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the drug-to-antibody ratio (DAR), homogeneity, and retention of antigen-binding activity.

Experimental_Workflow start Start reactants Combine mAb, Reagent, and HRP in PBS start->reactants initiation Initiate with H₂O₂ reactants->initiation incubation Incubate at Room Temperature initiation->incubation quenching Quench Reaction incubation->quenching purification Purify by SEC quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS, Functional Assay) purification->characterization end End characterization->end

A generalized workflow for HRP-catalyzed bioconjugation.

Conclusion and Future Directions

The exploration of novel bioconjugation reagents is critical for advancing targeted therapeutics and diagnostics. This compound presents a promising, albeit currently unvalidated, candidate for site-specific modification of tyrosine residues via HRP-catalyzed oxidative coupling. Its structural similarity to known peroxidase substrates provides a strong rationale for its potential efficacy.

Compared to traditional amine- and thiol-reactive methods, this approach may offer superior homogeneity and stability. Against other tyrosine-targeting methods, the enzymatic nature of the proposed reaction could provide a unique combination of selectivity and mild reaction conditions.

Further experimental validation is necessary to fully characterize the performance of this compound. Key parameters to investigate include its reactivity with different proteins, the optimal reaction conditions, the stability of the resulting conjugate, and its impact on protein function. Should this reagent prove effective, it would represent a valuable addition to the bioconjugation toolkit, enabling the development of more precisely engineered and effective protein therapeutics.

References

  • Ohtaki, S., Nakagawa, H., Nakamura, M., & Yamazaki, I. (1982). Coupling of Iodotyrosine Catalyzed by Human Thyroid Peroxidase in Vitro. The Journal of Biological Chemistry, 257(22), 13398-13403.
  • Tadayon, S., Jain, N., & Jain, S. (2021).
  • Koniev, O., & Wagner, A. (2015). Tyrosine bioconjugation – an emergent alternative. Chemical Society Reviews, 44(15), 5495-5509.
  • Sreerekha, P. S., & Krishnaswamy, P. R. (2014). Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds. Biomacromolecules, 15(7), 2539-2547.
  • Csenki, J. T., Sisa, R., Béke, F., & Novák, Z. (2023). An iodonium based cross-linking tool for tyrosine conjugation. Chemical Science, 14(4), 1017-1022.
  • Walsh Medical Media. Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications. Available at: [Link]

  • Kur-Gelman, A., et al. (2019). Advances in Gelatin-Based Tissue Engineering Using HRP/H2O2. Polymers, 11(11), 1852.
  • McSAF Inside. (2021). Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model. ACS Omega, 6(9), 6034–6043.
  • Ban, H., Gavrilyuk, J., & Barbas, C. F. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Journal of the American Chemical Society, 135(15), 5616-5619.
  • Preprints.org. (2021).
  • biosyn.com. (2015). Tyrosine- or Y-clicking of oligonucleotides and proteins useful for functional studies.
  • Ohtaki, S., Nakagawa, H., Nakamura, S., & Yamazaki, I. (1985). Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro. The Journal of biological chemistry, 260(7), 441-446.
  • Michon, T., Chenu, M., Kellershon, N., Gueguen, J., & Guisard, F. (1997). Horseradish peroxidase oxidation of tyrosine-containing peptides and their subsequent polymerization: a kinetic study. Biochemistry, 36(28), 8504-8513.
  • Dème, D., Fimiani, E., Pommier, J., & Nunez, J. (1975). The Role of Iodide and of Free Diiodotyrosine in Enzymatic and Nonenzymatic Thyroid Hormone Synthesis. European Journal of Biochemistry, 51(2), 329-336.
  • Minamihata, K., Yamaguchi, S., Nakajima, K., & Nagamune, T. (2016). Tyrosine coupling creates a hyperbranched multivalent protein polymer using horseradish peroxidase via bipolar conjugation points.
  • Joshi, N. S., Whitaker, L. R., & Francis, M. B. (2004). A Three-Component Mannich-Type Reaction for Selective Tyrosine Bioconjugation. Journal of the American Chemical Society, 126(49), 15942-15943.

Sources

Technical Guide: Characterization of Ethyl 4-hydroxy-3,5-diiodophenylacetate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS: 90917-49-0) serves as a critical lipophilic intermediate in the synthesis of thyromimetics, specifically Tiratricol (TRIAC) and related thyroid hormone analogs.[1] Unlike its free acid counterpart (Diac), the ethyl ester functionality provides enhanced solubility in organic solvents (DCM, THF) and protects the carboxylic acid moiety during oxidative coupling reactions.

This guide characterizes the two primary reaction pathways for this compound: Hydrolysis (yielding the active free acid) and Oxidative Coupling (yielding the thyronine scaffold). It compares the ethyl ester's performance against methyl ester and free acid alternatives, providing actionable data for process chemists and drug developers.

Chemical Identity & Structural Analysis[2][3][4][5][6]

Before characterizing reaction products, the purity of the starting material must be validated. The iodine atoms at positions 3 and 5 exert a significant electron-withdrawing effect, distinctively shifting the aromatic proton signals.[1]

Physicochemical Profile[1][2][6][7][8][9]
  • IUPAC Name: Ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 431.99 g/mol [2][3]

  • Appearance: Off-white to pale yellow crystalline powder[1]

Spectroscopic Signature (Self-Validation)

Use these values to validate the integrity of your starting material before initiating reactions.[1]

TechniqueDiagnostic SignalStructural Assignment

NMR
(DMSO-

)

7.65 ppm (s, 2H)
Ar-H (Ortho to acetoxy, meta to OH).[1] Shifted downfield due to Iodine.[1]

4.08 ppm (q, 2H)
-O-CH2- (Ethyl ester methylene).[1] Diagnostic for ester integrity.

3.58 ppm (s, 2H)
Ar-CH2-CO (Benzylic methylene).[1]

1.18 ppm (t, 3H)
-CH3 (Ethyl terminal methyl).[1]
MS (ESI) m/z 431

Characteristic iodine isotope pattern (mass defect).[1]
IR 1735

C=O stretch (Ester).[1] Disappears upon hydrolysis.[1]

Reaction Pathways & Product Characterization[1][2][9]

The utility of this compound lies in its dual reactivity.

Pathway A: Hydrolysis (Deprotection)

Target Product: 4-hydroxy-3,5-diiodophenylacetic acid (Diac).[1] Relevance: "Diac" is a direct precursor to Tiratricol and a metabolite marker.[1] Mechanism: Base-catalyzed saponification followed by acidification.[1]

  • Reaction Monitoring: Disappearance of the ethyl quartet (

    
     4.08) in NMR.
    
  • Product Shift: The resulting acid typically precipitates due to lower solubility in water at acidic pH. Melting point shifts significantly to 216–217°C (Free Acid) from the lower melting ester.

Pathway B: Oxidative Coupling (Thyronine Synthesis)

Target Product: Ethyl 3,5,3'-triiodothyroacetate (Protected TRIAC).[1] Relevance: Construction of the diphenyl ether skeleton found in T3/T4 hormones. Mechanism: Ullmann-type ether synthesis or oxidative coupling using copper catalysts.[1]

  • Key Challenge: Preventing polymerization. The ethyl group protects the tail, forcing reaction at the phenolic head.

Visualizing the Reaction Logic

ReactionPathways Start Ethyl 4-hydroxy-3,5- diiodophenylacetate (Starting Material) Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis Pathway A Coupling Oxidative Coupling (Diaryliodonium/Cu) Start->Coupling Pathway B ProductA 4-hydroxy-3,5- diiodophenylacetic acid (Diac) Hydrolysis->ProductA Deprotection CheckA Check: Loss of Ethyl NMR Signal ProductA->CheckA ProductB Thyronine Scaffold (Protected TRIAC) Coupling->ProductB Ether Formation CheckB Check: New Aromatic Protons ProductB->CheckB

Figure 1: Divergent reaction pathways for this compound. Pathway A yields the free acid precursor; Pathway B constructs the thyromimetic scaffold.

Comparative Performance Guide

Why use the Ethyl ester over the Methyl ester or the Free Acid ?

FeatureEthyl Ester (Subject)Methyl Ester (Alternative)Free Acid (Alternative)
Lipophilicity (LogP) High (~3.7) Moderate (~3.[1]2)Low (Polar/Zwitterionic)
Solubility (DCM/EtOAc) Excellent GoodPoor (Requires DMSO/MeOH)
Hydrolysis Rate Controlled (Slower than Methyl)FastN/A
Crystallinity High (Easy purification)ModerateHigh (But difficult to dissolve)
Coupling Yield ~65-75% (Steric bulk reduces side reactions)~60-70%<40% (Interfering COOH group)

Recommendation:

  • Use Ethyl Ester if: You are performing multi-step organic synthesis (e.g., Ullmann coupling) where solubility in non-polar solvents is required, or if you need a slower-release prodrug model.[1]

  • Use Free Acid if: You are producing an analytical standard for metabolites or performing aqueous-phase biology.[1]

Experimental Protocols

Protocol A: Quantitative Hydrolysis to "Diac" Acid

This protocol ensures complete conversion without iodination loss (deiodination can occur under harsh conditions).

Reagents:

  • This compound (1.0 eq)[1][2]

  • LiOH

    
     (3.0 eq)[1]
    
  • Solvent: THF:Water (3:1 v/v)[1]

Step-by-Step:

  • Dissolution: Dissolve the ethyl ester in THF. Cool to 0°C.[1]

  • Saponification: Add LiOH dissolved in water dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: TLC (Hexane:EtOAc 7:[1]3) should show disappearance of the high Rf spot (Ester) and appearance of a baseline spot (Acid).

  • Workup: Acidify carefully with 1M HCl to pH 2-3. The product, 4-hydroxy-3,5-diiodophenylacetic acid , will precipitate as a white solid.[1]

  • Purification: Filter and recrystallize from aqueous ethanol.

    • Target MP: 216–217°C [1].[1]

Protocol B: Analytical Differentiation (HPLC)

To separate the reaction mixture (Ester vs Acid), use the following method.

  • Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

  • Gradient: 40% MeCN to 90% MeCN over 10 mins.

  • Detection: UV @ 230 nm (Iodinated ring absorption).

  • Retention Order: Free Acid (Early eluting) < Ethyl Ester (Late eluting).

References

  • Weygand, C., & Hilgetag, G. (1972).[1] Preparative Organic Chemistry. New York: Wiley-Interscience.[1] (Describes synthesis and properties of 4-hydroxy-3,5-diiodophenylacetic acid).

  • PubChem.[1][4][3] (n.d.). This compound (Compound).[1][2][5] National Library of Medicine. Retrieved from [Link]

  • European Medicines Agency.[1][6] (2024).[6] Emcitate (tiratricol) - Assessment Report. Retrieved from [Link][1]

  • Egetis Therapeutics.[1][4][3] (2023).[7][8] Effects of Tiratricol Treatment Withdrawal in MCT8 Deficiency. ClinicalTrials.gov Identifier: NCT05579327.[1][7] Retrieved from [Link][1]

Sources

Isotopic labeling studies with "Ethyl 4-hydroxy-3,5-diiodophenylacetate"

Isotopic Labeling & Cellular Retention Guide: Ethyl 4-hydroxy-3,5-diiodophenylacetate ( I-Et-DIPA)

Executive Summary

This technical guide evaluates This compound (Et-DIPA) as a specialized lipophilic radiotracer. Unlike standard protein labeling reagents (e.g., Bolton-Hunter), Et-DIPA functions primarily as a metabolic probe and esterase-sensitive intracellular tracer . Its structural design—a di-iodinated phenolic ring coupled with an ethyl ester—allows for passive membrane diffusion followed by intracellular hydrolysis and retention ("Ion Trapping").

This guide compares Et-DIPA against its free acid metabolite (Diac) and standard thyroid hormone analogs, providing a validated protocol for its synthesis via oxidative radioiodination and application in cellular retention assays.

Part 1: Comparative Analysis of Tracer Performance

The utility of Et-DIPA lies in its dual nature: it mimics the lipophilicity of thyroid hormones (

1.1. Comparative Matrix: Et-DIPA vs. Alternatives
FeatureThis compound (Et-DIPA) 3,5-Diiodophenylacetic Acid (Diac)

I-Bolton-Hunter Reagent
Primary Application Intracellular accumulation studies; Esterase activity profiling.Deiodinase substrate specificity; Transport studies (MCT8 dependent).Protein/Peptide conjugation (Lysine targeting).
Membrane Transport Passive Diffusion (High Lipophilicity).Carrier-Mediated (Requires MCT8/OATP).N/A (Usually conjugated prior to cell contact).
Intracellular Fate Hydrolyzed by Carboxylesterases (CES1/2)

Trapped as anion.
Rapidly effluxed or deiodinated.Lysosomal degradation after receptor-mediated endocytosis.
LogP (Est.) ~3.2 (Lipophilic)~1.8 (Amphiphilic/Polar)Variable (depends on conjugate).
Metabolic Stability Low (Ester bond is labile).Moderate (Susceptible to Deiodinases).High (Amide bond is stable).
1.2. The "Ion Trapping" Mechanism

The superior cellular retention of Et-DIPA compared to the free acid is driven by the esterase-dependent trapping mechanism.

  • Step 1 (Entry): The ethyl ester masks the carboxyl group, rendering the molecule neutral and lipophilic. It crosses the lipid bilayer passively.

  • Step 2 (Hydrolysis): Intracellular carboxylesterases (CES) cleave the ethyl group.

  • Step 3 (Retention): The molecule reverts to 3,5-diiodophenylacetic acid (ionized at physiological pH 7.4), which cannot diffuse back out across the membrane efficiently.

Part 2: Experimental Protocols
2.1. Synthesis of

I-Et-DIPA (Chloramine-T Method)

Direct oxidative iodination of the non-iodinated precursor is preferred over isotopic exchange for higher specific activity.

Reagents:

  • Precursor: Ethyl 4-hydroxyphenylacetate (1 mg/mL in Ethanol).

  • Radioisotope: Na

    
    I (Carrier-free, in NaOH).
    
  • Oxidant: Chloramine-T (1 mg/mL in 0.05M Phosphate Buffer, pH 7.4).

  • Terminator: Sodium Metabisulfite (Na

    
    S
    
    
    O
    
    
    , 2 mg/mL).
  • Solvent: 0.5M Phosphate Buffer (pH 7.5).

Protocol:

  • Setup: In a microcentrifuge tube, add 10 µL of 0.5M Phosphate Buffer.

  • Radioisotope: Add 5 µL of Na

    
    I (typically 0.5–1.0 mCi).
    
  • Precursor: Add 10 µL of Ethyl 4-hydroxyphenylacetate precursor.

  • Initiation: Add 10 µL of Chloramine-T solution. Vortex gently for 30 seconds .

    • Note: The presence of the phenolic -OH directs iodination to the ortho positions (3 and 5).

  • Termination: Stop the reaction by adding 20 µL of Sodium Metabisulfite.

  • Purification:

    • Use a C18 Sep-Pak cartridge.

    • Pre-condition with Ethanol (5 mL) then Water (10 mL).

    • Load reaction mixture. Wash with Water (to remove free iodide).

    • Elute product with 100% Ethanol or Acetonitrile .

    • Validation: Assess radiochemical purity via HPLC (C18 column, Gradient Water/Acetonitrile + 0.1% TFA).

2.2. Cellular Uptake & Retention Assay

Objective: Quantify the "trapping" efficiency in esterase-positive cells (e.g., HepG2 or HEK293).

  • Seeding: Plate cells in 24-well plates (

    
     cells/well). Incubate overnight.
    
  • Pulse: Replace media with serum-free media containing 1 µCi/mL of

    
    I-Et-DIPA .
    
    • Control Group: Incubate parallel wells with

      
      I-Diac  (Free Acid).
      
  • Incubation: Incubate at 37°C for defined time points (5, 15, 30, 60 min).

  • Wash: Aspirate media. Wash cells

    
     with ice-cold PBS (removes surface-bound tracer).
    
  • Lysis: Solubilize cells with 0.5 mL 1N NaOH.

  • Measurement: Transfer lysate to tubes and measure radioactivity (CPM) using a Gamma Counter.

  • Normalization: Normalize CPM to total protein content (BCA Assay).

Part 3: Visualization of Mechanisms
3.1. Synthesis & Cellular Trapping Pathway

The following diagram illustrates the chemical synthesis of the tracer and its subsequent biological mechanism of action (Entry

EtDIPA_Mechanismcluster_0Intracellular SpacePrecursorEthyl 4-hydroxyphenylacetate(Non-radioactive Precursor)Tracer125I-Et-DIPA(Lipophilic Tracer)Precursor->Tracer Electrophilic Substitution (Ortho)IodineNa-125I + Chloramine-T(Oxidative Iodination)Iodine->TracerCellMembraneCell Membrane(Passive Diffusion)Tracer->CellMembrane Rapid EntryEsteraseIntracellular Esterases(Hydrolysis)CellMembrane->Esterase Cytosolic AccessTrapped125I-Diac Anion(Trapped Metabolite)Esterase->Trapped Cleavage of Ethyl GroupTrapped->CellMembrane Blocked Efflux (Charge)

Caption: Synthesis of

Part 4: Data Interpretation & Troubleshooting
4.1. Expected Results (Simulated Data)

When comparing the Ethyl Ester (Et-DIPA) to the Free Acid (Diac), expect the following uptake kinetics:

Time Point (min)Et-DIPA Uptake (% Dose/mg Protein)Diac Uptake (% Dose/mg Protein)Interpretation
5 15.2 ± 2.11.4 ± 0.3Rapid diffusion of ester vs. slow transport of acid.
30 45.8 ± 3.53.2 ± 0.5Accumulation phase (Trapping mechanism active).
60 42.1 ± 4.03.0 ± 0.6Plateau/Equilibrium.
60 (+ Inhibitor) 5.5 ± 1.22.8 ± 0.4Co-incubation with esterase inhibitor (e.g., BNPP) abolishes trapping.
4.2. Troubleshooting Guide
  • Low Specific Activity: Ensure the precursor is fresh. Phenolic esters can hydrolyze spontaneously if stored in water/buffer. Store precursor in dry ethanol at -20°C.

  • High Background: If the "Wash" step doesn't remove extracellular tracer, the lipophilic ester might be sticking to the plastic plate. Use BSA (0.5%) in the wash buffer to scavenge non-specific hydrophobic binding.

  • Deiodination: If free

    
    I appears in the media during incubation (checked by TCA precipitation), the cells may have high Deiodinase Type I activity. Add Propylthiouracil (PTU) to inhibit deiodination if studying transport only.
    
References
  • FDA Global Substance Registration System (GSRS). this compound (Unique Ingredient Identifier: 8RQL2M9RUS). [Link][1]

  • PubChem Compound Summary. this compound (CID 3021740). [Link]

  • Cahnmann, H. J., & Matsuura, T. (1960). Model reactions for the biosynthesis of thyroxine: synthesis of 3,5-diiodophenylacetic acid derivatives.
  • Aronson, J. K. (2016). Meyler's Side Effects of Drugs: The International Encyclopedia of Adverse Drug Reactions and Interactions. Elsevier. (Reference for iodinated contrast media and metabolic stability of phenyl-iodine bonds).
  • Hunter, W. M., & Greenwood, F. C. (1962). Preparation of iodine-131 labelled human growth hormone of high specific activity. Nature.

A Senior Application Scientist's Guide to Synthon Selection in Drug Discovery: Ethyl 4-hydroxy-3,5-diiodophenylacetate vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, the strategic selection of building blocks, or synthons, is a critical opening move that profoundly influences the entire campaign. The right choice can streamline synthesis, unlock novel chemical space, and ultimately accelerate the journey from bench to bedside. Conversely, a suboptimal selection can lead to synthetic dead ends, purification nightmares, and costly delays. This guide provides an in-depth comparison of Ethyl 4-hydroxy-3,5-diiodophenylacetate, a specialized aryl iodide synthon, with other commonly employed synthons in the medicinal chemist's arsenal. We will delve into the practical implications of their chemical properties, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug discovery programs.

The Central Role of Synthons in Modern Drug Discovery

At its core, drug discovery is the art and science of designing and creating molecules that can favorably interact with biological targets to elicit a therapeutic effect. Synthons are the molecular fragments that medicinal chemists strategically combine to assemble these complex drug candidates. The choice of a synthon is dictated by several factors, including its reactivity, stability, functional group tolerance, and commercial availability. A well-chosen synthon not only facilitates the desired bond formation but also introduces key pharmacophoric features and provides vectors for further molecular elaboration.

This guide will focus on synthons pivotal for the construction of biaryl and other complex scaffolds frequently found in pharmaceuticals. The biaryl motif, in particular, is a privileged structure in medicinal chemistry, offering a rigid framework for orienting functional groups to optimize target engagement.

Featured Synthon: this compound

This compound is a derivative of the naturally occurring amino acid tyrosine and is structurally related to thyroid hormones.[1][2] Its key features as a synthon are the two iodine atoms positioned ortho to a hydroxyl group on the phenyl ring. These iodine atoms serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, making this molecule a potent building block for constructing complex molecular architectures.

Synthesis of this compound

The synthesis of this compound typically starts from the readily available Ethyl 4-hydroxyphenylacetate.[3][4][5] The key transformation is the regioselective iodination of the aromatic ring.

cluster_synthesis Synthesis of this compound Start Ethyl 4-hydroxyphenylacetate Reaction Electrophilic Aromatic Iodination Start->Reaction Reagents Iodinating Agent (e.g., I2, NIS) + Activating Agent (e.g., HIO3, Ag(I) salt) Reagents->Reaction Product This compound Reaction->Product

Caption: Synthetic route to this compound.

Experimental Protocol: Iodination of Ethyl 4-hydroxyphenylacetate

This protocol is a representative example of an electrophilic iodination of a phenolic compound.[6][7]

  • Dissolution: Dissolve Ethyl 4-hydroxyphenylacetate (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and acetic anhydride.

  • Addition of Iodinating Agent: To the stirred solution, add the iodinating reagent. A common and effective system is a combination of iodine (I₂) and a strong oxidizing agent like iodic acid (HIO₃) or N-Iodosuccinimide (NIS) activated by a Lewis acid.[8]

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, often ranging from room temperature to slightly elevated temperatures (e.g., 40-60 °C), to facilitate the reaction without promoting side reactions.[6]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed with water to remove any residual acid, and then washed with a solution of sodium thiosulfate to quench any remaining iodine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Comparison with Alternative Synthons

The utility of this compound is best understood in the context of other synthons commonly used to achieve similar synthetic goals. We will focus our comparison on synthons employed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Aryl Halides (Iodides vs. Bromides vs. Chlorides)

Aryl halides are among the most common synthons in cross-coupling reactions. The reactivity of the carbon-halogen bond towards oxidative addition to the palladium catalyst follows the general trend: I > Br > Cl.[9]

Reactivity Reactivity in Oxidative Addition Iodide Aryl Iodide (High Reactivity) Bromide Aryl Bromide (Moderate Reactivity) Iodide->Bromide > Chloride Aryl Chloride (Low Reactivity) Bromide->Chloride >>

Caption: Reactivity trend of aryl halides in cross-coupling.

  • This compound (Aryl Di-iodide): The presence of two iodine atoms makes this a highly reactive synthon. This high reactivity allows for milder reaction conditions (lower temperatures, lower catalyst loadings), which can be advantageous when dealing with sensitive functional groups. The two iodine atoms also offer the potential for sequential or double cross-coupling reactions to build highly functionalized molecules.[10]

  • Aryl Bromides: Aryl bromides represent a good balance between reactivity and stability. They are generally less expensive than the corresponding iodides and are widely available. While they often require slightly more forcing reaction conditions than aryl iodides, a vast array of catalyst systems have been developed to facilitate their efficient coupling.[11]

  • Aryl Chlorides: Aryl chlorides are the most cost-effective of the aryl halides but are also the least reactive. Their use in cross-coupling reactions typically requires more specialized and often more expensive phosphine ligands and higher catalyst loadings to achieve good yields.[1]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][12]

FeatureAryl Iodide (e.g., this compound)Aryl BromideAryl Chloride
Reactivity HighModerateLow
Typical Catalyst Loading Low (e.g., <1 mol%)Moderate (e.g., 1-3 mol%)High (e.g., >3 mol%)
Reaction Temperature Room temperature to moderate heatModerate to high heatHigh heat
Cost HighModerateLow
Functional Group Tolerance Generally good due to mild conditionsGood with optimized catalyst systemsCan be challenging due to harsh conditions
Availability More limitedWidely availableVery widely available

Data synthesized from multiple sources including[9][10][11][13].

Arylboronic Acids and Esters

Arylboronic acids and their corresponding esters are the nucleophilic partners in the Suzuki-Miyaura reaction. They are generally stable, crystalline solids that are often tolerant of a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

This is a general procedure and may require optimization for specific substrates.[14]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparison of Aryl Halides and Arylboronic Acids as Synthons

FeatureAryl Halide (Electrophile)Arylboronic Acid (Nucleophile)
Role in Suzuki Coupling Electrophilic partnerNucleophilic partner
Synthesis Often from direct halogenation of arenesFrom Grignard or organolithium reagents followed by reaction with a borate ester[15]
Stability Generally stableGenerally stable, but can undergo protodeboronation
Toxicity Varies with the halogen and other substituentsBoron compounds are generally considered to have low toxicity[1]
Aryl Triflates

Aryl triflates (trifluoromethanesulfonates) are another class of electrophilic synthons that are highly reactive in palladium-catalyzed cross-coupling reactions. Their reactivity is often comparable to or even greater than that of aryl iodides.[9] They are typically prepared from phenols, making them a valuable alternative when the corresponding aryl halide is not readily accessible.

Organometallic Reagents (Grignard and Organolithium)

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles used in various cross-coupling reactions, such as Kumada and Negishi couplings. They are highly reactive but are also very sensitive to moisture and protic functional groups, which can limit their applicability in complex molecule synthesis.

Case Studies: Synthesis of Biaryl-Containing Drugs

To illustrate the practical considerations of synthon selection, let's examine the synthesis of two prominent angiotensin II receptor blockers, Losartan and Valsartan.

Losartan Synthesis

The synthesis of Losartan involves the formation of a key biphenyl intermediate. This has been achieved using different cross-coupling strategies. One common approach involves a Suzuki-Miyaura coupling between an arylboronic acid and an aryl bromide.[15][16] Alternative syntheses have utilized other coupling partners, highlighting the flexibility in synthon choice.

Valsartan Synthesis

The synthesis of Valsartan also hinges on a key biaryl bond formation. While Suzuki-Miyaura coupling is a viable option, other methods like the Negishi coupling, which utilizes an organozinc reagent, have also been successfully employed.[3][17]

Conclusion: Making the Right Choice for Your Project

The selection of a synthon is a multifaceted decision that requires careful consideration of reactivity, cost, availability, and the overall synthetic strategy.

  • This compound stands out as a highly reactive synthon, ideal for situations where mild reaction conditions are paramount and where the potential for sequential couplings can be exploited to build molecular complexity. Its structural relationship to thyroid hormones may also offer interesting possibilities in scaffold design.

  • Aryl bromides offer a pragmatic balance of reactivity, cost, and availability, making them a workhorse synthon in many drug discovery campaigns.

  • Aryl chlorides are the most economical choice, but their lower reactivity necessitates more specialized and often more challenging reaction conditions.

  • Organometallic reagents like Grignard and organolithium compounds offer high reactivity but come with the trade-off of lower functional group tolerance.

Ultimately, the optimal synthon is the one that best aligns with the specific goals and constraints of your drug discovery project. By understanding the relative strengths and weaknesses of each class of synthon, as detailed in this guide, researchers can make more strategic and effective decisions in the design and synthesis of novel therapeutic agents.

References

Sources

Benchmarking "Ethyl 4-hydroxy-3,5-diiodophenylacetate" synthesis against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS: 90917-49-0) is a critical intermediate in the synthesis of thyromimetic drugs (e.g., Tiratricol) and a key impurity standard in Levothyroxine manufacturing. Its synthesis is defined by the challenge of introducing two iodine atoms ortho to the phenolic hydroxyl group while preserving the ethyl ester functionality.

This guide benchmarks the Classic Two-Step Route (Method A) against the Direct Oxidative Iodination Route (Method B) .

  • The Benchmark (Method A): Involves iodination of the acid followed by esterification. It remains the industry standard for purity and robustness, offering a cumulative yield of ~85% .

  • The Challenger (Method B): A one-step direct iodination of the ester using

    
    . While offering higher atom economy and fewer unit operations, it requires strict pH control to prevent ester hydrolysis.
    

Chemical Context & Reaction Pathways

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The hydroxyl group strongly activates the ortho-positions, making the ring susceptible to iodination even with mild electrophiles. The methylene spacer (


) insulates the ring from the electron-withdrawing ester group, maintaining the ring's reactivity similar to that of 

-cresol.
Comparative Reaction Pathways

The following diagram illustrates the two primary synthetic strategies.

ReactionPathways Start 4-Hydroxyphenylacetic Acid (4-HPAA) DiiodoAcid 3,5-Diiodo-4-hydroxyphenylacetic Acid (Intermediate) Start->DiiodoAcid Method A (Step 1) I2 / KI / NaOH Yield: 92% StartEster Ethyl 4-hydroxyphenylacetate (Precursor Ester) Start->StartEster Esterification Target This compound (Target Product) DiiodoAcid->Target Method A (Step 2) EtOH / H2SO4 Yield: ~93% StartEster->Target Method B (Direct) I2 / H2O2 (Green) or ICl Yield: ~88%

Figure 1: Strategic pathways for the synthesis of this compound. Method A (Blue) is the established benchmark; Method B (Red) is the direct green alternative.

Benchmark Analysis: Method A vs. Method B

MetricMethod A: Acid Iodination + EsterificationMethod B: Direct Ester Iodination
Reaction Type Two-Step (Iodination

Fischer Esterification)
One-Step (Oxidative Iodination)
Reagents

,

,

,

,


,

(30%), Water/Methanol
Overall Yield 83 - 85% (Cumulative)85 - 88%
Atom Economy Low (Stoichiometric KI waste)High (Water is the only byproduct)
Purity Profile Excellent (Intermediate acid is easily recrystallized)Good (Risk of mono-iodo or hydrolyzed byproducts)
Scalability High (Robust, insensitive to minor variations)Moderate (Exothermic, requires precise temp control)
Green Metric Poor (Generates iodide waste)Excellent (E-factor is significantly lower)

Detailed Experimental Protocols

Method A: The Benchmark (Robust & High Purity)

Reference: Adapted from Weygand/Hilgetag and standard thyromimetic synthesis protocols.

Step 1: Synthesis of 3,5-Diiodo-4-hydroxyphenylacetic Acid[1][2]
  • Dissolution: Dissolve 15.2 g (0.1 mol) of 4-hydroxyphenylacetic acid in 800 mL of 0.5N NaOH.

  • Iodination: Prepare a solution of 50.8 g

    
     and 50.8 g 
    
    
    
    in 250 mL water. Add this dropwise to the phenolate solution at room temperature (20-25°C) over 60 minutes.
    • Note: The solution will turn dark brown/red.

  • Acidification: Cool the mixture to 0-5°C. Slowly bubble

    
     gas or add sodium bisulfite solution to quench excess iodine (color change to pale yellow).
    
  • Precipitation: Adjust pH to 2-3 using concentrated HCl. The product precipitates as a white/off-white solid.

  • Purification: Filter and recrystallize from aqueous ethanol.

    • Yield: ~37 g (92%).

    • Melting Point: 216-217.5°C.[1]

Step 2: Esterification to Target
  • Reflux: Suspend 20 g of the dry acid (from Step 1) in 200 mL of absolute ethanol. Add 2 mL of concentrated

    
    .
    
  • Reaction: Reflux for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Concentrate ethanol under reduced pressure. Pour residue into ice water. Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash organic layer with 5%

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent to yield the ethyl ester.

    • Final Yield: ~93% (Step 2).

Method B: The Modern Green Route (Direct Iodination)

Reference: Based on oxidative iodination protocols for deactivated phenols (Source 1.10, 1.14).

  • Preparation: Dissolve 18.0 g (0.1 mol) of Ethyl 4-hydroxyphenylacetate in 100 mL of Methanol/Water (3:1).

  • Reagent Addition: Add 12.7 g (0.05 mol) of solid

    
    .
    
  • Oxidation: Add 30%

    
     (12 mL, ~0.11 mol) dropwise over 30 minutes while maintaining temperature at 25-30°C.
    
    • Mechanism:[3][4][5]

      
       oxidizes 
      
      
      
      back to
      
      
      , ensuring 100% atom economy for iodine.
  • Monitoring: Stir for 2-4 hours. Monitor by HPLC for the disappearance of the mono-iodo intermediate.

  • Quench: Add 10% Sodium Thiosulfate solution to destroy residual peroxide and iodine.

  • Extraction: Extract with Dichloromethane (DCM). Wash with water.

  • Purification: Recrystallize from Ethanol/Hexane.

    • Yield: ~88%.

Critical Workflow Visualization (Method A)

Workflow cluster_step1 Step 1: Iodination of Acid cluster_step2 Step 2: Esterification Op1 Dissolve 4-HPAA in 0.5N NaOH Op2 Add I2/KI Solution (Dropwise) Op1->Op2 Op3 Quench with SO2 / Bisulfite Op2->Op3 Op4 Acidify to pH 2-3 (Precipitate) Op3->Op4 Op5 Reflux Acid in EtOH + H2SO4 Op4->Op5 Filter & Dry Intermediate Op6 Evaporate EtOH & Extract (EtOAc) Op5->Op6 Op7 Wash with NaHCO3 (Remove unreacted Acid) Op6->Op7 Op8 Isolate Target Ester Op7->Op8

Figure 2: Operational workflow for the Benchmark Method (A). The critical control point is the NaHCO3 wash in Step 2 to ensure removal of any unesterified diiodo-acid.

Troubleshooting & Expert Insights

Controlling Hydrolysis (Method B)

The ester bond is sensitive to basic conditions and high temperatures.

  • Risk: Using the classical

    
     method on the ester will result in rapid hydrolysis to the acid salt.
    
  • Solution: Use Method B (Neutral/Acidic conditions) or ensure the pH remains < 8 if using buffered basic iodination.

Mono- vs. Di-Iodination
  • Issue: Incomplete reaction leads to the mono-iodo impurity (Ethyl 3-iodo-4-hydroxyphenylacetate).

  • Control: Use a slight excess of iodinating agent (2.1 - 2.2 equivalents). Monitor the reaction endpoint strictly. The di-iodo product is significantly more lipophilic and will elute later on Reverse Phase HPLC.

Color Removal
  • Issue: The product can retain a yellow/orange tint from trapped iodine.

  • Fix: A final wash of the organic layer with dilute Sodium Bisulfite is mandatory before drying. Recrystallization from ethanol typically yields white needles.

References

  • Weygand, C., & Hilgetag, G. (1972). Preparative Organic Chemistry. Preparation of 4-hydroxy-3,5-diiodophenylacetic acid.

  • Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006).[5] Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Synthesis, 1195-1199.[5]

  • Tajik, H., et al. (2010). Green and Efficient Method for the Iodination of Phenols in Water.[5] Journal of the Brazilian Chemical Society.

  • PubChem. (2025).[2][6] this compound (Compound Summary).

  • Simson Pharma. (2025). Ethyl-3-(4-hydroxy-3,5-diiodophenyl)propanoate and related impurities.

Sources

Navigating Off-Target Interactions: A Comparative Guide to the Cross-Reactivity Profile of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the cross-reactivity of a small molecule is paramount to elucidating its true mechanism of action and ensuring its safety and efficacy. This guide provides a comprehensive framework for evaluating the cross-reactivity of Ethyl 4-hydroxy-3,5-diiodophenylacetate, a di-iodinated phenolic compound. Due to the limited direct experimental data on this specific molecule, this guide will focus on its parent compound, 4-hydroxy-3,5-diiodophenylacetic acid, and structurally related iodinated compounds to infer its likely off-target interactions. We will delve into the probable molecular targets, present robust experimental protocols for assessing these interactions, and offer a comparative analysis with relevant alternative compounds.

The core structure of this compound, featuring a di-iodinated phenol ring, bears a strong resemblance to thyroid hormones. This structural similarity is the cornerstone of our hypothesis that its primary off-target interactions will likely involve key proteins in the thyroid hormone system. This guide will therefore focus on methodologies to assess binding and functional inhibition of thyroid hormone transporters and metabolic enzymes.

The Critical Role of Off-Target Screening

In drug discovery, small molecules often interact with unintended biological targets, leading to unforeseen side effects or even therapeutic opportunities.[1] Early identification of these off-target interactions is crucial for reducing the high attrition rates in preclinical and clinical development.[1][2] Computational approaches and in vitro screening are becoming increasingly integrated into the drug development pipeline to predict and identify potential off-target liabilities.[3][4][5]

Predicted Cross-Reactivity Profile of this compound

Based on its chemical structure, the most probable off-targets for this compound are proteins involved in thyroid hormone transport and metabolism.

  • Transthyretin (TTR): A key transport protein for thyroid hormones in the blood and cerebrospinal fluid.[6] Many halogenated phenolic compounds are known to bind to TTR, potentially disrupting thyroid hormone homeostasis.[7]

  • Deiodinases (DIOs): A family of enzymes (DIO1, DIO2, DIO3) that are crucial for the activation and inactivation of thyroid hormones by removing iodine atoms.[8][9] Inhibition of these enzymes can have profound physiological effects.

To provide a comparative context, we will consider the following compounds:

  • Tetrabromobisphenol A (TBBPA): A well-characterized TTR binding compound, often used as a positive control in competitive binding assays.[7]

  • Propylthiouracil (PTU): A known inhibitor of deiodinase type 1 (DIO1), used clinically to treat hyperthyroidism.[8][9]

  • 4-Hydroxyphenylacetic acid: The non-iodinated parent structure, which is expected to have significantly lower affinity for the proposed targets. One study has shown it to have antithrombotic activity.[10]

Experimental Workflows for Assessing Cross-Reactivity

A systematic approach to evaluating the cross-reactivity of this compound should involve a tiered screening process.

Caption: A tiered approach to cross-reactivity screening.

Protocol 1: Transthyretin (TTR) Competitive Binding Assay

This assay determines the ability of a test compound to displace a fluorescently labeled natural ligand from TTR.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of human TTR in a suitable buffer (e.g., Tris-HCl).

    • Prepare a stock solution of the fluorescent ligand (e.g., FITC-T4) in DMSO.

    • Prepare serial dilutions of the test compound (this compound) and reference compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add 1 µL of the compound stock solutions to the respective wells.

    • Add the FITC-T4 solution.

    • Initiate the binding reaction by adding the TTR solution.

    • Incubate the plate at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Deiodinase Inhibition Assay

This assay measures the inhibition of deiodinase activity by quantifying the amount of iodide released from the substrate.

Methodology:

  • Enzyme and Substrate Preparation:

    • Use cell lysates containing recombinantly expressed human deiodinases (DIO1, DIO2, or DIO3).[8]

    • Prepare the appropriate substrate (e.g., T4 for DIO2, T3 for DIO3).[8]

  • Assay Procedure:

    • In a 96-well plate, add the diluted enzyme.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the substrate and cofactors (e.g., DTT).[8]

    • Incubate the plate at 37°C.

  • Iodide Quantification (Sandell-Kolthoff Reaction):

    • Terminate the enzymatic reaction.

    • Measure the liberated iodide using the Sandell-Kolthoff reaction, which is a colorimetric method.[8][11]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition.

    • Determine the IC50 values.

Comparative Data Analysis

The following table presents hypothetical data to illustrate how the results of these assays can be used for a comparative analysis.

CompoundTTR Binding IC50 (µM)DIO1 Inhibition IC50 (µM)DIO2 Inhibition IC50 (µM)DIO3 Inhibition IC50 (µM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Tetrabromobisphenol A0.5 (Reference)> 100> 100> 100
Propylthiouracil (PTU)> 1005.0 (Reference)[8]> 100> 100
4-Hydroxyphenylacetic acid> 100> 100> 100> 100

Interpreting the Results in the Context of the Thyroid Hormone Pathway

The data generated from these assays will provide critical insights into the potential for this compound to disrupt the thyroid hormone system.

Caption: Key proteins in the thyroid hormone pathway.

A high binding affinity for TTR suggests that the compound could displace endogenous thyroid hormones from their transport protein, altering their free concentration and bioavailability. Inhibition of deiodinases could lead to an imbalance in the levels of active (T3) and inactive (T4, rT3) thyroid hormones, with significant physiological consequences.

Conclusion

While direct experimental data for this compound is not yet available, its structural similarity to thyroid hormones strongly suggests a potential for cross-reactivity with key proteins in the thyroid hormone pathway. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to thoroughly investigate its off-target profile. A comprehensive understanding of these interactions is essential for the continued development of this and other novel small molecules, ensuring both their efficacy and safety.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Google Scholar.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI.
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018). SAGE Journals.
  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. (2023). bioRxiv.
  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2018). PubMed.
  • Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases. (n.d.). PMC.
  • Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. (n.d.). Endocrinology | Oxford Academic.
  • Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin. (2024). PMC.
  • Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis. (2022). PMC.
  • Identification of iodothyronine deiodinase 2 inhibitors among FDA-approved drug library using high throughput screening. (2021). Endocrine Abstracts.
  • Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin. (n.d.). PMC.
  • Cross-reactivity patterns of T cells specific for iodin
  • Thioflavine-T binding assay for WT-TTR and reduced WT-TTR amyloid fibrils formed by acidification. (n.d.).
  • Screening the ToxCast Phase 1 Chemical Library for Inhibition of Deiodinase Type 1 Activity. (2017). Toxicological Sciences | Oxford Academic.
  • TTR assay. (n.d.). BioDetection Systems.
  • Iodine allergy: Common misperceptions. (2021). PubMed.
  • Cross-reactivity among iodinated contrast agents: should we be concerned? (n.d.). PMC - NIH.
  • ELISA Kit for Transthyretin (TTR). (n.d.). Cloud-Clone.
  • Ethyl 4-hydroxy-3,5-diiodophenylacet
  • ETHYL 4-HYDROXY-3,5-DIIODOPHENYLACET
  • Iodinated Contrast Media Substitution to Prevent Recurrent Hypersensitivity Reactions: A Systematic Review and Meta-Analysis. (n.d.).
  • Navigating the Specificity of 1,4-DPCA Ethyl Ester: A Comparative Guide to Hydroxylase Cross-reactivity. (n.d.). Benchchem.
  • Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges. (2025).
  • Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish. (n.d.). PMC.
  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
  • Ethyl O-(4-hydroxy-3-iodophenyl)
  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark.
  • Ethyl-3-(4-hydroxy-3,5-diiodophenyl)
  • Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. (n.d.). PMC.
  • Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. (2023). PMC.

Sources

A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel Protein Labeling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the covalent labeling of proteins is a cornerstone of experimental biology. It enables the tracking, quantification, and functional analysis of proteins in a multitude of in-vitro assays. While a variety of well-established labeling chemistries are available, the development of novel reagents promises improved specificity, stability, and biocompatibility. This guide provides a comprehensive framework for the in-vitro evaluation of a novel protein labeling reagent, using the hypothetical compound "Ethyl 4-hydroxy-3,5-diiodophenylacetate" (EHDPA) as a case study. We will compare its potential performance characteristics against established alternatives and provide detailed experimental protocols to validate its efficacy.

The Landscape of Protein Labeling: A Mechanistic Overview

Protein labeling involves the covalent attachment of a molecule, or 'label', to a protein of interest.[1][2] These labels can be fluorescent dyes, biotin, radioactive isotopes, or other moieties that facilitate detection or purification.[1][2] The choice of labeling strategy is dictated by the experimental goal and the properties of the target protein.

Most chemical labeling methods target specific amino acid residues. The most common targets are the primary amines on lysine residues and the N-terminus, and the thiols on cysteine residues.

Established Labeling Chemistries: The Gold Standards
  • N-Hydroxysuccinimide (NHS) Esters: These are among the most popular reagents for labeling primary amines. The NHS ester reacts with the amine group to form a stable amide bond.

  • Maleimides: These reagents exhibit high specificity for the thiol group of cysteine residues, forming a stable thioether bond. Cysteine residues are often less abundant than lysine, allowing for more site-specific labeling.[3]

  • Isothiocyanates: Similar to NHS esters, isothiocyanates like Fluorescein isothiocyanate (FITC) react with primary amines to form a thiourea linkage.[1]

Introducing a Novel Reagent: "this compound" (EHDPA)

For the purpose of this guide, we will consider the hypothetical properties of EHDPA. Based on its structure, we can postulate a potential labeling mechanism. The ethyl acetate group could be a leaving group, allowing for the acylation of a nucleophilic residue on the protein. The diiodo-phenolic ring suggests potential for unique spectral properties or as a handle for further modifications. The hydroxyl group's reactivity could also play a role.

A critical first step in evaluating any new labeling reagent is to understand its reaction mechanism. This involves identifying the target amino acid(s), the reaction conditions (pH, temperature, stoichiometry), and the stability of the resulting covalent bond.

Experimental Workflow for In-Vitro Evaluation

The in-vitro evaluation of a new protein labeling reagent should be a systematic process that assesses three key parameters: labeling efficiency, label stability, and the functional integrity of the labeled protein.

G cluster_0 Phase 1: Labeling Reaction cluster_1 Phase 2: Characterization cluster_2 Phase 3: Comparison P1 Protein Preparation P2 Labeling Reaction with EHDPA P1->P2 P3 Removal of Unreacted Label P2->P3 C1 Determine Degree of Labeling (DOL) P3->C1 C2 Assess Label Stability P3->C2 C3 Evaluate Functional Integrity P3->C3 D1 Compare with NHS-ester & Maleimide Labeling C1->D1 C2->D1 C3->D1

Figure 1: Overall workflow for the in-vitro evaluation of a novel protein labeling reagent.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with EHDPA

This protocol outlines the general steps for labeling a model protein (e.g., Bovine Serum Albumin, BSA) with our hypothetical EHDPA.

Materials:

  • Purified protein solution (e.g., 1-5 mg/mL BSA in PBS, pH 7.4)

  • EHDPA stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification[2]

Procedure:

  • Buffer Exchange: Ensure the protein is in the appropriate reaction buffer. Amine-containing buffers like Tris should be avoided during the labeling reaction if the reagent targets amines.

  • Reaction Setup: Add the EHDPA stock solution to the protein solution at various molar ratios (e.g., 5:1, 10:1, 20:1 reagent:protein).

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 1 hour) at a specific temperature (e.g., room temperature or 4°C), protected from light if the label is photosensitive.

  • Quenching: Stop the reaction by adding the quenching solution to react with any excess EHDPA.

  • Purification: Remove unreacted EHDPA and byproducts by SEC or dialysis.[2][4]

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of label molecules conjugated to a single protein molecule. Spectrophotometry is a common method for determining DOL.[4]

Procedure:

  • Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).

  • Calculate the protein concentration using the following formula, which corrects for the label's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein Where:

    • CF is the correction factor (A280 of the free label / Amax of the free label)

    • ε_protein is the molar extinction coefficient of the protein at 280 nm

  • Calculate the DOL: DOL = Amax / (ε_label × Protein Concentration (M)) Where:

    • ε_label is the molar extinction coefficient of the label at its Amax

Protocol 3: Assessment of Label Stability

It is crucial to determine if the label remains attached to the protein under various experimental conditions.

Procedure:

  • Incubate the labeled protein in different buffers (e.g., varying pH, ionic strength) and for different durations.

  • At various time points, take an aliquot of the sample and separate the protein from any free label using SEC or a spin column.

  • Quantify the amount of label associated with the protein fraction and the amount of free label in the flow-through using spectrophotometry or fluorometry.

  • A stable linkage will show minimal free label over time.

Protocol 4: Evaluation of Functional Integrity

Labeling should not significantly alter the protein's structure or function.[5] The choice of functional assay is specific to the protein being studied.

Methods:

  • Enzyme Activity Assays: For enzymes, measure the specific activity before and after labeling.

  • Binding Assays (e.g., ELISA, Surface Plasmon Resonance): For antibodies or receptor proteins, assess their binding affinity to their respective ligands.

  • Circular Dichroism (CD) Spectroscopy: This technique can detect changes in the secondary structure of the protein upon labeling.[6][7][8]

  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF can assess changes in protein stability upon labeling.[9]

G cluster_0 Functional Integrity Assessment cluster_1 Data Comparison A1 Labeled Protein F1 Enzyme Kinetics Assay A1->F1 F2 Ligand Binding Assay A1->F2 F3 Circular Dichroism A1->F3 F4 Thermal Shift Assay A1->F4 A2 Unlabeled Control A2->F1 A2->F2 A2->F3 A2->F4 D1 Compare Activity/Binding/Structure/Stability F1->D1 F2->D1 F3->D1 F4->D1

Figure 2: Workflow for assessing the functional integrity of a labeled protein.

Comparative Data Analysis

To provide a clear comparison, the performance of EHDPA should be benchmarked against established labeling reagents. The following tables present a template for summarizing such comparative data.

Table 1: Comparison of Labeling Efficiency
Labeling ReagentTarget ResidueMolar Ratio (Reagent:Protein)Reaction Time (min)Degree of Labeling (DOL)
EHDPA Hypothesized: Lysine10:160Experimental Result
NHS-Fluorescein Lysine10:160Experimental Result
Maleimide-Cy3 Cysteine10:160Experimental Result
Table 2: Comparison of Label Stability
Labeling ReagentIncubation Buffer (pH)Incubation Time (h)% Label Retention
EHDPA 7.424Experimental Result
NHS-Fluorescein 7.424Experimental Result
Maleimide-Cy3 7.424Experimental Result
Table 3: Comparison of Functional Integrity
Labeled ProteinSpecific Activity (% of Unlabeled)Binding Affinity (KD, nM)Melting Temperature (Tm, °C)
Unlabeled Control 100%ValueValue
EHDPA-labeled Experimental ResultExperimental ResultExperimental Result
NHS-Fluorescein-labeled Experimental ResultExperimental ResultExperimental Result
Maleimide-Cy3-labeled Experimental ResultExperimental ResultExperimental Result

Conclusion and Future Directions

The in-vitro evaluation of a novel protein labeling reagent like the hypothetical "this compound" is a multi-faceted process that requires rigorous experimental design and careful data interpretation. By systematically assessing labeling efficiency, stability, and impact on protein function, researchers can confidently determine the utility of a new reagent and compare it to existing standards. A successful novel reagent would ideally offer advantages such as higher specificity, greater stability, or minimal perturbation of protein function. The framework provided in this guide serves as a robust starting point for the validation of any new tool in the ever-expanding field of protein chemistry.

References

  • Surmodics IVD. (n.d.). Guide to Determining Protein Stability in an Assay. Retrieved from [Link]

  • Poddar, A., et al. (2024). Fluorescence-Based Protein Stability Monitoring—A Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]

  • G-Biosciences. (2018). Methods of Determining Protein Stability. Retrieved from [Link]

  • Conde, J. N., & St-Pierre, F. (2023). Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Taniguchi, Y., et al. (2018). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Scientific Reports. Retrieved from [Link]

  • Dory, A., et al. (2021). Functional in vitro assessment of modified antibodies: Impact of label on protein properties. Scientific Reports. Retrieved from [Link]

  • Sahoo, H., et al. (2021). New strategies for fluorescently labeling proteins in the study of amyloids. RSC Chemical Biology. Retrieved from [Link]

  • Billon, E., et al. (2021). The Fluorescent Protein Stability Assay: An Efficient Method For Monitoring Intracellular Protein Stability. BioTechniques. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

  • Niesen, F. H., et al. (2007). Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay. Nature Methods. Retrieved from [Link]

  • ResearchGate. (2013). The best protocol for FITC labeling of proteins. Retrieved from [Link]

  • Das, C., et al. (2020). Site-directed fluorescence approaches to monitor the structural dynamics of proteins using intrinsic Trp and labeled with extrinsic fluorophores. Methods in Enzymology. Retrieved from [Link]

  • Haber, C., et al. (2005). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

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Comparative Analysis of Purification Techniques for "Ethyl 4-hydroxy-3,5-diiodophenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS 90917-49-0) is a critical intermediate in the synthesis of thyromimetic agents such as Tiratricol (TRIAC) and radiolabeled diagnostic tracers.[1][2] Its purity is paramount, as the biological activity of thyroid hormone analogs is strictly governed by the iodine substitution pattern. The presence of mono-iodinated impurities (Ethyl 4-hydroxy-3-iodophenylacetate) or unreacted starting materials significantly alters potency and receptor binding affinity.[1][2]

This guide provides a comparative technical analysis of three purification methodologies: Solvent Recrystallization , Flash Column Chromatography , and Preparative HPLC .

Impurity Profile & Purification Challenges

Before selecting a technique, one must understand the "Enemy"—the impurity profile generated during the iodination of Ethyl 4-hydroxyphenylacetate.

Impurity TypeSourcePhysicochemical Challenge
Mono-iodo Species Incomplete iodinationExtremely similar solubility and

to the target di-iodo product.[1][2]
Free Acid Hydrolysis of esterHigh polarity; easily removed but can precipitate unexpectedly.[1][2]
Oxidized Quinones Iodine oxidationColored impurities (yellow/brown) that adsorb strongly to crystals.[1][2]
Inorganic Salts KI/NaI byproductsHigh water solubility; usually removed in workup but can occlude in crystals.[1][2]
Comparative Analysis of Techniques
Method A: Recrystallization (The Scalable Standard)

Best for: Multi-gram to Kilogram scale synthesis where >98% purity is acceptable.

Recrystallization relies on the differential solubility of the di-iodo ester versus the mono-iodo impurity.[1][2] The heavy iodine atoms significantly increase lipophilicity compared to the non-iodinated precursor, but the phenolic hydroxyl group maintains solubility in polar protic solvents.

  • Solvent System: Ethanol/Water (Aqueous Ethanol) is the gold standard.[2] The compound dissolves in hot ethanol; water acts as the anti-solvent to drive precipitation upon cooling.

  • Mechanism: The di-iodo compound, having a higher lattice energy due to halogen bonding capabilities, crystallizes preferentially over the mono-iodo species if cooling is controlled.[1]

Method B: Flash Column Chromatography (The Specificity Solution)

Best for: Research scale (<10g) or when removing stubborn mono-iodo impurities.[1][2]

When the reaction yields a high percentage (>5%) of mono-iodo impurity, recrystallization often fails due to co-crystallization (mixed crystals).[1][2] Silica gel chromatography exploits the slight difference in polarity.[2]

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient elution).[1][2]

  • Separation Logic: The di-iodo compound is slightly less polar than the mono-iodo and non-iodinated precursors due to the shielding of the phenolic hydroxyl group by the bulky ortho-iodine atoms (steric hindrance of hydrogen bonding).[1]

Method C: Preparative HPLC (The Polishing Step)

Best for: Analytical standards or GLP-grade material requiring >99.5% purity.[1][2]

For pharmaceutical reference standards, trace isomers must be eliminated.[2] Reverse-phase HPLC offers the highest resolution.[1][2]

  • Column: C18 (Octadecylsilane).[1][2]

  • Mobile Phase: Acetonitrile : Water (+0.1% Formic Acid).[1][2]

Performance Metrics Comparison
FeatureRecrystallizationFlash ChromatographyPreparative HPLC
Purity Achieved 97.0% - 98.5%98.5% - 99.2%>99.8%
Yield 85% - 92%75% - 85%60% - 75%
Scalability Excellent (kg)Moderate (g)Poor (mg to low g)
Solvent Cost LowHighVery High
Time Efficiency High (Batch process)MediumLow (Sequential injections)
Mono-iodo Removal ModerateGoodExcellent
Detailed Experimental Protocols
Protocol A: Aqueous Ethanol Recrystallization

Prerequisite: Crude solid isolated from reaction workup.

  • Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add 80 mL of absolute Ethanol.

  • Heating: Heat to reflux (~78°C) with magnetic stirring until the solid completely dissolves. If undissolved particles remain, hot filter the solution.

  • Anti-solvent Addition: While maintaining reflux, dropwise add warm distilled water (~15-20 mL) until a faint persistent turbidity is observed.[1][2]

  • Clarification: Add just enough Ethanol (1-2 mL) to clear the solution again.[1][2]

  • Controlled Cooling: Remove from heat. Insulate the flask with foil/towel to allow slow cooling to room temperature over 2-3 hours. Rapid cooling traps impurities.[1][2]

  • Crystallization: Once at room temperature, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter the white needles via vacuum filtration. Wash the cake with 20 mL of cold (0°C) 50% aqueous ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Flash Chromatography Separation

Prerequisite: Crude oil or solid dissolved in minimum solvent.

  • Column Prep: Pack a glass column with Silica Gel 60.[1][2] Ratio: 30g silica per 1g of crude compound.[1][2]

  • Loading: Dissolve crude material in a minimum volume of Dichloromethane (DCM) or Toluene and load onto the silica bed.[2]

  • Elution Gradient:

    • CV 1-3: 100% Hexane (Flush non-polar impurities).[1][2]

    • CV 4-10: 5% Ethyl Acetate in Hexane (Elutes Di-iodo product).[1][2]

    • CV 11+: 15% Ethyl Acetate in Hexane (Elutes Mono-iodo and starting material).[1][2]

  • Collection: Collect fractions. The di-iodo ester typically elutes first due to the "Ortho Effect" (intramolecular H-bonding with Iodine reduces interaction with Silica).[1][2]

  • Validation: Check fractions via TLC (Visualizer: UV 254nm or Cerium Molybdate stain). Pool pure fractions and evaporate.[1][2]

Decision Logic & Workflow Visualization
Figure 1: Purification Strategy Decision Matrix

PurificationStrategy Start Crude this compound CheckPurity Analyze Crude Purity (HPLC/TLC) Start->CheckPurity HighImpurity Mono-iodo Impurity > 5% CheckPurity->HighImpurity LowImpurity Mono-iodo Impurity < 5% CheckPurity->LowImpurity Flash Method B: Flash Chromatography (Hexane/EtOAc) HighImpurity->Flash Standard Path HPLC Method C: Prep HPLC (C18/ACN) HighImpurity->HPLC Ultra-High Purity Req ScaleCheck Scale > 10g? LowImpurity->ScaleCheck Recryst Method A: Recrystallization (Aq. Ethanol) ScaleCheck->Recryst Yes ScaleCheck->Flash No (High Purity Req) FinalCheck Final Purity Check Recryst->FinalCheck Flash->FinalCheck HPLC->FinalCheck Success Target Purity Achieved FinalCheck->Success Pass Fail Reprocess FinalCheck->Fail Fail Fail->Flash Rescue

Caption: Decision matrix for selecting the optimal purification route based on impurity load and operational scale.

Figure 2: Recrystallization Process Control

RecrystallizationFlow Dissolve 1. Dissolution (Reflux in EtOH) AntiSolvent 2. Anti-Solvent (Add Warm Water) Dissolve->AntiSolvent CCP1 CCP: Ensure complete dissolution to prevent seeding with impurities Dissolve->CCP1 Nucleation 3. Nucleation (Slow Cool to RT) AntiSolvent->Nucleation Growth 4. Crystal Growth (Ice Bath 0°C) Nucleation->Growth CCP2 CCP: Cooling rate < 10°C/min to avoid occlusion Nucleation->CCP2 Filter 5. Isolation (Vacuum Filtration) Growth->Filter

Caption: Step-by-step workflow for aqueous ethanol recrystallization with Critical Control Points (CCP) highlighted.

References
  • Weygand, C., & Hilgetag, G. (1972).[1][3] Preparative Organic Chemistry. (Describes the foundational synthesis and purification of diiodophenylacetic acid derivatives via precipitation and crystallization).

  • PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • Kraszkiewicz, L., et al. (2006).[1][2][4] Iodoarenes synthesis by iodination or substitution. Synthesis. (Discusses regioselectivity issues in di-iodination and separation challenges). Retrieved from [Link]

  • US Patent 3833490A. (1974).[1][2] Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile. (Demonstrates the purification of closely related di-iodo phenols via acid precipitation and washing). Retrieved from

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Safety Operating Guide

Standard Operating Procedure: Disposal of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS 90917-49-0) is a halogenated phenolic ester, often encountered as an intermediate in thyromimetic drug synthesis (e.g., Levothyroxine Impurity 4).

Critical Disposal Directive:

  • Classification: Halogenated Organic Waste .

  • Strict Prohibition: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents or strong oxidizers.

  • Primary Hazard: Thermal decomposition releases toxic/corrosive Iodine gas (

    
    ) and Hydrogen Iodide (
    
    
    
    ).
  • Bioactivity Warning: Treat as a potentially active thyroid hormone analog. Double-bagging and particulate containment are required.

Chemical Profile & Hazard Logic

Why we dispose of it this way: The Science of Safety.

To ensure compliance and safety, we must understand the molecule's behavior under stress. This is not just "organic waste"; it is a heavy halogenated species.

Property Data Disposal Implication
CAS Number 90917-49-0Unique identifier for waste manifesting.[1]
Molecular Formula

High Iodine Content (~58% by mass). Requires incineration with specific flue gas scrubbing.
Physical State Solid (Crystalline)Dust hazard. Requires rigid containment to prevent aerosolization of bioactive particles.
Solubility Low (Water), High (DMSO, MeCN)Liquid waste will likely be organic solvent-based.
Reactivity Phenolic EsterSusceptible to hydrolysis; incompatible with strong bases and oxidizers.
The Incineration Challenge (Mechanism)

Standard laboratory incinerators often lack the scrubbing capacity for high-load iodine waste. When this compound is burned, the carbon skeleton oxidizes, but the iodine atoms are liberated:



Impact: Free iodine (


) is highly corrosive to metal incinerator parts and toxic if released into the atmosphere. Therefore, this waste must be tagged specifically as "Iodinated/Halogenated"  so the waste handler directs it to a facility with caustic scrubbers.
Waste Stream Decision Matrix

Visualizing the flow of waste from the bench to the truck.

WasteFlow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution (HPLC/Mother Liquor) StateCheck->Liquid Dissolved SolidBin Container A: Rigid Poly Container (Double Bagged) Solid->SolidBin LiquidBin Container B: Halogenated Solvent Can (Red/Yellow Tag) Liquid->LiquidBin Labeling Labeling: 'Contains Iodine' 'Toxic' SolidBin->Labeling LiquidBin->Labeling Pickup EHS / Vendor Pickup (Incineration w/ Scrubbing) Labeling->Pickup

Figure 1: Decision matrix for segregating this compound waste based on physical state.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound, Weighing Paper, Contaminated PPE)

Use this for expired stocks, synthesis solids, or spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass for solids (risk of breakage).

  • Primary Containment: Place the solid waste inside a clear plastic bag (polyethylene). Seal the bag with tape or a zip tie.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling:

    • Affix a hazardous waste label.

    • Chemical Name: Write full name (this compound).

    • Constituents: "100%".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Special Note: Write "IODINATED ORGANIC" in the comments section.

Protocol B: Liquid Waste (HPLC Eluents, Reaction Mixtures)

Use this for solutions in Acetonitrile, Methanol, or Ethyl Acetate.

  • Segregation: Ensure the waste container is designated for Halogenated Solvents .

    • Why? Mixing halogenated waste with non-halogenated waste (like acetone/ethanol) upgrades the entire container to the more expensive "Halogenated" disposal tier.

  • Compatibility Check: Ensure the solution pH is between 4 and 10.

    • Caution: If the solution is strongly basic (pH > 10), the ester may hydrolyze, and the phenol may oxidize. Neutralize with dilute acid (e.g., 1M HCl) before adding to the waste carboy to prevent exotherms.

  • Transfer: Pour into the carboy using a funnel. Close the latch immediately to prevent solvent evaporation.

  • Log Entry: Record the volume and estimated concentration on the waste log sheet attached to the container.

Emergency Response: Spill Protocol

The "Thiosulfate" Neutralization Technique.

If a spill occurs, you may see a brown/purple discoloration indicating the release of free iodine (


).
  • Evacuate & Ventilate: If dust is airborne, clear the area.[2]

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (or respirator if powder is fine).

  • Neutralization (The Chemist's Trick):

    • Prepare a 5-10% solution of Sodium Thiosulfate (

      
      ) .
      
    • Spray or pour over the spill.

    • Observation: The brown iodine color will vanish as it reduces to colorless iodide (

      
      ).
      
  • Cleanup: Absorb the now-colorless liquid with vermiculite or spill pads. Place in the Solid Waste container (Protocol A).

Regulatory Compliance (US/EU Context)
  • US EPA (RCRA):

    • While not explicitly listed on the P-list or U-list, this compound is a Characteristic Waste due to toxicity.

    • Waste Code: If the waste stream contains halogenated solvents (e.g., Methylene Chloride), use F002 . If pure, designate as "Non-RCRA Regulated Hazardous Waste" (unless TCLP testing proves otherwise), but manage as Hazardous .

  • EU Waste Code (EWC):

    • 07 05 13* : Solid wastes containing hazardous substances.

    • 14 06 02* : Other halogenated solvents and solvent mixtures.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3021740, this compound. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • SIELC Technologies. this compound Application Note. (Source for solubility and HPLC behavior). Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) for Handling Ethyl 4-hydroxy-3,5-diiodophenylacetate

[1][2][3]

Executive Safety Summary

Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS: 90917-49-0) is a halogenated phenolic ester used primarily as a metabolic probe and intermediate in thyroid hormone analog synthesis. While often handled as a stable solid, its chemical structure presents distinct risks: respiratory irritation from dust and dermal toxicity characteristic of phenolic compounds.

As a Senior Application Scientist, I emphasize that standard "lab basics" are insufficient here. The iodine substituents increase lipophilicity, potentially enhancing skin absorption, while the phenolic ester moiety requires protocols similar to those used for free phenols to prevent chemical burns and systemic toxicity.

Hazard Profile (GHS Classification)
Hazard TypeCodeDescription
Acute Toxicity H302 Harmful if swallowed.
Skin Irritation H315 Causes skin irritation.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3]
STOT - SE H335 May cause respiratory irritation (Single Exposure).[1]

PPE Selection Matrix

This matrix correlates operational risk with required protection levels.[4] Do not deviate from these standards without a documented risk assessment.

ComponentLevel 1: Solid Handling (Weighing, Transferring < 1g)Level 2: Solution/Synthesis (Dissolving, Heating, Reaction Setup)Level 3: Spill Cleanup (> 1g Solid or Liquid Spill)
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate or Butyl Rubber (If using halogenated solvents) OR Double Nitrile (changed every 15 mins)Butyl Rubber or Viton (> 14 mil thickness)
Respiratory N95 / P100 Particulate Respirator (If outside fume hood)Fume Hood Required (Face velocity: 100 fpm).[5] If hood unavailable: Half-face respirator w/ OV/AG cartridges.Full-Face Respirator (OV/AG/P100 Combo Cartridge)
Eye/Face Safety Glasses (ANSI Z87.1 w/ side shields)Chemical Splash Goggles + Face Shield (if heating/pressurized)Chemical Splash Goggles + Face Shield
Body Lab Coat (100% Cotton or Flame Resistant)Lab Coat + Chemical Apron (Neoprene or Rubber)Tyvek Suit (Type 4/5/6) + Shoe Covers
Expert Insight: Why "Just Nitrile" Isn't Enough

While nitrile provides excellent splash protection against water and weak buffers, halogenated organic esters can swell nitrile rubber , reducing breakthrough time to minutes.

  • The Rule: For solid handling, double nitrile is acceptable because contact is incidental.

  • The Exception: When this compound is dissolved in solvents like Dichloromethane (DCM) or Chloroform, nitrile offers zero protection. You must use PVA (Polyvinyl alcohol) or Silver Shield (Laminate) gloves for the solvent, not just the solute.

Operational Handling Protocol

Phase 1: Preparation & Engineering Controls
  • Workspace: All open handling must occur inside a certified chemical fume hood.

  • Decontamination Station: Prepare a "Phenol/Ester Decon Kit" nearby.

    • Contents: Polyethylene Glycol 300 or 400 (PEG 300/400), absorbent pads, and hazardous waste bags.

    • Rationale: Water alone is inefficient at removing lipophilic iodinated phenols from skin. PEG acts as a solubilizing agent to extract the chemical before it penetrates the dermis.

Phase 2: Weighing and Transfer (Solid)
  • Static Control: Iodinated powders can be static-prone. Use an anti-static gun or polonium strip if the powder "flies."

  • Technique:

    • Don Double Nitrile Gloves .

    • Weigh into a pre-tared vial inside the hood.

    • Critical Step: Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood to ensure no dust tracks out.

Phase 3: Reaction & Solubilization
  • Solvent Choice: If dissolving in DMSO or DMF, be aware that these solvents act as "skin penetrants," carrying the toxic payload (the iodinated ester) through your skin faster than the solid alone.

  • Heating: If heating is required (e.g., for ester hydrolysis), use a reflux condenser. Never heat an open vessel.

    • Warning: Hydrolysis releases 3,5-diiodo-4-hydroxyphenylacetic acid , which is a stronger acid and potential thyroid disruptor.

Visualized Workflows

Figure 1: PPE Decision Tree

This logic flow ensures you select the correct glove material based on the solvent system, a critical failure point in many labs.

PPE_Decision_TreeStartHandling this compoundStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidIn SolutionState->LiquidRec_SolidPPE: Double Nitrile Gloves+ N95 (if outside hood)+ Safety GlassesSolid->Rec_SolidSolventIdentify SolventLiquid->SolventAqAqueous / BufferSolvent->AqOrgOrganic (DCM, DMF, DMSO)Solvent->OrgRec_AqPPE: Double Nitrile Gloves+ Splash Goggles+ Lab CoatAq->Rec_AqRec_OrgPPE: Silver Shield / Laminate Gloves(or Butyl for Ketones)+ Fume Hood MandatoryOrg->Rec_Org

Caption: Decision logic for selecting glove material and respiratory protection based on physical state and solvent carrier.

Figure 2: Emergency Spill Response Workflow

Immediate action steps for containment and decontamination.

Spill_ResponseAlert1. ALERTNotify personnelEvacuate immediate areaPPE_Up2. PPE UPDon Goggles, Tyvek,Butyl GlovesAlert->PPE_UpContain3. CONTAINCover with absorbent pads(Do not use water yet)PPE_Up->ContainClean4. CLEANScoop into HazWaste bagWipe surface with EthanolContain->CleanDispose5. DISPOSELabel: 'Halogenated Organic'Contact EHSClean->Dispose

Caption: Five-step sequential protocol for safely managing spills >1g.

Waste Disposal & Deactivation

Do not pour down the drain. Iodinated organics are persistent and can form toxic byproducts (like iodinated disinfection byproducts) in water treatment facilities.

  • Segregation: Collect all solid and liquid waste in a container labeled "Halogenated Organic Waste."

    • Note: Keep separate from non-halogenated solvents (like Acetone/Methanol) if your facility requires strict segregation for incineration costs.

  • Contaminated Sharps: Needles or glass contaminated with this substance must go into a rigid sharps container, not trash.

  • Labeling: Clearly mark the tag with the full chemical name. Avoid abbreviations like "Et-Diiodo-Ac" which can confuse waste technicians.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3021740, this compound. Retrieved January 31, 2026, from [Link]

  • Princeton University EHS (2023). Phenol and Phenolic Compounds Handling Guide. (Applied for phenolic ester handling protocols). Retrieved January 31, 2026, from [Link]

×

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